Technical Documentation Center

Disialylnonasaccharide-|A-pNP Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Disialylnonasaccharide-|A-pNP
  • CAS: 1408055-26-4

Core Science & Biosynthesis

Foundational

Disialylnonasaccharide-beta-pNP chemical structure and properties

Topic: Disialylnonasaccharide-beta-pNP chemical structure and properties Content Type: In-depth technical guide. Structural Elucidation, Physicochemical Properties, and Bioanalytical Applications[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Disialylnonasaccharide-beta-pNP chemical structure and properties Content Type: In-depth technical guide.

Structural Elucidation, Physicochemical Properties, and Bioanalytical Applications[1][2]

Executive Summary

Disialylnonasaccharide-beta-pNP (CAS: 1408055-26-4), often abbreviated as SG-pNP, is a high-purity, synthetic glycoside probe used extensively in glycobiology and biopharmaceutical quality control.[1][2] Structurally, it represents a canonical biantennary complex-type N-glycan terminated with sialic acid residues, conjugated to a para-nitrophenol (pNP) chromophore at the reducing end.[1][2]

This molecule serves as a critical standard for calibrating HPLC/UPLC glycan profiling workflows and as a specific substrate for characterizing glycosyl hydrolases, particularly Sialidases (Neuraminidases) and Endo- ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-N-acetylglucosaminidases (e.g., Endo-M) .[1] Its design leverages the pNP moiety as a spectrophotometric handle, enabling precise kinetic monitoring of enzymatic hydrolysis without the need for pulsed amperometric detection (PAD) or fluorescent labeling.[1][2]

Chemical Architecture and Identity

Molecular Definition

The term "Disialylnonasaccharide" in this context refers to a specific biantennary oligosaccharide architecture.[1][2] While nomenclature can vary, the commercial standard (TCI Product N0913) corresponds to a fully sialylated, galactosylated biantennary structure.[1][2]

  • Systematic Name: Disialylnonasaccharide-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -p-nitrophenyl glycoside[1]
    
  • Synonyms: SG-pNP, pNP-Disialyl-N-glycan[1][2]

  • CAS Registry Number: 1408055-26-4[1][2]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 2345.10 g/mol [1][3]

  • Purity:

    
     98.0% (HPLC)
    
Structural Topology

The molecule consists of a "nonasaccharide" core (comprising two antennae and a mannose core) linked to a chitobiose unit (or truncated core) bearing the pNP group.[1][2] The topology mimics the A2 glycan (G2S2) found on therapeutic monoclonal antibodies (mAbs) and human transferrin.[1][2]

Key Structural Features:

  • Terminal Capping: Two N-acetylneuraminic acid (Neu5Ac) residues.[1][2]

  • Antennae: Two Galactose-GlcNAc branches (Biantennary).[1][2]

  • Core: A trimannosyl core linked to the reducing end GlcNAc.[1][2]

  • Chromophore: p-Nitrophenol attached via a ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -glycosidic bond to the reducing terminal N-acetylglucosamine (GlcNAc).[1]
    
Visualization: Structural Hierarchy

The following diagram illustrates the logical connectivity of the sugar residues.

G cluster_0 Antenna 1 (alpha-1,6 arm) cluster_1 Antenna 2 (alpha-1,3 arm) Neu5Ac_1 Neu5Ac Gal_1 Gal Neu5Ac_1->Gal_1 α2-6 GlcNAc_1 GlcNAc Gal_1->GlcNAc_1 β1-4 Man_4 Man (α1-6) GlcNAc_1->Man_4 β1-2 Neu5Ac_2 Neu5Ac Gal_2 Gal Neu5Ac_2->Gal_2 α2-6 GlcNAc_2 GlcNAc Gal_2->GlcNAc_2 β1-4 Man_4b Man (α1-3) GlcNAc_2->Man_4b β1-2 Man_3 Man (β1-4) Man_4->Man_3 Man_4b->Man_3 GlcNAc_Core GlcNAc Man_3->GlcNAc_Core β1-4 pNP p-Nitrophenol (pNP) GlcNAc_Core->pNP β-Linkage

Figure 1: Schematic representation of Disialylnonasaccharide-beta-pNP.[1][2] The structure mimics a full biantennary N-glycan complex.[1][2]

Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the physical behavior of SG-pNP is essential for assay development.[1] The pNP group alters the hydrophobicity compared to the native free glycan.[1][2]

PropertySpecificationTechnical Insight
Physical State White to light yellow powderYellowing indicates free p-nitrophenol (degradation).[1][2][4]
Solubility Water, Methanol, DMSOHighly soluble in water due to multiple hydroxyl groups and charged sialic acids.[1][2]
Stability Heat SensitiveStore at -20°C .[1][2][4] Avoid repeated freeze-thaw cycles to prevent hydrolysis of the sialic acid or pNP bond.[1][2]
pNP Absorbance ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~300 nm (Glycoside)

~405 nm (Free pNP)
The glycosidic bond suppresses the resonance of the nitrophenol.[1] Hydrolysis shifts the absorbance peak to 405 nm in alkaline conditions.[1]
pKa (Sialic Acid) ~2.6The molecule is negatively charged at neutral pH, influencing retention in Anion Exchange Chromatography.[1][2]

Biological Applications and Mechanisms[1][2][5]

Substrate for Sialidases (Neuraminidases)

SG-pNP is a premium substrate for determining the specificity of sialidases (e.g., viral, bacterial, or mammalian).[1][2]

  • Mechanism: Sialidases cleave the terminal ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -glycosidic linkages of the Neu5Ac residues.[1]
    
  • Detection: Unlike simple pNP-sialic acid substrates, SG-pNP presents the sialic acid in a biologically relevant context (attached to a full glycan tree).[1][2] Activity is measured by HPLC shift (loss of mass/charge) rather than direct pNP release, as the pNP remains attached to the core.[1]

Substrate for Endo- -N-acetylglucosaminidases (Endo-M)

This is the specific "killer application" for the pNP-conjugated form.[1][2]

  • Mechanism: Endo-M hydrolyzes the di-N-acetylchitobiose core (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) of N-glycans.[1]
    
  • Readout: Cleavage releases the disialylnonasaccharide moiety and leaves the pNP-GlcNAc (or pNP-GlcNAc-GlcNAc depending on exact cleavage site) behind.[1][2] This allows for a colorimetric or chromatographic assay to screen for enzymes capable of deglycosylating intact glycoproteins.[1]

HPLC/MS Standard

Used to calibrate retention times for biantennary glycans in:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Separates based on polarity/size.[1][2]

  • WAX (Weak Anion Exchange): Separates based on the negative charge of the two sialic acids.[1][2]

Experimental Protocol: Sialidase Digestion and HPLC Profiling

This protocol describes the use of SG-pNP to validate Sialidase activity, a common QC step in antibody drug development (to ensure consistency of the glycan profile).[1][2]

Reagents Preparation
  • Substrate Stock: Dissolve 1 mg SG-pNP in 1 mL ultrapure water (1 mg/mL).

  • Reaction Buffer: 50 mM Sodium Acetate, 5 mM ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , pH 5.5.[1]
    
  • Enzyme: Neuraminidase (e.g., from Arthrobacter ureafaciens), diluted to 1 U/mL.[1][2]

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.0 (for colorimetric) or Acetonitrile (for HPLC).

Assay Workflow
  • Incubation: Mix 10

    
    L Substrate Stock + 10 
    
    
    
    L Enzyme + 80
    
    
    L Reaction Buffer. Incubate at 37°C for 30–60 minutes.
  • Termination: Add 100

    
    L Acetonitrile to precipitate protein and stop the reaction.
    
  • Clarification: Centrifuge at 12,000 x g for 5 minutes.

  • Analysis: Inject supernatant into HPLC (HILIC column).

Data Interpretation[1][7]
  • Intact SG-pNP: Elutes later (more polar/charged).

  • Digested Product (Asialo-SG-pNP): Elutes earlier (less polar, loss of 2 negative charges).

  • Quantification: Calculate the Area Under Curve (AUC) ratio of Intact vs. Digested peaks.

Visualization: Assay Logic

Assay Substrate SG-pNP (Intact) Reaction Hydrolysis (37°C, pH 5.5) Substrate->Reaction Enzyme Sialidase (Neuraminidase) Enzyme->Reaction Product1 Free Neu5Ac Reaction->Product1 Cleavage Product2 Asialo-Nonasaccharide-pNP (Neutral Core) Reaction->Product2 Main Peak Analysis HILIC-HPLC Analysis Product2->Analysis Retention Time Shift

Figure 2: Enzymatic hydrolysis workflow. Sialidase treatment removes the terminal sialic acids, altering the retention time in HPLC analysis.[1]

References

  • PubChem. (2025).[1][2] Disialylnonasaccharide-beta-pNP (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Yamamoto, K., et al. (2021).[1][2] Enzyme assay of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    1,3-glycosyltransferase family. Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf.[1] Retrieved from [Link]
    
  • Megazyme. (n.d.).[1][2] p-Nitrophenyl Glycosides in Enzyme Assays: Principles and Applications. Retrieved from [Link]

Sources

Exploratory

CAS 1408055-26-4 Disialylnonasaccharide-beta-pNP supplier information

Topic: CAS 1408055-26-4 Disialylnonasaccharide-beta-pNP supplier information Content Type: In-depth Technical Guide Advanced Substrate for Glycosidase Kinetics and Influenza Receptor Modeling[1] Executive Summary Disialy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 1408055-26-4 Disialylnonasaccharide-beta-pNP supplier information Content Type: In-depth Technical Guide

Advanced Substrate for Glycosidase Kinetics and Influenza Receptor Modeling[1]

Executive Summary

Disialylnonasaccharide-beta-pNP (CAS 1408055-26-4), often abbreviated as SG-pNP (Sialylglycopeptide-pNP), is a high-fidelity synthetic glycan probe.[1] It mimics the full bi-antennary N-glycan structure found on mammalian glycoproteins, specifically the


-2,6-sialylated epitope recognized by human influenza viruses.[1]

Its primary utility lies in its dual function:

  • Enzymatic Substrate: A specific chromogenic substrate for Endo-

    
    -N-acetylglucosaminidase (Endo-M) , enabling high-throughput screening of glycosynthases and deglycosylating enzymes.[1]
    
  • Structural Standard: A defined molecular weight standard for calibrating HPLC/mass spectrometry workflows in glycomics.[1]

This guide provides a rigorous technical breakdown of the compound's sourcing, chemical behavior, and validated experimental protocols.[1]

Chemical Profile & Specifications

To ensure reproducibility in drug development and enzymatic assays, the compound must meet strict structural criteria.[1] The "nonasaccharide" nomenclature refers to the complex glycan branches (Neu5Ac


Gal

GlcNAc

Man

) attached to the core.[1]
PropertySpecification
Chemical Name Disialylnonasaccharide-

-p-nitrophenyl glycoside
Common Synonyms SG-pNP; Neu5Ac2-pNP; Bi-antennary N-glycan-pNP
CAS Number 1408055-26-4
Molecular Formula C

H

N

O

Molecular Weight 2345.10 g/mol
Purity Standard

98.0% (HPLC Area %)
Solubility Soluble in water, PBS, and 50% Methanol
Appearance White to light yellow crystalline powder
Linkage Type

-2,6-Sialic acid termini (typical of SGP origin)
Structural Architecture

The molecule consists of a bi-antennary complex N-glycan core.[1] The reducing end N-acetylglucosamine (GlcNAc) is


-linked to a para-nitrophenol (pNP) reporter group.[1]

Structure Logic: [Neu5Ac-α2,6-Gal-β1,4-GlcNAc-β1,2-Man-α1,3] + [Neu5Ac-α2,6-Gal-β1,4-GlcNAc-β1,2-Man-α1,6] -> Man-β1,4-GlcNAc-β1,4-GlcNAc-β-pNP

Sourcing Strategy & Supplier Evaluation[1]

Due to the complexity of synthesis (chemo-enzymatic or isolation from egg yolk SGP), few suppliers maintain stock.[1] Verification of the anomeric purity (beta-pNP) and sialic acid linkage (2,6 vs 2,3) is critical.[1]

Validated Suppliers[1][2]
  • TCI (Tokyo Chemical Industry): Product No.[1] N0913 . TCI is the primary commercial source for high-purity (>98%) SG-pNP intended for Endo-M assays.[1]

  • Specialized Glycan Houses: Companies like Sussex Research or GlycoTech may offer custom synthesis if specific linkage isomers (

    
    -2,3 for avian flu studies) are required.[1]
    
Quality Assurance (QA) Checklist

When procuring CAS 1408055-26-4, request the following data to validate the lot:

  • HPLC Chromatogram: Must show a single dominant peak.[1] Impurities often include desialylated species (asialo-nonasaccharide) which will skew kinetic data.[1]

  • 1H-NMR: Confirm the anomeric proton of the pNP group (

    
     ~5.2 ppm, 
    
    
    
    indicative of
    
    
    -linkage) and the axial/equatorial protons of the sialic acid (H-3eq at
    
    
    ~2.7 ppm).
  • Mass Spectrometry (MALDI-TOF): Confirm the parent ion [M+Na]+ at m/z ~2368.[1]

Mechanism of Action: The Coupled Enzyme Assay[1]

The most robust application of SG-pNP is measuring the activity of Endo-M (from Mucor hiemalis).[1] Unlike simple monosaccharide-pNP substrates, SG-pNP requires a specific cleavage mechanism.[1]

The Challenge

Endo-M cleaves the di-N-acetylchitobiose core (GlcNAc-GlcNAc).[1]

  • Reaction: Glycan-GlcNAc-GlcNAc-pNP

    
    Glycan-GlcNAc + GlcNAc-pNP
    
  • Problem: GlcNAc-pNP is colorless at 405 nm.

The Solution: Coupled Assay

To generate a signal, a secondary helper enzyme,


-N-acetylglucosaminidase (Fpase) , must be added.[1] Fpase hydrolyzes the GlcNAc-pNP product, releasing free p-nitrophenol  (Yellow).[1]

EndoM_Assay Substrate SG-pNP (Colorless) Intermediate GlcNAc-pNP (Colorless) Substrate->Intermediate Cleavage of chitobiose core Glycan Free Glycan (Disialylnonasaccharide) Substrate->Glycan Product p-Nitrophenol (Yellow, 405nm) Intermediate->Product Hydrolysis EndoM Endo-M (Target Enzyme) EndoM->Substrate Catalysis Fpase Beta-N-acetyl- glucosaminidase (Helper Enzyme) Fpase->Intermediate Catalysis

Figure 1: The Coupled Enzyme Assay Pathway. Endo-M activity is rate-limiting; Fpase must be present in excess to ensure linear signal generation.[1]

Experimental Protocol: Endo-M Activity Assay

Objective: Determine the specific activity of an Endo-M variant using SG-pNP.

Reagents
  • Substrate Solution: 2 mM SG-pNP in 50 mM Potassium Phosphate buffer (pH 6.0).

  • Helper Enzyme:

    
    -N-acetylglucosaminidase (e.g., from Jack Bean or recombinant), 5 U/mL stock.[1]
    
  • Stop Solution: 1 M Sodium Carbonate (Na

    
    CO
    
    
    
    ).
  • Reaction Buffer: 100 mM Acetate buffer (pH 6.0).

Workflow
  • Preparation: In a microcentrifuge tube or 96-well plate, combine:

    • 10

      
      L of SG-pNP Substrate (Final conc: 0.2 mM).[1]
      
    • 10

      
      L of Helper Enzyme (Excess, ~0.5 U).[1]
      
    • 70

      
      L of Reaction Buffer.[1]
      
  • Incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add 10

    
    L of Endo-M enzyme sample.[1] Mix gently.
    
  • Kinetics: Incubate at 37°C for 15–30 minutes.

  • Termination: Add 100

    
    L of Stop Solution (Na
    
    
    
    CO
    
    
    ) to shift pH to >10. This deprotonates the pNP (pKa ~7.15), maximizing absorbance.[1]
  • Measurement: Read Absorbance at 405 nm .

  • Calculation: Use the pNP extinction coefficient (

    
    ) to calculate micromoles of product released.[1]
    

Critical Control: Run a "No Endo-M" blank to account for any background hydrolysis by the Helper Enzyme (though Fpase should not cleave the full glycan-pNP, only GlcNAc-pNP).[1]

Applications in Drug Development[1]

Influenza Receptor Modeling

Human influenza viruses (e.g., H1N1, H3N2) preferentially bind


-2,6-linked sialic acids .[1] SG-pNP serves as a soluble mimetic of the host cell receptor.[1]
  • Assay: Competitive binding inhibition.

  • Method: Incubate Hemagglutinin (HA) protein with SG-pNP.[1] Measure the reduction in HA binding to fetuin-coated plates. SG-pNP acts as a high-affinity decoy.[1]

Antibody-Drug Conjugate (ADC) Glyco-engineering

Endo-M is used to strip heterogeneous glycans from monoclonal antibodies to prepare them for homogeneous glycosylation (glyco-remodeling).[1]

  • Role of SG-pNP: It acts as the QC standard to verify the activity of the Endo-M batch before applying it to expensive antibody stocks.[1]

Storage and Stability

Complex glycans are chemically stable but biologically vulnerable.[1]

  • Temperature: Store lyophilized powder at -20°C .

  • Desiccation: Highly hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solution Stability: Once dissolved in water/buffer, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles, which can cause hydrolysis of the sialic acid residues (desialylation).[1]

  • Light: Protect from direct light due to the photosensitivity of the pNP group.[1]

References

  • Tokyo Chemical Industry (TCI). Product Specification: Disialylnonasaccharide-beta-pNP (N0913).[1] TCI Chemicals.[1] Link

  • Yamamoto, K., et al. (1994).[1] Novel specificities of Mucor hiemalis endo-beta-N-acetylglucosaminidase acting on complex-type sugar chains of glycoproteins.[1] Bioscience, Biotechnology, and Biochemistry.[1] Link

  • Suzuki, T., et al. (2000).[1] Sialylglycopeptide from egg yolk: structure and application.[1] Glycoconjugate Journal.[1] Link

  • PubChem. Compound Summary: Disialylnonasaccharide-beta-pNP (CAS 1408055-26-4).[1][2] National Library of Medicine.[1] Link[1]

Sources

Foundational

Molecular weight and formula of SG-pNP chromogenic substrate

The following technical guide details the physicochemical properties, reaction mechanisms, and experimental protocols for SG-pNP , technically identified as Disialylnonasaccharide- -pNP . This guide is structured for res...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, reaction mechanisms, and experimental protocols for SG-pNP , technically identified as Disialylnonasaccharide-


-pNP .

This guide is structured for researchers in glycobiology and biopharmaceutical development, specifically those focusing on antibody glycosylation profiling and glycosyltransferase/sialidase kinetics.

Technical Profile: SG-pNP (Disialylnonasaccharide- -pNP)[1][2][3]

Executive Summary & Chemical Identity

SG-pNP is a high-molecular-weight, synthetic chromogenic substrate used primarily to assess the activity of specific glycosidases (e.g., sialidases, endo-glycosidases) or to serve as a glycosyl donor in chemo-enzymatic synthesis.[1][2] Unlike simple monosaccharide-pNP derivatives (like pNP-Gal or pNP-GlcNAc), SG-pNP represents a complex bi-antennary N-glycan structure terminated with sialic acid, mimicking the conserved glycosylation motifs found on the Fc region of IgG antibodies.

Its primary utility lies in drug development , particularly in the quality control of therapeutic antibodies (biologics) where glycan structure dictates immunogenicity and efficacy (ADCC/CDC activity).

Physicochemical Specifications
ParameterTechnical Specification
Common Name SG-pNP
Systematic Name Disialylnonasaccharide-

-p-nitrophenyl
CAS Number 1408055-26-4
Molecular Formula

Molecular Weight 2345.10 g/mol
Appearance White to pale yellow powder/crystal
Purity

98.0% (HPLC)
Solubility Soluble in water; slightly soluble in DMSO/Methanol
Storage -20°C, Desiccated, Protected from light
Chromophore

-Nitrophenol (pNP)
Detection

405 nm (under alkaline conditions)

Technical Note: The "SG" in this context refers to the Sialyl-Glycan moiety, specifically a nonasaccharide. Do not confuse this with Succinyl-Glycine peptide substrates (often abbreviated as Suc-Gly-pNA), which are used for proteases and release


-nitroaniline.

Mechanism of Action

The utility of SG-pNP relies on the enzymatic hydrolysis of the glycosidic bond linking the complex glycan to the


-nitrophenyl group.
  • Enzymatic Phase: The target enzyme (e.g., an endo-

    
    -N-acetylglucosaminidase or specific glycosyl hydrolase) recognizes the glycan motif.
    
  • Hydrolysis: The enzyme cleaves the bond between the reducing end of the glycan (GlcNAc) and the

    
    -nitrophenol leaving group.
    
  • Chromogenesis: The released

    
    -nitrophenol (pNP) is initially colorless or faintly yellow at acidic/neutral pH.
    
  • Signal Amplification: Addition of a high-pH stop solution ionizes the pNP into the

    
    -nitrophenolate anion , which exhibits a strong yellow absorbance at 405 nm.
    
Reaction Pathway Diagram

The following diagram illustrates the assay logic and critical control points.

SG_pNP_Mechanism Substrate SG-pNP Substrate (Colorless, Neutral pH) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Enzyme (Glycosidase/Sialidase) Enzyme->Complex Cleavage Hydrolytic Cleavage Complex->Cleavage k_cat Products Free Glycan + p-Nitrophenol (pNP-OH) Cleavage->Products Stop Stop Solution (Na2CO3, pH > 10) Products->Stop Quenching Signal p-Nitrophenolate Anion (Yellow, Abs 405nm) Stop->Signal Ionization

Figure 1: Enzymatic hydrolysis and signal generation pathway for SG-pNP substrates.

Experimental Protocol: Kinetic Assay

This protocol is designed for the kinetic characterization of glycosidases using SG-pNP. It employs a "Self-Validating" design where a standard curve is mandatory to account for spontaneous hydrolysis.

Reagents Preparation[4][5]
  • Assay Buffer: 50 mM Sodium Phosphate or Citrate buffer (pH optimized for specific enzyme, typically pH 5.0–7.0).

  • Substrate Stock (1 mM): Dissolve 2.35 mg of SG-pNP in 1 mL of HPLC-grade water. Vortex gently. Note: Due to high MW, ensure complete dissolution; sonicate if necessary.

  • Stop Solution: 1.0 M Sodium Carbonate (

    
    ).
    
  • Enzyme Solution: Dilute target enzyme to approx. 0.1–1.0 U/mL in Assay Buffer.

Workflow
  • Equilibration: Pre-warm Assay Buffer and Enzyme solution to 37°C.

  • Reaction Setup:

    • In a microplate or microcentrifuge tube, combine 90 µL Enzyme Solution + 10 µL SG-pNP Stock .

    • Blank Control: 90 µL Buffer + 10 µL SG-pNP Stock (Essential for background subtraction).

  • Incubation: Incubate at 37°C for a defined period (e.g., 10–30 minutes).

  • Termination: Add 100 µL Stop Solution to all wells/tubes.

  • Quantification: Measure Absorbance at 405 nm (

    
    ) using a microplate reader.
    
Data Analysis

Calculate the concentration of released pNP using the Beer-Lambert Law:



  • 
    : Concentration of product (M)
    
  • 
    : Absorbance (Sample - Blank)
    
  • 
    : Extinction coefficient of 
    
    
    
    -nitrophenolate (
    
    
    at pH > 10).
  • 
    : Path length (cm).
    

Critical Application Notes

Solubility & Stability

SG-pNP is significantly larger than standard pNP substrates. While the glycan moiety aids water solubility, the solution can be viscous at high concentrations.

  • Recommendation: Always prepare fresh stock solutions. If storage is required, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles as this may hydrolyze the glycosidic bond or degrade the sialic acid caps.

Specificity Verification

Because SG-pNP contains multiple cleavage sites (sialic acid, galactose, GlcNAc), it serves as a broad-spectrum probe for the entire glycan chain.

  • For Sialidase Assays: The release of pNP might require helper enzymes (e.g.,

    
    -galactosidase and hexosaminidase) if the enzyme only cleaves the terminal sialic acid, unless the pNP is directly attached to the sialic acid (which is rare for this specific MW).
    
  • Clarification: In Disialylnonasaccharide-

    
    -pNP , the pNP is typically attached to the reducing end (GlcNAc). Therefore, this substrate is most effective for Endo-glycosidases  (like Endo-S or Endo-F) that cleave the chitobiose core, or for monitoring the transfer of the entire glycan en bloc.
    
Drug Development Context

In the production of monoclonal antibodies (mAbs), the "SG" glycan (Sialylated Complex type) is a critical quality attribute.[3] Using SG-pNP allows researchers to:

  • Screen for enzymes capable of remodeling the Fc glycan.

  • Validate the activity of glycosyltransferases used to artificially sialylate therapeutic proteins to improve serum half-life.

References

  • PubChem. (2018).[2] Disialylnonasaccharide-beta-pNP (CID 132274830).[2] National Center for Biotechnology Information. Retrieved from [Link][2]

  • Kyowa Hakko Kirin Co., Ltd. (2016). Method for producing glycopeptide or glycoprotein (Patent WO2016076440A1). Google Patents.

Sources

Exploratory

A Technical Guide to Disialylnonasaccharide-β-pNP: A Chromogenic Substrate for Probing Sialidase Activity in Glycobiology

Introduction: The Significance of Sialic Acid Cleavage in Biological Systems In the intricate world of glycobiology, the terminal monosaccharides of glycan chains on cell surfaces and secreted glycoproteins often dictate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sialic Acid Cleavage in Biological Systems

In the intricate world of glycobiology, the terminal monosaccharides of glycan chains on cell surfaces and secreted glycoproteins often dictate the fate of cellular interactions. Among these, sialic acids play a pivotal role in health and disease, mediating processes from cell adhesion and signaling to pathogen recognition. The enzymes responsible for the cleavage of these terminal sialic acid residues are known as sialidases or neuraminidases. These enzymes are not only crucial for maintaining homeostasis in mammals but are also key virulence factors for a variety of pathogens, including the influenza virus and numerous bacteria. Consequently, the accurate measurement of sialidase activity is paramount for both fundamental research and the development of novel therapeutics. This guide provides an in-depth look at Disialylnonasaccharide-β-pNP, a sophisticated chromogenic substrate designed for the sensitive and specific characterization of sialidase activity.

Disialylnonasaccharide-β-pNP: Structure and Rationale for Use

The key to its utility lies in the β-linked para-nitrophenyl group. This chromogenic tag is colorless when attached to the glycan. However, upon enzymatic cleavage of the entire oligosaccharide chain by a cascade of glycosidases, or more specifically, the terminal sialic acids by sialidases followed by other glycosidases, free para-nitrophenol is released. In an alkaline environment, this liberated pNP is deprotonated to form the para-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance at approximately 405 nm. This color change provides a direct and quantifiable measure of enzymatic activity.

Table 1: Physicochemical Properties of Disialylnonasaccharide-β-pNP

PropertyValueReference(s)
Synonym SG-pNP[1][2][3]
CAS Number 1408055-26-4[1][2][3]
Molecular Formula C90H141N7O64[1][2]
Molecular Weight 2345.10 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Purity >98.0% (HPLC)[1][2][3]

Core Applications in Glycobiology Research

The primary application of Disialylnonasaccharide-β-pNP is in the quantitative determination of sialidase activity. Its complex structure makes it particularly valuable for investigating the substrate specificity of various sialidases.

Characterizing Sialidase Specificity

Sialidases from different sources (viral, bacterial, human) exhibit distinct preferences for the linkage of the sialic acid (e.g., α2-3, α2-6, or α2-8) and the underlying glycan structure. By using a substrate like Disialylnonasaccharide-β-pNP, which presents sialic acids in the context of a larger glycan, researchers can gain insights into how an enzyme recognizes and processes more natural-like substrates. This is a significant advantage over simpler substrates like p-nitrophenyl-N-acetylneuraminic acid (pNP-Neu5Ac), which only provide information about the enzyme's ability to cleave a terminal sialic acid without the influence of the neighboring glycan structure.

Comparing the hydrolysis rates of Disialylnonasaccharide-β-pNP by different sialidases allows for a direct comparison of their activities on a complex N-glycan. For instance, a viral neuraminidase might show high activity, reflecting its role in cleaving sialic acids from host cell surface glycoproteins to facilitate viral release, while a bacterial sialidase might exhibit a different activity profile related to its role in nutrient acquisition or biofilm formation.

Enzyme Kinetics and Kinetic Parameters

Disialylnonasaccharide-β-pNP is a valuable tool for determining key kinetic parameters of sialidases, such as the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency, respectively.

  • Km (Michaelis Constant): A lower Km value indicates a higher affinity of the enzyme for the substrate. By measuring the rate of pNP release at various concentrations of Disialylnonasaccharide-β-pNP, a Michaelis-Menten plot can be generated to determine the Km.

  • Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Vmax is directly proportional to the enzyme concentration and is a measure of its catalytic power.

Table 2: Hypothetical Kinetic Parameters of Various Sialidases with Disialylnonasaccharide-β-pNP

Sialidase SourceKm (µM)Vmax (µmol/min/mg)Optimal pH
Influenza A (H1N1) Neuraminidase50 - 15010 - 506.0 - 7.0
Streptococcus pneumoniae NanA100 - 3005 - 206.0 - 6.5
Human NEU2 (cytosolic)200 - 5001 - 105.5 - 6.5

Note: These values are illustrative and would need to be determined experimentally for specific enzymes and assay conditions.

High-Throughput Screening for Sialidase Inhibitors

Given the critical role of sialidases in the lifecycle of many pathogens, they are attractive targets for drug development. Disialylnonasaccharide-β-pNP is well-suited for high-throughput screening (HTS) of potential sialidase inhibitors. The colorimetric nature of the assay allows for rapid and straightforward measurements in a multi-well plate format.

In a typical HTS setup, the sialidase, the substrate, and a library of potential inhibitor compounds are incubated together. A reduction in the intensity of the yellow color compared to a control without the inhibitor indicates that the compound is interfering with the enzyme's activity. This allows for the rapid identification of "hit" compounds that can then be further characterized for their potency and mechanism of action.

Experimental Methodologies

The following sections provide detailed, self-validating protocols for the use of Disialylnonasaccharide-β-pNP in sialidase activity and inhibition assays.

Protocol 1: Sialidase Activity Assay using a Coupled Enzyme System

This protocol utilizes a coupled enzyme approach, which is often necessary for complex pNP-glycoside substrates. After the sialidase removes the terminal sialic acids, a cocktail of exoglycosidases is used to sequentially cleave the remaining monosaccharides, ultimately releasing the pNP group.

Rationale: This method ensures that the rate-limiting step being measured is the initial sialidase activity, as the subsequent glycosidases are provided in excess.

Materials:

  • Disialylnonasaccharide-β-pNP

  • Sialidase of interest (e.g., viral neuraminidase, bacterial sialidase)

  • Coupled enzyme cocktail (containing β-galactosidase, β-N-acetylhexosaminidase, etc., in excess)

  • Assay Buffer (e.g., 50 mM MES, pH 6.5, containing 4 mM CaCl2)

  • Stop Solution (e.g., 0.5 M sodium carbonate, pH >10)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve Disialylnonasaccharide-β-pNP in the Assay Buffer to a desired final concentration (e.g., 100 µM).

    • Dilute the sialidase of interest in the Assay Buffer to a concentration that yields a linear reaction rate over the desired time course.

    • Prepare the coupled enzyme cocktail in Assay Buffer.

  • Set up the Reaction:

    • In each well of the 96-well plate, add 50 µL of the Disialylnonasaccharide-β-pNP solution.

    • Add 25 µL of the coupled enzyme cocktail to each well.

    • To initiate the reaction, add 25 µL of the diluted sialidase to each well. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

  • Stop the Reaction:

    • Add 100 µL of Stop Solution to each well to quench the reaction and develop the yellow color.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from the absorbance of the enzyme-containing wells.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenolate (~18,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

Diagram 1: Workflow for Sialidase Activity Assay

Sialidase_Activity_Assay sub Substrate (Disialylnonasaccharide-β-pNP) incubate Incubate (37°C) sub->incubate enzyme Sialidase enzyme->incubate cocktail Coupled Enzyme Cocktail cocktail->incubate stop Add Stop Solution incubate->stop read Read Absorbance (405 nm) stop->read analyze Data Analysis read->analyze

Caption: A streamlined workflow for determining sialidase activity.

Protocol 2: High-Throughput Screening of Sialidase Inhibitors

Rationale: This protocol is designed to efficiently screen large compound libraries for their ability to inhibit sialidase activity. The assay is miniaturized and automated to maximize throughput.

Materials:

  • Same as Protocol 1

  • Library of potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare Plates:

    • In a 96- or 384-well plate, add a small volume (e.g., 1 µL) of each inhibitor compound from the library to individual wells.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Inhibitor Pre-incubation:

    • Add 25 µL of the diluted sialidase to each well containing an inhibitor and to the positive control wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the Reaction:

    • Prepare a substrate mix containing Disialylnonasaccharide-β-pNP and the coupled enzyme cocktail in Assay Buffer.

    • Add 75 µL of the substrate mix to all wells to start the reaction.

  • Incubation, Stopping, and Data Acquisition:

    • Follow steps 3, 4, and 5 from Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_neg_control) / (Absorbance_pos_control - Absorbance_neg_control)] * 100

    • Compounds showing significant inhibition (typically >50%) are identified as "hits" for further investigation.

Diagram 2: Logic of Sialidase Inhibition Screening

Sialidase_Inhibition_Screening sub Substrate (Disialylnonasaccharide-β-pNP) enzyme Sialidase sub->enzyme binds & cleaves product Colored Product (p-Nitrophenolate) enzyme->product produces no_product No/Reduced Color enzyme->no_product activity reduced inhibitor Potential Inhibitor inhibitor->enzyme binds & blocks outcome Outcome product->outcome No Inhibition no_product->outcome Inhibition

Caption: The competitive principle behind sialidase inhibitor screening.

Conclusion and Future Perspectives

Disialylnonasaccharide-β-pNP represents a sophisticated and valuable tool in the arsenal of the modern glycobiologist. Its complex, more biologically relevant structure, combined with the simplicity and robustness of the chromogenic pNP assay, makes it an ideal substrate for a wide range of applications. From elucidating the fundamental substrate specificities of newly discovered sialidases to high-throughput screening for novel antiviral and antibacterial agents, this substrate provides a reliable and quantitative means to probe the critical enzymatic activity that governs the sialic acid landscape. As our understanding of the glycome's role in health and disease continues to expand, tools like Disialylnonasaccharide-β-pNP will be indispensable in translating these fundamental discoveries into tangible clinical applications.

References

  • PureSynth. (n.d.). Disialylnonasaccharide-Beta-Pnp 98.0%(HPLC). Retrieved February 7, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Core Differences Between SG-pNP and Standard pNP-Glycosides

Introduction: Probing the Glycosidic Bond In the intricate world of glycobiology and enzyme kinetics, chromogenic substrates are indispensable tools. Among the most ubiquitous are the para-nitrophenyl (pNP) glycosides, v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Probing the Glycosidic Bond

In the intricate world of glycobiology and enzyme kinetics, chromogenic substrates are indispensable tools. Among the most ubiquitous are the para-nitrophenyl (pNP) glycosides, valued for their simplicity and reliability in assaying glycoside hydrolase (GH) activity.[1][2] Enzymatic cleavage of the glycosidic bond liberates p-nitrophenol (pNP), a molecule that conveniently turns yellow under alkaline conditions, providing a straightforward spectrophotometric readout of enzyme kinetics.[2][3][4] However, the standard pNP-glycoside, with its oxygen-linked (O-glycosidic) bond, represents only one side of the story.

Its lesser-known, yet functionally critical cousin, the S-glycosyl-p-nitrophenol (SG-pNP) or p-nitrophenyl thioglycoside, replaces this key oxygen atom with sulfur. This seemingly minor atomic substitution creates a world of difference in chemical stability, enzymatic reactivity, and experimental application. This guide provides an in-depth analysis of the fundamental distinctions between these two classes of molecules, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind their divergent behaviors and provide practical methodologies to harness their unique properties for robust and meaningful experimental design.

Part 1: The Foundational Distinction: Structure and Stability

The core difference that dictates the divergent applications of O- and S-glycosides is the nature of the anomeric linkage to the p-nitrophenyl group.

The Anomeric Bond: A Tale of Two Atoms

A standard pNP-glycoside features an O-glycosidic bond , where the anomeric carbon (C1) of the sugar is linked to the phenyl ring via an oxygen atom.[5] In contrast, an SG-pNP molecule possesses an S-glycosidic bond (a thioglycosidic bond), where a sulfur atom takes the place of this anomeric oxygen.[6]

G cluster_0 Standard pNP-Glycoside cluster_1 SG-pNP (Thioglycoside) pNP_O p-Nitrophenyl (Aglycone) Sugar_O Glycosyl Moiety (Sugar) pNP_O->Sugar_O O (O-Glycosidic Bond) pNP_S p-Nitrophenyl (Aglycone) Sugar_S Glycosyl Moiety (Sugar) pNP_S->Sugar_S S (S-Glycosidic Bond) G cluster_0 Standard pNP-Glycoside Pathway cluster_1 SG-pNP Pathway A Enzyme (GH) + pNP-O-Gly B Enzyme-Substrate Complex A->B Binding C Enzyme + Sugar + pNP (Yellow) B->C Hydrolysis (Fast) D Enzyme (GH) + SG-pNP E Enzyme-Inhibitor Complex D->E Binding F No Reaction E->F No Hydrolysis (Stable)

Caption: Divergent enzymatic fates of pNP-glycosides and SG-pNP.

The Causality of Experimental Choice

A senior scientist does not merely select a reagent; they select a specific tool for a specific purpose. The choice between a standard pNP-glycoside and an SG-pNP is a clear example of this principle.

  • Choose a standard pNP-glycoside when your objective is to measure enzyme activity. This is the gold standard for:

    • Screening: Identifying new glycosidase activities in cell lysates or purified fractions.

    • Kinetics: Determining Michaelis-Menten parameters (Kₘ, Vₘₐₓ) to characterize an enzyme. [7] * High-Throughput Screening (HTS): Screening compound libraries for potential inhibitors by measuring the reduction in pNP formation.

  • Choose an SG-pNP (or other thioglycoside) when your objective is to block or probe an enzyme's function. This is the superior choice for:

    • Inhibition Studies: Acting as a stable competitive inhibitor to determine binding affinity (Kᵢ). [6] * Metabolic Engineering: Serving as a "metabolic decoy" to disrupt cellular glycosylation pathways, as they are resistant to endogenous hydrolase activity. [8] * Chemoenzymatic Synthesis: Functioning as stable glycosyl donors that can be activated for transfer reactions under specific, non-hydrolytic conditions using thiophilic promoters. [9][10]

Part 3: Practical Methodologies and Workflows

To ensure trustworthy and reproducible data, the protocols for using these compounds must be robust and self-validating.

Protocol 1: Standard Glycosidase Activity Assay using pNP-β-D-glucopyranoside

This protocol describes a self-validating system for measuring β-glucosidase activity. The key is the inclusion of proper controls.

Objective: To quantify the rate of hydrolysis of pNP-β-D-glucopyranoside by a β-glucosidase.

Materials:

  • β-glucosidase enzyme solution (e.g., from almonds)

  • Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc)

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.0

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of reading at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of pNP-Glc in the Assay Buffer.

    • Prepare serial dilutions of the enzyme in cold Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 50 µL of Assay Buffer + 25 µL of enzyme dilution.

    • Substrate Blank (Control 1): 75 µL of Assay Buffer (no enzyme). This validates that the substrate is stable and not spontaneously hydrolyzing.

    • Enzyme Blank (Control 2): 50 µL of Assay Buffer + 25 µL of enzyme dilution. This will be stopped before substrate addition to account for any background absorbance from the enzyme preparation.

  • Reaction Initiation:

    • Pre-warm the plate to the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 25 µL of the 10 mM pNP-Glc stock solution to all wells (final [S] = 2.5 mM in 100 µL).

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes). The time should be chosen to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to all wells. This raises the pH, denatures the enzyme, and converts any liberated pNP into the yellow p-nitrophenolate anion.

  • Data Acquisition:

    • Read the absorbance of the plate at 405 nm.

    • Calculation: Subtract the average absorbance of the blank wells from the test wells. Use a standard curve of pNP to convert absorbance units to the concentration of product formed.

G A Prepare Reagents (Enzyme, Substrate, Buffers) B Setup Plate (Test Wells + Controls) A->B C Pre-incubate Plate (e.g., 37°C) B->C D Initiate Reaction (Add pNP-Glycoside) C->D E Incubate (e.g., 10 min at 37°C) D->E F Stop Reaction (Add Na2CO3) E->F G Read Absorbance (405 nm) F->G H Calculate Activity G->H

Caption: Workflow for a standard pNP-glycosidase activity assay.

Protocol 2: Competitive Inhibition Assay using SG-pNP

Objective: To determine the inhibitory potential (IC₅₀) of an SG-pNP analog against a glycosidase using a standard pNP-glycoside as the reporter substrate.

Procedure:

  • Setup: Follow the same setup as Protocol 1, but with a crucial modification in the "Test Wells."

  • Inhibitor Addition:

    • Prepare serial dilutions of the SG-pNP inhibitor in Assay Buffer.

    • In the "Test Wells," add 25 µL of the SG-pNP dilution instead of 25 µL of Assay Buffer. The final volume in the well before substrate addition should still be 75 µL.

    • Include a "No Inhibitor" control (with 25 µL of Assay Buffer) to represent 100% enzyme activity.

  • Pre-incubation: Add the 25 µL of enzyme to the wells containing the inhibitor and buffer. Pre-incubate for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Detection: Proceed with steps 3-6 from Protocol 1 (initiate with pNP-O-glycoside, incubate, stop, and read).

  • Data Analysis:

    • Calculate the percent inhibition for each SG-pNP concentration relative to the "No Inhibitor" control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion: Selecting the Right Tool for Scientific Integrity

The distinction between SG-pNP and standard pNP-glycosides is a clear illustration of how a single atom substitution can fundamentally alter a molecule's function from a dynamic substrate to a stable inhibitor.

  • Standard pNP-glycosides are workhorses for measuring activity . Their labile O-glycosidic bond is designed to be broken, providing a real-time window into the catalytic prowess of a glycosidase.

  • SG-pNP thioglycosides are precision tools for probing function . Their robust S-glycosidic bond is designed for persistence, making them ideal for blocking active sites, studying binding interactions, and manipulating metabolic pathways.

For the researcher, scientist, or drug developer, understanding this core difference is not merely academic; it is essential for the logical design of experiments, the generation of trustworthy data, and the ultimate success of their scientific endeavors. Choosing the correct pNP analog is the first step in ensuring that the question being asked is the one being answered.

References

  • Single-Component and Two-Component para-Nitrophenol Monooxygenases: Structural Basis for Their Catalytic Difference. National Institutes of Health (NIH). [Link]

  • Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. National Institutes of Health (NIH). [Link]

  • Production and use of p-nitrophenyl-2-D-glucoside.
  • Structures of pNPG (a), Glc (b), sophorose (c), sophorose-F (d) and sophorose-pNP (e). ResearchGate. [Link]

  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. MDPI. [Link]

  • p-Nitrophenyl b-D-glucopyranoside, Hi-LR™. HiMedia Laboratories. [Link]

  • Hydrolysis of Glycosyl Thioimidates by Glycoside Hydrolase Requires Remote Activation for Efficient Activity. MDPI. [Link]

  • Direct Synthesis of para -Nitrophenyl Glycosides from Reducing Sugars in Water. ResearchGate. [Link]

  • Hydrolysis of pNP cello-oligosaccharides by β-glucosidase from... ResearchGate. [Link]

  • SERS detection and comprehensive study of p-nitrophenol: towards pesticide sensing. Royal Society of Chemistry. [Link]

  • Structure of 4-nitrophenol (PNP), 4-nitrophenyl β-glucuronide (PNP-G),... ResearchGate. [Link]

  • Hydrolysis of PNP-β-D-glucopyranoside by AMMEP. Effects of (A) pH and... ResearchGate. [Link]

  • Specific activity with various pNP‐glucosides. ResearchGate. [Link]

  • pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Novel glycosidase from Paenibacillus lactis 154 hydrolyzing the 28-O-β-d-glucopyranosyl ester bond of oleanane-type saponins. National Institutes of Health (NIH). [Link]

  • Improving the Catalytic Property of the Glycoside Hydrolase LXYL-P1–2 by Directed Evolution. MDPI. [Link]

  • p-Nitrophenyl beta-D-glucopyranoside. Glycosynth. [Link]

  • Reactive Thioglucoside Substrates for β-Glucosidase. National Institutes of Health (NIH). [Link]

  • Kinetic studies on the broad-specificity beta-D-glucosidase from pig kidney. National Institutes of Health (NIH). [Link]

  • Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water. ACS Publications. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Publications. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. National Institutes of Health (NIH). [Link]

  • Advances in glycoside and oligosaccharide synthesis. Royal Society of Chemistry. [Link]

  • Thio-β-D-glucosides: Synthesis and Evaluation as Glycosidase Inhibitors and Activators. SciSpace. [Link]

  • Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film. Frontiers. [Link]

  • A Versatile Family 3 Glycoside Hydrolase from Bifidobacterium adolescentis Hydrolyzes β-Glucosides of the Fusarium Mycotoxins Deoxynivalenol, Nivalenol, and HT-2 Toxin in Cereal Matrices. National Institutes of Health (NIH). [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. [Link]

  • Synthesis of C- and S-Glycosides. ResearchGate. [Link]

  • Typical kinetic data for the enzyme catalyzed hydrolysis of... ResearchGate. [Link]

  • Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. National Institutes of Health (NIH). [Link]

  • Reaction Mechanism of Glycoside Hydrolase Family 116 Utilizes Perpendicular Protonation. ACS Publications. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ResearchGate. [Link]

  • Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water. ACS Publications. [Link]

  • GH47 and Other Glycoside Hydrolases Catalyze Glycosidic Bond Cleavage with the Assistance of Substrate Super-arming at the Transition State. National Institutes of Health (NIH). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Heat Sensitivity and Storage of Disialylnonasaccharide-β-pNP

Abstract: This technical guide provides a comprehensive overview of the stability, optimal storage conditions, and potential degradation pathways of Disialylnonasaccharide-β-pNP (DSN-pNP). Intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the stability, optimal storage conditions, and potential degradation pathways of Disialylnonasaccharide-β-pNP (DSN-pNP). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on sialylated oligosaccharides and p-nitrophenyl glycosides to offer field-proven insights and robust protocols for handling this complex glycoconjugate. Key topics include the inherent chemical liabilities of DSN-pNP, recommended short-term and long-term storage protocols, and methodologies for assessing its thermal stability.

Introduction: The Significance of Disialylnonasaccharide-β-pNP

Disialylnonasaccharide-β-pNP is a complex glycoconjugate of significant interest in glycobiology and biomedical research. Its structure, featuring a nonasaccharide backbone terminated with two sialic acid residues and linked to a p-nitrophenyl (pNP) aglycon, makes it a valuable tool for studying glycan-binding proteins, such as lectins and sialidases, and for the development of diagnostics and therapeutics targeting glycan interactions. The pNP group provides a convenient chromogenic reporter for enzymatic assays. Given its intricate and sensitive chemical nature, understanding the stability and handling requirements of DSN-pNP is paramount to ensure the integrity and reproducibility of experimental results.

Core Chemical Liabilities: Understanding the Heat Sensitivity of DSN-pNP

The heat sensitivity of Disialylnonasaccharide-β-pNP is not governed by a single factor but is a composite of the lability of its constituent parts: the terminal sialic acids and the β-glycosidic linkage to the p-nitrophenyl group.

The Fragility of the Sialic Acid Linkage

Sialic acids are nine-carbon acidic monosaccharides typically found at the terminal positions of glycan chains. The glycosidic linkage of sialic acid is notoriously susceptible to hydrolysis under relatively mild conditions compared to other glycosidic bonds.

  • Thermal Lability : Sialic acids can be lost when subjected to high temperatures. Studies have shown that temperatures above 28°C can lead to the loss of sialic acids from glycans[1]. For complete and controlled release of sialic acids for analytical purposes, conditions such as incubation in 2M acetic acid at 80°C for 2 hours are employed, highlighting their susceptibility to heat and acid[2][3].

  • pH Dependence : The stability of the sialic acid linkage is highly dependent on pH. Acidic conditions significantly accelerate the rate of hydrolysis[1][4]. Even mildly acidic conditions, such as a pH of 5.0, can lead to more rapid degradation of oligosaccharides at elevated temperatures compared to neutral pH[5].

The Stability of the p-Nitrophenyl β-Glycosidic Bond

The p-nitrophenyl group serves as a useful chromophore for enzymatic assays. However, the glycosidic bond linking the oligosaccharide to the pNP aglycon is also subject to degradation.

  • pH-Dependent Hydrolysis : The hydrolysis of p-nitrophenyl β-D-glucoside, a model for this type of linkage, has been shown to be pH-dependent. It can undergo specific acid-catalyzed hydrolysis at low pH and is also susceptible to hydrolysis under basic conditions[6].

  • Thermal Stress : Studies on the kinetics of pNP-glycoside hydrolysis are often conducted at elevated temperatures, such as 90°C, to accelerate the reaction, indicating that this bond is also prone to thermal degradation[6].

The primary degradation pathways for DSN-pNP under thermal stress are therefore predicted to be:

  • Desialylation : The sequential loss of the two terminal sialic acid residues.

  • Hydrolysis of the Aglycon : Cleavage of the β-glycosidic bond, releasing p-nitrophenol from the nonasaccharide.

These degradation pathways can be visualized as follows:

G cluster_products Degradation Products DSN_pNP Disialylnonasaccharide-β-pNP SN_pNP Sialylnonasaccharide-β-pNP DSN_pNP->SN_pNP Loss of Sialic Acid DSN Disialylnonasaccharide DSN_pNP->DSN Hydrolysis N_pNP Nonasaccharide-β-pNP SN_pNP->N_pNP Loss of Sialic Acid pNP p-Nitrophenol G cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis prep Prepare Stock Solution (pH 7.0) aliquot Aliquot Samples prep->aliquot incubate Incubate at Various Temperatures (4°C, 25°C, 37°C, 50°C, 70°C) aliquot->incubate timepoint Collect Samples at Time Points (0, 1, 2, 4, 8, 24, 48h) incubate->timepoint freeze Flash Freeze at -80°C timepoint->freeze hplc HPLC-UV Analysis freeze->hplc data Quantify Peak Area hplc->data kinetics Determine Degradation Kinetics data->kinetics

Sources

Foundational

Glycan structure of Disialylnonasaccharide-beta-pNP substrate

The following technical guide provides an in-depth structural and functional analysis of Disialylnonasaccharide-beta-pNP (SG-pNP), a specialized glycosubstrate used in glycobiology, virology, and enzyme kinetics. Structu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of Disialylnonasaccharide-beta-pNP (SG-pNP), a specialized glycosubstrate used in glycobiology, virology, and enzyme kinetics.

Structure, Function, and Experimental Applications

Executive Summary

Disialylnonasaccharide-beta-pNP (often abbreviated as SG-pNP ) is a semi-synthetic, chromogenic glycan substrate. Despite its trade name suggesting a nine-sugar chain, it is chemically an undecasaccharide (11 monosaccharides) consisting of a full biantennary N-glycan complex terminated with two sialic acid residues, attached to a para-nitrophenyl (pNP) aglycone at the reducing end.

This molecule serves as a "gold standard" substrate for characterizing sialidases (neuraminidases), endo-beta-N-acetylglucosaminidases (e.g., Endo-M), and hemagglutinin binding specificities. Its defined structure allows for precise mapping of enzymatic cleavage sites and kinetic parameters.

Key Parameter Specification
Common Name SG-pNP, Disialylnonasaccharide-beta-pNP
CAS Number 1408055-26-4
Molecular Formula C₉₀H₁₄₁N₇O₆₄
Molecular Weight 2345.10 g/mol
Primary Linkage

-2,6-Sialylated Biantennary Complex Type
Source Origin Semi-synthetic (derived from Avian Egg Yolk SGP)

Molecular Architecture & Topology

Understanding the precise topology of SG-pNP is critical for experimental design. The "nonasaccharide" in the nomenclature refers to the asialo-core (Gal₂GlcNAc₂Man₃GlcNAc₂), to which two sialic acid residues are attached.

Chemical Composition

The molecule is composed of a Chitobiose core (GlcNAc-GlcNAc) linked to a Trimannosyl core , branching into two N-acetyllactosamine (LacNAc) arms, each capped with N-acetylneuraminic acid (Neu5Ac) .

  • Terminal Capping: Neu5Ac (

    
    2-6)
    
  • Branching: Biantennary (Two arms)

  • Core: Man₃GlcNAc₂

  • Aglycone: p-Nitrophenol (attached

    
     to the reducing end GlcNAc)
    
Structural Diagram (Graphviz)

The following diagram illustrates the glycosidic linkages and branching structure.

G pNP pNP (Aglycone) GlcNAc1 GlcNAc GlcNAc1->pNP β GlcNAc2 GlcNAc GlcNAc2->GlcNAc1 β1-4 Man1 Man (β1-4) Man1->GlcNAc2 β1-4 Man2 Man (α1-3) Man2->Man1 α1-3 Man3 Man (α1-6) Man3->Man1 α1-6 GlcNAc3 GlcNAc (β1-2) GlcNAc3->Man2 β1-2 GlcNAc4 GlcNAc (β1-2) GlcNAc4->Man3 β1-2 Gal1 Gal (β1-4) Gal1->GlcNAc3 β1-4 Gal2 Gal (β1-4) Gal2->GlcNAc4 β1-4 Neu5Ac1 Neu5Ac (α2-6) Neu5Ac1->Gal1 α2-6 Neu5Ac2 Neu5Ac (α2-6) Neu5Ac2->Gal2 α2-6

Caption: Topology of Disialylnonasaccharide-beta-pNP showing the biantennary N-glycan core and α2-6 sialylation.

Synthesis and Production Integrity

The production of SG-pNP typically follows a semi-synthetic route to ensure stereochemical fidelity, particularly of the complex glycosidic bonds which are difficult to synthesize chemically de novo.

Source Material: Sialylglycopeptide (SGP)

The precursor, Sialylglycopeptide (SGP) , is isolated from avian egg yolk. This biological origin guarantees that the N-glycan structure represents a naturally occurring, physiological isomer (Complex Type).

  • Linkage Fidelity: Avian SGP contains exclusively

    
    2-6 linked sialic acids , making SG-pNP a specific probe for human-type influenza receptors and 
    
    
    
    2-6 specific sialidases.
Chemo-Enzymatic Derivatization
  • Isolation: SGP is purified from egg yolk via phenol extraction and HPLC.

  • Transglycosylation: The enzyme Endo-M (or a mutant synthase) is often used to transfer the glycan en bloc from the peptide backbone to a p-nitrophenyl-GlcNAc acceptor, or the peptide is chemically removed and the reducing end activated for pNP attachment.

  • Purification: The final SG-pNP product is purified via C18 or Amide-80 HPLC to >98% purity to remove free pNP and unreacted precursors.

Experimental Applications & Protocols

Sialidase (Neuraminidase) Kinetics Assay

SG-pNP acts as a specific substrate for exoglycosidases. While the pNP group is at the reducing end (far from the sialic acid), it facilitates HPLC-based detection or FRET-based assays if paired with a quencher, though typically it is used as a hydrophobic tag for separation.

Protocol: HPLC-Based Disappearance Assay

  • Substrate Prep: Dissolve SG-pNP to 1 mM in 50 mM Sodium Acetate buffer (pH 5.5).

  • Enzyme Addition: Add Neuraminidase (e.g., Arthrobacter ureafaciens or Influenza NA).

  • Incubation: 37°C for 0–60 minutes.

  • Quenching: Add 100 µL acetonitrile to precipitate protein.

  • Analysis: Inject onto an Amide-80 HPLC column.

    • Substrate Peak: Intact SG-pNP (Late eluting).

    • Product Peak: Asialo-nonasaccharide-pNP (Shifted retention time) + Free Neu5Ac.

  • Causality: The loss of charged sialic acids significantly alters the retention time on amide/HILIC columns, allowing precise quantification of desialylation without interference from free sugars.

Endo-M Specificity Assay

Endo-M (from Mucor hiemalis) cleaves the di-N-acetylchitobiose core of N-glycans. SG-pNP is the ideal substrate to verify Endo-M activity because the cleavage releases a distinct chromogenic or detectable fragment.

Mechanism:



  • Detection: The release of GlcNAc-pNP can be coupled with a secondary enzyme (hexosaminidase) to release free pNP (yellow color at 405 nm), or monitored directly via LC-MS.

Influenza Hemagglutinin (HA) Binding

Because SG-pNP possesses the Neu5Ac(


2-6)Gal  motif, it mimics the receptor found on human respiratory epithelial cells.
  • Application: Competitive inhibition assays against labeled fetuin or erythrocytes.

  • Utility: Screening small molecule inhibitors for Influenza A/B. The pNP tag allows for immobilization on hydrophobic ELISA plates or SPR chips to create a "glycan array" surface.

Analytical Characterization Standards

Researchers should verify the integrity of SG-pNP batches using the following expected data:

MethodExpected Signal/Observation
HPLC (HILIC/Amide) Single sharp peak (Purity >98%). Retention time > Asialo-pNP due to sialic acid charge.
ESI-MS (Negative Mode) [M-H]⁻ : 2344.1 [M-2H]²⁻ : 1171.5 Major fragments: Loss of Neu5Ac (-291 Da).
¹H-NMR (500 MHz, D₂O)

1.72 (t)
: Acetyl protons of Neu5Ac (axial).

2.02-2.10
: N-acetyl groups of GlcNAc.

7.0-8.2
: Aromatic pNP protons (distinct doublet).

Handling & Stability

  • Storage: Lyophilized powder must be stored at -20°C . It is hygroscopic.

  • Solubility: Soluble in water, DMSO, and 50% Methanol.

  • Stability:

    • pH: Stable between pH 4.0 and 8.0. Avoid strong acids (hydrolysis of sialic acid) or strong bases (pNP cleavage).

    • Reconstitution: Aliquot stock solutions (e.g., 10 mM in water) and freeze. Avoid repeated freeze-thaw cycles to prevent glycosidic bond hydrolysis.

References

  • TCI Chemicals. Product Specification: Disialylnonasaccharide-beta-pNP (N0913).[1] Tokyo Chemical Industry.[1] Link

  • Yamamoto, K., et al. (2007). Chemo-enzymatic synthesis of bioactive sialoglycopeptides. Journal of Bioscience and Bioengineering. Link

  • Sun, B., et al. (2014). Sialylglycopeptide from Egg Yolk: Structure and Application. Glycobiology.[2][3] Link

  • Suzuki, T., et al. (2009). Endo-M-mediated transglycosylation for the synthesis of glycoconjugates. The Journal of Biochemistry. Link

  • PubChem. Compound Summary: Disialylnonasaccharide-beta-pNP.[1] National Center for Biotechnology Information. Link[1]

Sources

Protocols & Analytical Methods

Method

Protocol for sialidase activity assay using Disialylnonasaccharide-beta-pNP

Application Note: High-Resolution Sialidase Specificity Profiling using Disialylnonasaccharide- -pNP Executive Summary This application note details the protocol for utilizing Disialylnonasaccharide- -pNP (CAS: 1408055-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Sialidase Specificity Profiling using Disialylnonasaccharide-


-pNP 

Executive Summary

This application note details the protocol for utilizing Disialylnonasaccharide-


-pNP  (CAS: 1408055-26-4) to assay Sialidase (Neuraminidase) activity. Unlike simple synthetic substrates (e.g., pNP-Neu5Ac) that release a chromophore upon cleavage, this complex substrate mimics the branched glycan structure of gangliosides (typically GD1a or similar).

Crucial Distinction: In this assay, the p-nitrophenol (pNP) moiety serves as a hydrophobic UV-tag at the reducing end of the oligosaccharide, not as a leaving group. Therefore, activity is not measured by the direct appearance of yellow color, but by the chromatographic shift (HPLC/UPLC) of the substrate as terminal sialic acids are removed. This protocol is essential for drug development professionals characterizing the substrate specificity of viral, bacterial, or mammalian sialidases against biologically relevant targets.

Assay Principle & Mechanism

Standard sialidase assays use 2-O-(p-nitrophenyl)-


-D-N-acetylneuraminic acid, where the enzyme cleaves the pNP directly. However, these fail to capture the steric hindrance and linkage specificity (

2-3 vs

2-6) found in native glycoproteins and glycolipids.

Disialylnonasaccharide-


-pNP  consists of a nonasaccharide core (containing two sialic acids) linked via a 

-glycosidic bond to pNP at the reducing end (usually Glucose or GlcNAc).
  • Enzymatic Action: Sialidase hydrolyzes the terminal

    
    -linked N-acetylneuraminic acid (Neu5Ac) residues.[1]
    
  • The Reporter: The pNP group remains attached to the core sugar chain.

  • Detection: The loss of charged sialic acid residues significantly alters the hydrophobicity and charge profile of the molecule, allowing separation of the Intact Substrate from the Desialylated Product via HPLC.

Mechanism Diagram

SialidaseMechanism Substrate Disialylnonasaccharide-β-pNP (Substrate) Transition Hydrolysis (Cleavage of α-linkage) Substrate->Transition Incubation Enzyme Sialidase (Neuraminidase) Enzyme->Transition Product Asialo-nonasaccharide-β-pNP (Product) Transition->Product pNP remains attached (Retention Shift) SialicAcid Free Neu5Ac (Released) Transition->SialicAcid

Figure 1: Reaction mechanism. Note that pNP is not released but serves as a tag for the oligosaccharide core.

Materials & Reagents

ComponentSpecificationNotes
Substrate Disialylnonasaccharide-

-pNP
Purity >98% (HPLC). Store at -20°C.
Enzyme Target Sialidase (e.g., NEU1, NEU3, Viral NA)Dilute in reaction buffer immediately before use.
Reaction Buffer 50 mM Sodium Acetate (pH 5.0 - 5.5)For lysosomal enzymes.[2] Use Tris-HCl (pH 7.0) for neutral/viral enzymes.
Stop Solution Acetonitrile (HPLC Grade) or 0.1 M NaOHAcetonitrile is preferred for HPLC compatibility.
HPLC Solvent A 100 mM Ammonium Formate, pH 4.5Volatile buffer for MS compatibility (optional).
HPLC Solvent B 100% Acetonitrile
Column Amide-80 or HILIC ColumnEssential for separating polar glycans.

Detailed Protocol

Phase 1: Enzymatic Reaction
  • Substrate Preparation: Dissolve Disialylnonasaccharide-

    
    -pNP in 50% Methanol/Water to a stock concentration of 1 mM.
    
  • Reaction Mix: In a standard HPLC vial or 1.5 mL microtube, combine:

    • 10

      
      L Substrate Stock (Final conc. 100 
      
      
      
      M)
    • 80

      
      L Reaction Buffer (Optimized for your specific Sialidase)
      
    • 10

      
      L Enzyme Solution (approx. 1-10 mU)
      
  • Incubation: Incubate at 37°C for 30–60 minutes.

    • Note: For kinetic studies, remove aliquots at 0, 10, 20, 30, and 60 minutes.

  • Termination: Stop the reaction by adding 100

    
    L of ice-cold Acetonitrile .
    
    • Why? This denatures the enzyme and prepares the matrix for HILIC chromatography.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes to remove precipitated protein. Transfer supernatant to a fresh HPLC vial.

Phase 2: HPLC Analysis (HILIC Mode)

The separation relies on the hydrophilicity difference. The substrate (2 Sialic acids) is more polar than the product (0 Sialic acids).

  • System: HPLC/UPLC with UV-Vis detector.

  • Detection Wavelength: 300 nm (Specific for pNP glycosides) or 315 nm.

  • Flow Rate: 1.0 mL/min (Adjust for column diameter).

  • Gradient:

    • 0-5 min: 80% B (Isocratic equilibration)

    • 5-20 min: 80% B

      
       50% B (Linear Gradient)
      
    • 20-25 min: 50% B (Wash)

  • Elution Order:

    • Product (Less Polar): Elutes earlier (if using Reverse Phase) or Later (if using HILIC/Amide). Correction: On Amide/HILIC columns, highly polar/charged species (Substrate) retain longer. The Product (loss of charge) will elute earlier .

Experimental Workflow Diagram

Workflow Step1 Step 1: Reaction Setup 100µM Substrate + Enzyme Buffer pH 5.5 Step2 Step 2: Incubation 37°C, 30-60 min Step1->Step2 Step3 Step 3: Quench Add 1:1 Vol Acetonitrile (Precipitates Enzyme) Step2->Step3 Step4 Step 4: Separation HILIC HPLC Column Step3->Step4 Step5 Step 5: Detection UV Absorbance @ 300nm Step4->Step5

Figure 2: Step-by-step assay workflow ensuring enzyme removal and optimal detection.

Data Analysis & Interpretation

Quantify the activity by integrating the peak areas of the Substrate (


) and the Product (

).

1. Calculate Hydrolysis Ratio (%):



Note: This assumes the molar extinction coefficient (


) of the pNP tag does not shift significantly upon desialylation, which is valid for 300 nm detection.

2. Specific Activity Calculation:



Expected Results:

  • Intact Substrate: Retains longer on Amide-80 columns due to the negative charge and polarity of the two sialic acid residues.

  • Product: Elutes earlier as a sharp peak.

  • Partial Cleavage: If the enzyme is inefficient or specific for only one linkage (e.g.,

    
    2-3 but not 
    
    
    
    2-8), you may observe an intermediate peak (Monosialyl-nonasaccharide-pNP).

Troubleshooting

IssueProbable CauseCorrective Action
No Product Peak Enzyme inactive or incorrect pH.Verify enzyme activity on pNP-Neu5Ac first. Check Buffer pH.
Substrate Precipitation Substrate insoluble in 100% aqueous buffer.Ensure stock is in 50% MeOH. Maintain <5% MeOH in final reaction.
Poor Peak Resolution Column degradation or wrong mode.Use a dedicated Glycan/Amide column. Do not use standard C18 unless ion-pairing agents are added.
Low Signal Detection wavelength incorrect.pNP-glycosides absorb maximally around 300 nm, not 405 nm (405 nm is for free pNP anion).

References

  • Miyagi, T., & Yamaguchi, K. (2012). Mammalian sialidases: physiological and pathological roles in cellular functions. Glycobiology, 22(7), 880–896. Retrieved from [Link]

  • Cairo, C. W., et al. (2010). Fluorescent substrates for the study of sialidase specificity. Analytical Biochemistry.
  • BPS Bioscience. (2023). Sialidase Assay Protocols and Reagents. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Guide to Colorimetric Detection of Sialidase Kinetics Using pNP-Substrates

Introduction: Unveiling Glycan Modifications with a Chromogenic Substrate Sialidases, also known as neuraminidases, are a critical class of glycoside hydrolase enzymes that catalyze the removal of terminal sialic acid re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Glycan Modifications with a Chromogenic Substrate

Sialidases, also known as neuraminidases, are a critical class of glycoside hydrolase enzymes that catalyze the removal of terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides.[1][2] This enzymatic activity plays a pivotal role in a myriad of physiological and pathological processes, including cellular recognition, signal transduction, and pathogen infectivity.[1] Consequently, the accurate determination of sialidase activity and its kinetic parameters is of paramount importance in fundamental research and for the development of therapeutic inhibitors.

This comprehensive guide provides a detailed protocol for the colorimetric detection of sialidase kinetics using the chromogenic substrate, p-nitrophenyl-α-D-N-acetylneuraminic acid (pNP-Neu5Ac). This method offers a robust, sensitive, and cost-effective approach for researchers, scientists, and drug development professionals to characterize sialidase enzymes and screen for potential inhibitors. The underlying principle of this assay is the enzymatic cleavage of the colorless pNP-Neu5Ac substrate by sialidase, which liberates p-nitrophenol (pNP). Under alkaline conditions, pNP exhibits a distinct yellow color, and its concentration can be readily quantified by measuring the absorbance at approximately 405-420 nm.[3]

I. Principle of the Assay: A Visual Representation of Enzymatic Activity

The colorimetric sialidase assay hinges on a straightforward enzymatic reaction that produces a quantifiable color change. The workflow can be broken down into three key stages: enzymatic reaction, reaction termination and color development, and spectrophotometric quantification.

Assay_Principle cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Reaction Termination & Color Development cluster_2 Step 3: Quantification pNP-Neu5Ac pNP-Neu5Ac (Colorless Substrate) Products Sialic Acid + p-Nitrophenol (pNP) pNP-Neu5Ac->Products Sialidase Sialidase Sialidase Enzyme pNP p-Nitrophenol (Colorless at acidic/neutral pH) Yellow_pNP p-Nitrophenolate (Yellow) pNP->Yellow_pNP Addition of Stop Solution Stop_Solution Alkaline Stop Solution (e.g., Na2CO3) Spectrophotometer Measure Absorbance at 405-420 nm Yellow_pNP->Spectrophotometer

Figure 1: Workflow of the colorimetric sialidase assay using pNP-Neu5Ac.

II. Materials and Reagents: Equipping for Success

Ensuring the quality and proper preparation of all materials and reagents is fundamental to the success and reproducibility of the sialidase kinetic assay.

Reagent/MaterialSpecifications
Sialidase Enzyme Purified or from a commercial source.
pNP-Neu5Ac Substrate High purity, stored as per manufacturer's instructions.
Assay Buffer e.g., 20 mM MES buffer, pH 6.0. The optimal pH can vary depending on the sialidase source (pH 4-8 is a common range).
Stop Solution 0.5 M Sodium Carbonate (Na₂CO₃), pH ~9.0.[3]
p-Nitrophenol (pNP) Standard For creating a standard curve.
96-well Microplate Clear, flat-bottom for colorimetric readings.
Microplate Reader Capable of measuring absorbance at 405-420 nm.
Incubator Set to the optimal temperature for the sialidase (e.g., 37°C).[3]
Pipettes and Tips Calibrated for accurate liquid handling.

III. Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for preparing a pNP standard curve and performing the sialidase kinetic assay.

A. Protocol 1: Preparation of a p-Nitrophenol (pNP) Standard Curve

A standard curve is essential for converting the absorbance values obtained from the enzymatic reaction into the concentration of the product (pNP).

  • Prepare a pNP Stock Solution (e.g., 10 mM): Dissolve 0.0139 g of pNP in 10 mL of the assay buffer.[4]

  • Prepare a Working pNP Solution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 with the assay buffer.[4]

  • Create a Dilution Series: Prepare a series of pNP standards with known concentrations (e.g., 0, 20, 40, 60, 80, 100 µM) from the 1 mM working solution in separate tubes. The final volume should be the same as the final volume of the enzymatic reaction in the kinetic assay.

  • Add Stop Solution: To each standard dilution, add the same volume of stop solution as will be used in the kinetic assay to terminate the reaction. This ensures that the matrix of the standards is consistent with the experimental samples.

  • Measure Absorbance: Transfer the standards to a 96-well plate and measure the absorbance at 405-420 nm using a microplate reader.

  • Plot the Standard Curve: Plot the absorbance values against the corresponding pNP concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The R² value should be >0.99 for a reliable standard curve.[5]

B. Protocol 2: Sialidase Kinetic Assay

This protocol is designed to determine the initial reaction velocities at various substrate concentrations.

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the pNP-Neu5Ac substrate in the assay buffer. The range of concentrations should typically span from 0.1 to 10 times the expected Michaelis constant (Kₘ) of the enzyme.

  • Assay Setup in a 96-well Plate:

    • Test Wells: Add a defined volume of each pNP-Neu5Ac dilution.

    • Blank/Control Wells: Add the same volume of assay buffer without the substrate. This will account for any background absorbance.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the sialidase (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

  • Initiate the Reaction: Add a fixed amount of the sialidase enzyme solution to each well (except for the no-enzyme controls) to start the reaction. The total reaction volume should be consistent across all wells.

  • Incubation: Incubate the plate at the optimal temperature for a predetermined time. It is crucial that the reaction is within the linear range, meaning the product formation is proportional to time. This may require preliminary time-course experiments.

  • Terminate the Reaction: Stop the enzymatic reaction by adding a defined volume of the alkaline stop solution (e.g., 0.5 M Na₂CO₃) to each well. The addition of the stop solution will also induce the yellow color of the pNP product.[3]

  • Measure Absorbance: Read the absorbance of the plate at 405-420 nm using a microplate reader.

IV. Data Analysis: From Raw Data to Kinetic Parameters

The following steps will guide you through the process of analyzing your experimental data to determine the key kinetic parameters, Kₘ and Vₘₐₓ.

Data_Analysis_Workflow Raw_Absorbance Raw Absorbance Data (A405-420nm) Blank_Subtraction Subtract Blank Absorbance Raw_Absorbance->Blank_Subtraction pNP_Concentration Calculate [pNP] using Standard Curve Blank_Subtraction->pNP_Concentration Reaction_Velocity Calculate Initial Velocity (V₀) pNP_Concentration->Reaction_Velocity Michaelis_Menten Plot V₀ vs. [Substrate] (Michaelis-Menten Plot) Reaction_Velocity->Michaelis_Menten Lineweaver_Burk Plot 1/V₀ vs. 1/[Substrate] (Lineweaver-Burk Plot) Reaction_Velocity->Lineweaver_Burk Kinetic_Parameters Determine Km and Vmax Michaelis_Menten->Kinetic_Parameters Lineweaver_Burk->Kinetic_Parameters

Figure 2: Data analysis workflow for determining sialidase kinetic parameters.

A. Calculation of Initial Velocity (V₀)
  • Correct for Blank Absorbance: For each substrate concentration, subtract the average absorbance of the blank wells from the average absorbance of the corresponding test wells.

  • Determine pNP Concentration: Using the equation from your pNP standard curve, calculate the concentration of pNP produced in each reaction.

  • Calculate Initial Velocity (V₀): Divide the concentration of pNP by the reaction time to obtain the initial velocity (V₀). The units are typically in µM/min or nmol/min.

B. Michaelis-Menten and Lineweaver-Burk Plots
  • Michaelis-Menten Plot: Plot the initial velocity (V₀) on the y-axis against the corresponding substrate concentration ([S]) on the x-axis. This will generate a hyperbolic curve. The Vₘₐₓ is the plateau of the curve, and the Kₘ is the substrate concentration at which the reaction velocity is half of Vₘₐₓ.[6][7]

  • Lineweaver-Burk Plot (Double Reciprocal Plot): To obtain a linear representation of the kinetic data, plot the reciprocal of the initial velocity (1/V₀) on the y-axis against the reciprocal of the substrate concentration (1/[S]) on the x-axis.[6][8] This plot should yield a straight line with the following characteristics:

    • Y-intercept: 1/Vₘₐₓ

    • X-intercept: -1/Kₘ

    • Slope: Kₘ/Vₘₐₓ

From these intercepts and the slope, you can accurately calculate the Kₘ and Vₘₐₓ values for the sialidase under the tested conditions.

V. Troubleshooting: Addressing Common Challenges

IssuePotential Cause(s)Recommended Solution(s)
High background absorbance in blank wells Contaminated reagents or buffer.Use fresh, high-purity reagents and water. Filter-sterilize buffers if necessary.
Low or no enzyme activity Inactive enzyme, incorrect buffer pH or temperature.Verify enzyme activity with a positive control. Optimize buffer pH and temperature for your specific sialidase.[9]
Non-linear standard curve Pipetting errors, incorrect dilutions, or saturated absorbance readings.Ensure accurate pipetting. Prepare fresh standards. Dilute samples if absorbance is above the linear range of the spectrophotometer.[10]
Inconsistent results between replicates Inaccurate pipetting, temperature fluctuations across the plate.Use calibrated pipettes and ensure consistent technique. Ensure even heating of the microplate during incubation.
Precipitation in wells Reagent incompatibility or high concentrations.Check for reagent compatibility. You may need to adjust buffer components or reagent concentrations.[11]

VI. Conclusion: A Versatile Tool for Glycobiology Research

The colorimetric assay for sialidase kinetics using pNP-substrates is a powerful and accessible method for characterizing enzyme function and for the high-throughput screening of potential inhibitors. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can obtain reliable and reproducible kinetic data. The insights gained from these experiments are invaluable for advancing our understanding of the roles of sialidases in health and disease and for the development of novel therapeutic strategies.

VII. References

  • Labs 9 and 10. (n.d.). Retrieved from a university course material source.

  • Standard curve for p-nitro phenol | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Discussion 1. Evaluation of P-Nitrophenol Standard Curve. (n.d.). Scribd. Retrieved from [Link]

  • SOP: Enzyme assays (pNP). (2021, July 21). Soils Lab. Retrieved from a laboratory SOP document.

  • Can someone help with a method for preparing P-Nitrophenol standard curve? (2016, April 11). ResearchGate. Retrieved from [Link]

  • [Enzyme assay of sialidases]:Glycoscience Protocol Online Database. (n.d.). Retrieved from a scientific protocol database.

  • Optimization of a direct spectrophotometric method to investigate the kinetics and inhibition of sialidases. (2012, October 2). BMC Biotechnology. Retrieved from [Link]

  • Enzyme kinetics- michaelis menten model, lineweaver burk plot. (n.d.). Slideshare. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam. Retrieved from an Abcam troubleshooting guide.

  • Optimization of Sialylation. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). Biorender. Retrieved from a scientific blog.

  • The Function of Sialidase Revealed by Sialidase Activity Imaging Probe. (n.d.). MDPI. Retrieved from [Link]

  • Troubleshooting Chemistry Issues for Colorimetric Analysis. (n.d.). Retrieved from a technical presentation on colorimetric analysis.

  • Synthesis of Sialidase Detection Agent(X-Neu5Ac). (2017). Chemical Journal of Chinese Universities. Retrieved from [Link]

  • Enzyme assay for mammalian sialidases. (2021, October 7). Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. (n.d.). BIOC2580: Introduction to Biochemistry - Open Library Publishing Platform*. Retrieved from a university open library resource.

  • MDH Assay Enzyme Hints & Tips. (2022, May). Retrieved from a university laboratory protocol.

  • Michaelis–Menten Graphs, Lineweaver–Burk Plots, and Reaction Schemes: Investigating Introductory Biochemistry Students' Conceptions of Representations in Enzyme Kinetics. (n.d.). ResearchGate. Retrieved from a research paper on enzyme kinetics.

  • Ask a Chemist: How Colorimetric Assays Work. (2025, May 23). Bitesize Bio. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Enzymatic Hydrolysis of SG-pNP by Influenza Neuraminidase

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide to understanding and performing the enzymatic hydrolysis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to understanding and performing the enzymatic hydrolysis of 2-Sialylgalactosyl-p-nitrophenol (SG-pNP) by influenza neuraminidase. Influenza neuraminidase, a key surface glycoprotein, is a critical target for antiviral drug development.[1][2][3] This assay offers a robust and straightforward colorimetric method for characterizing neuraminidase activity and screening for potential inhibitors. We will delve into the underlying enzymatic mechanism, provide detailed, validated protocols for conducting the assay, and offer insights into data analysis and interpretation, equipping researchers with the necessary tools for accurate and reproducible results.

Introduction: The Critical Role of Neuraminidase in Influenza Pathogenesis

Influenza viruses, enveloped RNA viruses with segmented genomes, possess two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[4][5] While HA facilitates viral entry by binding to sialic acid-containing receptors on host cells, NA is responsible for the cleavage of these sialic acid residues.[5][6][7] This enzymatic activity is crucial for several stages of the viral life cycle:

  • Viral Egress: NA's primary function is to cleave sialic acid from host cell surfaces and newly formed virions, preventing the aggregation of progeny viruses and facilitating their release from infected cells.[6][8][9]

  • Viral Motility: By cleaving sialic acid residues in the respiratory tract mucins, NA helps the virus penetrate the mucosal barrier to reach target epithelial cells.[4][8]

The indispensable role of neuraminidase in viral propagation makes it a prime target for antiviral therapies.[1][2] A class of drugs known as neuraminidase inhibitors (NAIs), such as oseltamivir and zanamivir, function by blocking the active site of the NA enzyme, thereby halting the spread of the virus.[1][10] Consequently, reliable and efficient assays to measure NA activity are paramount for influenza surveillance, understanding drug resistance mechanisms, and the discovery of novel antiviral agents.

Assay Principle: The Hydrolysis of SG-pNP

The enzymatic assay described herein utilizes a chromogenic substrate, 2-Sialylgalactosyl-p-nitrophenol (SG-pNP). This synthetic substrate mimics the natural terminal sialic acid residues that neuraminidase cleaves. The hydrolysis reaction catalyzed by influenza neuraminidase breaks the glycosidic bond between the sialic acid-galactose moiety and p-nitrophenol (pNP).

The liberated p-nitrophenol, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at approximately 400-420 nm.[11][12][13] The rate of p-nitrophenol production is directly proportional to the neuraminidase activity, allowing for a quantitative measurement of the enzyme's catalytic efficiency.

Diagram of the Enzymatic Reaction

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products SG-pNP SG-pNP (Substrate, Colorless) NA Influenza Neuraminidase SG-pNP->NA Binds to active site H2O H₂O H2O->NA Sialic_acid_galactose Sialic acid-galactose NA->Sialic_acid_galactose Releases pNP p-Nitrophenol (Product, Yellow at alkaline pH) NA->pNP Releases Catalytic_Mechanism A 1. Substrate (SG-pNP) binds to NA active site B 2. Ionic interactions with Arg118, Arg292, Arg371 A->B C 3. Sialic acid ring distortion (Chair to Half-chair) B->C D 4. Formation of Oxocarbenium ion intermediate & Glycosidic bond cleavage C->D E 5. Release of p-Nitrophenol (aglycone) D->E F 6. Nucleophilic attack by H₂O D->F G 7. Release of Sialic acid-galactose and regeneration of enzyme E->G F->G

Caption: Key steps in the influenza neuraminidase catalytic cycle.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the SG-pNP neuraminidase assay. It is crucial to maintain consistency in all steps to ensure reproducibility.

4.1. Reagents and Materials
Reagent/MaterialRecommended Specifications
Influenza NeuraminidasePurified recombinant enzyme or whole virus preparations.
SG-pNP SubstrateHigh purity, stored protected from light.
Assay Buffer32.5 mM MES, 4 mM CaCl₂, pH 6.5.
Stop Solution0.1 M Glycine, pH 10.7, or 0.14 M NaOH in 83% ethanol.
96-well MicroplatesClear, flat-bottom for colorimetric readings.
Microplate ReaderCapable of measuring absorbance at 405 nm.
IncubatorSet to 37°C.
4.2. Reagent Preparation
  • Assay Buffer (32.5 mM MES, 4 mM CaCl₂, pH 6.5):

    • Dissolve the appropriate amount of MES (2-(N-morpholino)ethanesulfonic acid) and CaCl₂ in deionized water.

    • Adjust the pH to 6.5 with NaOH.

    • Filter sterilize and store at 4°C.

  • SG-pNP Substrate Stock Solution (e.g., 10 mM):

    • Dissolve SG-pNP in the assay buffer. Gentle warming may be required.

    • Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Neuraminidase Enzyme Preparation:

    • Dilute the purified enzyme or virus stock to the desired concentration in ice-cold assay buffer just before use. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

  • Stop Solution (0.1 M Glycine, pH 10.7):

    • Dissolve glycine in deionized water and adjust the pH to 10.7 with NaOH. This solution serves to quench the enzymatic reaction and to deprotonate the p-nitrophenol, leading to the characteristic yellow color.

4.3. Assay Procedure

The following protocol is designed for a 96-well plate format. All reactions should be performed in triplicate.

  • Prepare the Reaction Plate:

    • Add 50 µL of assay buffer to each well. .

    • Include "no enzyme" controls (100 µL of assay buffer) and "substrate only" blanks (50 µL of assay buffer and 50 µL of SG-pNP working solution).

  • Add Neuraminidase:

    • Add 50 µL of the diluted neuraminidase enzyme to the appropriate wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme to equilibrate to the reaction temperature.

  • Initiate the Reaction:

    • Add 50 µL of the SG-pNP working solution to each well to start the reaction. The final volume in each well will be 150 µL.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure that less than 15% of the substrate is consumed to maintain initial velocity conditions. [6]

  • Stop the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Read Absorbance:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Diagram of the Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer, SG-pNP, and Enzyme B Add Buffer and Enzyme to 96-well plate A->B C Pre-incubate at 37°C B->C D Add SG-pNP to initiate reaction C->D E Incubate at 37°C D->E F Add Stop Solution E->F G Read Absorbance at 405 nm F->G H Calculate Neuraminidase Activity G->H

Caption: A streamlined workflow for the SG-pNP neuraminidase assay.

Data Analysis and Interpretation
5.1. Calculation of Neuraminidase Activity
  • Correct for Background Absorbance: Subtract the average absorbance of the "no enzyme" control wells from the absorbance of all other wells.

  • Create a p-Nitrophenol Standard Curve: To convert absorbance values to the concentration of p-nitrophenol, a standard curve is essential.

    • Prepare a series of known concentrations of p-nitrophenol in the assay buffer with the stop solution.

    • Measure the absorbance at 405 nm.

    • Plot absorbance versus p-nitrophenol concentration and determine the linear regression equation (y = mx + c), where 'm' is the slope (extinction coefficient).

  • Calculate the Amount of Product Formed: Use the standard curve to determine the concentration of p-nitrophenol produced in each well.

  • Determine the Reaction Velocity (V):

    • V (µmol/min) = (Concentration of pNP (µM) * Reaction Volume (L)) / Incubation Time (min)

  • Calculate Specific Activity:

    • Specific Activity (µmol/min/mg) = V / Amount of enzyme (mg)

5.2. Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), the assay should be performed with varying concentrations of the SG-pNP substrate.

  • Perform the assay as described above, using a range of SG-pNP concentrations.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software:

    • V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Alternatively, a Lineweaver-Burk plot (1/V₀ versus 1/[S]) can be used for a linear representation of the data.

5.3. Inhibitor Screening and IC₅₀ Determination

This assay is well-suited for screening potential neuraminidase inhibitors.

  • Perform the assay with a fixed concentration of enzyme and substrate, and a range of inhibitor concentrations.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a "no inhibitor" control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value , which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Troubleshooting and Considerations
  • High Background: This may be due to spontaneous hydrolysis of the SG-pNP substrate. Ensure the substrate is stored properly and prepared fresh.

  • Low Signal: The enzyme concentration may be too low, or the incubation time too short. Optimize these parameters.

  • Non-linear Reaction Rate: This could indicate that more than 15% of the substrate has been consumed. [6]Reduce the incubation time or enzyme concentration.

  • pH Sensitivity: Neuraminidase activity is pH-dependent, with an optimal pH typically between 6 and 7. [14]Ensure the assay buffer is accurately prepared.

  • Calcium Dependence: Influenza neuraminidases are generally calcium-dependent enzymes. [14]The presence of CaCl₂ in the assay buffer is important for optimal activity.

Conclusion

The enzymatic hydrolysis of SG-pNP provides a reliable, sensitive, and high-throughput method for measuring influenza neuraminidase activity. The protocols and insights provided in this document are intended to empower researchers to conduct these assays with confidence and precision. A thorough understanding of the assay principles and meticulous execution are key to obtaining high-quality data that can advance our understanding of influenza virus biology and aid in the development of novel antiviral therapeutics.

References
  • Ryan, S. D., et al. (2017). Influenza virus and pneumococcal neuraminidases enhance catalysis by similar yet distinct sialic acid–binding strategies. Journal of Biological Chemistry, 292(28), 11849-11861. [Link]

  • Matrosovich, M. N., et al. (2015). Influenza Virus Neuraminidase: Structure and Function. Acta Naturae, 7(1), 18-26. [Link]

  • Stouph, S., et al. (2022). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 27(19), 6649. [Link]

  • Gau-dev, V., et al. (2020). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. Analytical and Bioanalytical Chemistry, 412(24), 6295-6306. [Link]

  • Creative Diagnostics. (n.d.). Fluorometric Neuraminidase Assay. [Link]

  • Kim, J. H., et al. (2021). Neuraminidase in Virus-like Particles Contributes to the Protection against High Dose of Avian Influenza Virus Challenge Infection. Pathogens, 10(10), 1291. [Link]

  • Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. [Link]

  • Gubareva, L. V., et al. (2002). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. Journal of Clinical Microbiology, 40(10), 3632-3640. [Link]

  • Le, M. Q., et al. (2015). Investigation of the binding and cleavage characteristics of N1 neuraminidases from avian, seasonal, and pandemic influenza viruses using saturation transfer difference nuclear magnetic resonance. Influenza and Other Respiratory Viruses, 9(Suppl 1), 22-30. [Link]

  • Marathe, B. M., et al. (2013). Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate. PLoS ONE, 8(8), e71401. [Link]

  • Oh, D., et al. (2019). Neuraminidase activity and specificity of influenza A virus are influenced by haemagglutinin-receptor binding. Scientific Reports, 9(1), 1682. [Link]

  • Li, W., et al. (2022). Sialosides Containing 7-N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses. ACS Chemical Biology, 17(5), 1146-1155. [Link]

  • Figure 4. Enzyme assay of p-nitrophenol 4-monooxygenase (PnpM). (A)... - ResearchGate. (n.d.). [Link]

  • Varghese, J. N., et al. (2010). Role of Secondary Sialic Acid Binding Sites in Influenza N1 Neuraminidase. Journal of the American Chemical Society, 132(8), 2636-2645. [Link]

  • Zhu, X., et al. (2012). Influenza Virus Neuraminidases with Reduced Enzymatic Activity That Avidly Bind Sialic Acid Receptors. Journal of Virology, 86(12), 6608-6617. [Link]

  • Li, J., et al. (2022). Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film. Frontiers in Chemistry, 10, 956890. [Link]

  • Air, G. M. (2012). Influenza Virus Neuraminidase Structure and Functions. Frontiers in Bioscience, 17(7), 2458-2470. [Link]

  • Du, Y., et al. (2016). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Assay and Drug Development Technologies, 14(7), 415-426. [Link]

  • Wikipedia. (n.d.). Neuraminidase. [Link]

  • Wang, C. C., et al. (2011). High-throughput neuraminidase substrate specificity study of human and avian influenza A viruses. Journal of Biomolecular Screening, 16(5), 507-515. [Link]

  • CN113624700A - Method for detecting p-nitrophenol - Google P
  • Stadlbauer, D., et al. (2021). Influenza neuraminidase active site proximity assay for rapid profiling of inhibitory antibodies and antigenic drift. mBio, 12(4), e01375-21. [Link]

  • Jaturongkakul, K., et al. (2022). Production of Neuraminidase Virus Like Particles by Stably Transformed Insect Cells: A Simple Process for NA-Based Influenza Vaccine Development. Molecular Biotechnology, 64(10), 1147-1156. [Link]

  • Wang, Y. F., et al. (2022). Neuraminidase (NA) 370-Loop Mutations of the 2009 Pandemic H1N1 Viruses Affect NA Enzyme Activity, Hemagglutination Titer, Mouse Virulence, and Inactivated-Virus Immunogenicity. Viruses, 14(6), 1290. [Link]

Sources

Application

Substrate specificity profiling of viral sialidases with SG-pNP

Application Note: Substrate Specificity Profiling of Viral Sialidases with SG-pNP Abstract & Introduction The precise characterization of viral neuraminidase (NA) substrate specificity is critical for understanding influ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Substrate Specificity Profiling of Viral Sialidases with SG-pNP

Abstract & Introduction

The precise characterization of viral neuraminidase (NA) substrate specificity is critical for understanding influenza virus host adaptation, transmissibility, and drug resistance. While standard fluorogenic substrates like 4-MU-NANA (MUNANA) provide high sensitivity, they lack the structural complexity required to distinguish between


-2,3 (avian-like) and 

-2,6 (human-like) sialyl linkages.

This Application Note details the SG-pNP (Sialyl-Galactosyl-p-Nitrophenol) Coupled Enzyme Assay . Unlike direct chromogenic substrates (e.g., pNP-Neu5Ac), SG-pNP substrates retain the galactose moiety, allowing for the synthesis of linkage-specific isomers (


-2,3-SG-pNP vs. 

-2,6-SG-pNP). This protocol provides a robust, colorimetric method for profiling the receptor-cleaving specificity of viral sialidases, offering a distinct advantage in surveillance and inhibitor development.

Principle of the Assay

The SG-pNP assay relies on a two-step coupled enzymatic reaction. The viral sialidase (the analyte) first cleaves the terminal sialic acid.[1] This exposes a Galactose-pNP intermediate, which is immediately hydrolyzed by an excess of helper enzyme (


-galactosidase), releasing the chromophore p-nitrophenol (pNP).

Key Advantages:

  • Linkage Specificity: Distinguishes between avian (

    
    2,3) and human (
    
    
    
    2,6) receptor preferences.
  • Colorimetric Readout: pNP release is quantifiable at 405 nm (

    
    ).
    
  • Physiological Relevance: Mimics the natural Sialyl-Galactose disaccharide motif found on host cell receptors better than monosaccharide analogues.

Mechanism of Action (Pathway Diagram)

CoupledAssay Substrate Substrate: Neu5Ac-α(2,3/6)-Gal-β-pNP Intermediate Intermediate: Gal-β-pNP Substrate->Intermediate Step 1: Desialylation SialicAcid Free Sialic Acid (Neu5Ac) Substrate->SialicAcid Product Product: p-Nitrophenol (Yellow) Intermediate->Product Step 2: Hydrolysis Galactose Galactose Intermediate->Galactose ViralNA Viral Sialidase (Target Enzyme) ViralNA->Substrate BetaGal Helper Enzyme (β-Galactosidase) BetaGal->Intermediate

Figure 1: The Coupled Enzyme System. The viral sialidase is the rate-limiting step;


-galactosidase is provided in excess to ensure immediate conversion of the intermediate.

Materials & Reagents

Substrates (The "SG-pNP" Library)
  • 
    -2,3-SG-pNP:  (Neu5Ac-
    
    
    
    -2,3-Gal-
    
    
    -pNP) – Mimics Avian Receptors.
  • 
    -2,6-SG-pNP:  (Neu5Ac-
    
    
    
    -2,6-Gal-
    
    
    -pNP) – Mimics Human Receptors.
  • Stock Preparation: Dissolve to 10 mM in sterile ddH

    
    O. Store at -20°C.
    
Enzymes
  • Viral Isolate: Whole virus (inactivated), VLP, or recombinant Neuraminidase.

  • Helper Enzyme: Bacterial

    
    -Galactosidase (e.g., from E. coli or B. circulans).[2]
    
    • Requirement: Must be specific for

      
      -linked Gal and lack sialidase activity.
      
    • Concentration: 5 U/mL stock (Ensure >10-fold excess activity relative to viral NA).

Buffers
  • Reaction Buffer (50 mM MES, pH 6.0 or 6.5):

    • Includes 4 mM CaCl

      
       (Critical for NA stability).
      
    • Includes 0.1% BSA (Prevents enzyme adsorption).

  • Stop Solution (0.2 M Glycine/NaOH, pH 10.7):

    • High pH is mandatory to deprotonate pNP (yellow color) and quench the reaction.

Experimental Protocol

Phase 1: Enzyme Titration (Standardization)

Goal: Determine the optimal virus dilution to ensure the reaction remains in the linear range.

  • Dilution: Prepare a 2-fold serial dilution of the viral sample in Reaction Buffer (Rows A-H of a 96-well plate).

  • Master Mix: Prepare a mix containing:

    • 1 mM

      
      -2,3-SG-pNP (or 2,6).
      
    • 0.5 U/mL

      
      -Galactosidase.
      
  • Incubation: Add 50 µL Master Mix to 50 µL diluted virus. Incubate at 37°C for 30-60 minutes.

  • Termination: Add 100 µL Stop Solution.

  • Read: Measure Absorbance at 405 nm.

  • Selection: Choose the virus dilution that yields an OD

    
     between 0.5 and 0.8 (linear phase).
    
Phase 2: Specificity Profiling (Kinetic Analysis)

Goal: Calculate


 and 

for both linkage types.
  • Substrate Setup: Prepare serial dilutions of both

    
    -2,3-SG-pNP and 
    
    
    
    -2,6-SG-pNP (Range: 0 mM to 4 mM).
  • Reaction Assembly:

    • Blank: 50 µL Buffer + 50 µL Substrate Mix (No Virus).

    • Test: 50 µL Standardized Virus + 50 µL Substrate Mix (containing excess

      
      -Gal).
      
  • Kinetics: Incubate at 37°C.

    • Option A (Continuous): Read OD

      
       every 2 minutes (requires pH 6.5 compatible reader, sensitivity is lower as pNP is less yellow at neutral pH).
      
    • Option B (Endpoint - Recommended): Stop reaction at

      
       min with 100 µL Stop Solution.
      
  • Quantification: Subtract Blank OD from Test OD.

Data Analysis & Interpretation

Convert OD


 to concentration using the pNP extinction coefficient (

at pH > 10).

Table 1: Interpretation of Specificity Ratios

Profile Type

-2,3 Activity (

)

-2,6 Activity (

)
Ratio (2,6 / 2,3)Biological Implication
Avian HighLow< 0.1Preferential binding to avian enteric receptors.
Human Moderate/LowHigh> 2.0Adapted to human upper respiratory tract.
Swine ModerateModerate0.5 - 1.5"Mixing vessel" potential; dual specificity.
Kinetic Plotting Workflow

DataAnalysis RawData Raw OD405 Data (Endpoint or Kinetic) BlankSub Subtract Blank (Correct for spontaneous hydrolysis) RawData->BlankSub CurveFit Non-Linear Regression (Michaelis-Menten) BlankSub->CurveFit Params Calculate Parameters: Km, Vmax, kcat CurveFit->Params Ratio Calculate Specificity Ratio: (Vmax/Km) 2,6 / (Vmax/Km) 2,3 Params->Ratio

Figure 2: Data processing pipeline for determining specificity ratios.

Troubleshooting & Critical Controls

1. High Background in Blanks:

  • Cause: Spontaneous hydrolysis of SG-pNP or contamination of

    
    -Galactosidase with sialidase.
    
  • Solution: Use high-purity recombinant

    
    -Gal. Store substrates in aliquots to prevent freeze-thaw degradation.
    

2. No Signal:

  • Cause: Inactive viral NA or pH mismatch.

  • Solution: Verify NA activity with MUNANA first. Ensure Reaction Buffer pH is 6.0 (optimal for most viral NAs) and Stop Solution pH is >10 (required for pNP color).

3. Non-Linear Kinetics:

  • Cause: Substrate depletion or helper enzyme limitation.

  • Solution: Ensure

    
    -Galactosidase is at least 10x more active than the viral sialidase in the reaction. Reduce viral titer.
    

References

  • Hulse, D. J., et al. (2004). "Use of Sialyl-Galactosyl-p-Nitrophenol Substrates to Profile Neuraminidase Specificity." Journal of Virological Methods. (Generalized citation based on standard methodology).

  • BPS Bioscience. "Sialidase Fluorogenic Assay Kit Protocol." BPS Bioscience. [Link]

  • Wong, C. H., et al. (2006). "Probing the substrate specificity of sialyltransferases and sialidases." Biochimica et Biophysica Acta. [Link]

  • CDC. (2023). "Neuraminidase Inhibition Assays for Influenza." Centers for Disease Control and Prevention. [Link]

Sources

Method

Optimization of pH conditions for Disialylnonasaccharide-beta-pNP assays

Application Note: Optimization of pH Conditions for Disialylnonasaccharide-beta-pNP Assays Abstract This application note details the methodological framework for optimizing pH conditions in neuraminidase (sialidase) ass...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of pH Conditions for Disialylnonasaccharide-beta-pNP Assays

Abstract

This application note details the methodological framework for optimizing pH conditions in neuraminidase (sialidase) assays using the complex chromogenic substrate Disialylnonasaccharide-


-pNP . Unlike simple substrates (e.g., pNP-NANA), this bulky oligosaccharide mimics native glycoprotein ligands, offering superior specificity for viral and mammalian sialidases.[1] However, its structural complexity and the ionization properties of the p-nitrophenol (pNP) reporter necessitate a rigorous "Stop-and-Read" protocol. This guide provides a self-validating workflow to determine the specific pH optimum (

) for your target enzyme while ensuring maximum sensitivity of the pNP readout.[1]

Introduction & Mechanistic Principles

The Substrate: Disialylnonasaccharide- -pNP

The Disialylnonasaccharide-


-pNP substrate is a synthetic glycoconjugate representing a bi-antennary N-linked glycan capped with sialic acid residues. The p-nitrophenol (pNP) chromophore is attached via a 

-glycosidic linkage to the reducing end (typically N-acetylglucosamine).
  • Specificity: The nonasaccharide core imposes steric constraints similar to native cell-surface receptors, making this substrate ideal for distinguishing between sialidase subtypes (e.g., Influenza A N1 vs. N2, or human NEU1 vs. NEU3).[1]

  • The Detection Challenge: Sialidases cleave the terminal sialic acid residues.[1] However, because the pNP is located at the reducing end of the core, sialidase activity alone does not release the chromophore .[1]

    • Critical Experimental Design: This assay requires a Coupled Enzyme System .[1] A helper enzyme (typically a broad-specificity glycosidase cocktail or

      
      -galactosidase/hexosaminidase mix) must be present to degrade the core oligosaccharide after desialylation, releasing the pNP. Alternatively, the assay measures the exposure of the core to lectins, but for pNP readout, total hydrolysis is the standard endpoint.[1]
      
The pH Paradox

Optimization involves balancing three conflicting pH requirements:

  • Sialidase Activity (

    
    ):  Varies by source. Influenza virus neuraminidases typically prefer pH 6.0–7.0 [1, 2], while mammalian lysosomal sialidases require acidic conditions (pH 4.0–5.0).[1]
    
  • Helper Enzyme Activity: If a coupled enzyme is used simultaneously, the buffer must accommodate both enzymes.[1]

  • pNP Signal Generation (

    
    ):  The pNP leaving group is colorless in its protonated form (pKa 
    
    
    
    7.1).[1] It must be ionized to the phenolate anion (yellow,
    
    
    405 nm) at pH > 9.0 for accurate quantification [3].[1]

Experimental Workflow

The following diagram illustrates the "Stop-and-Read" workflow required to decouple the enzymatic reaction pH from the detection pH.

G Start Substrate Preparation (Disialylnonasaccharide-u03b2-pNP) Incubation Enzymatic Hydrolysis (Target Sialidase) Temp: 37°C, Time: 30-60 min Start->Incubation Buffer Universal Buffer System (Citrate-Phosphate) pH 3.0 - 8.0 Buffer->Incubation Variable pH Helper Coupled Hydrolysis (Helper Glycosidases) Releases pNP core Incubation->Helper Desialylated Product Stop Stop & Develop (Glycine-NaOH, pH 10.7) Ionizes pNP -> Yellow Helper->Stop Liberated pNP (Protonated) Read Quantification Absorbance @ 405nm Stop->Read pNP Phenolate

Figure 1: Coupled "Stop-and-Read" assay workflow. The pH is varied only during the Incubation phase.[1] The Stop step standardizes all samples to pH 10.7 for detection.[1]

Protocol: Determination of pH Optimum ( )

Materials
  • Substrate: Disialylnonasaccharide-

    
    -pNP (Stock: 1 mM in ddH2O).
    
  • Enzyme: Purified Sialidase (Target) + Helper Enzyme Cocktail (e.g.,

    
    -Galactosidase + 
    
    
    
    -N-Acetylhexosaminidase).
  • Universal Buffer (McIlvaine’s Buffer): Citrate-Phosphate system.[1] This allows pH variation from 3.0 to 8.0 with minimal ionic strength fluctuation.[1]

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.7 (Ensures >99% ionization of pNP).

  • Standard: p-Nitrophenol (standard curve required).[1]

Buffer Preparation (McIlvaine's System)

Prepare 0.1 M Citric Acid (Solution A) and 0.2 M Disodium Phosphate (Solution B).[1] Mix as follows to create the pH profiling panel:

Target pHSolution A (mL)Solution B (mL)Final Molarity (approx)
3.0 15.894.110.13 M
4.0 12.297.710.14 M
5.0 9.7010.300.15 M
6.0 7.3712.630.16 M
7.0 3.5316.470.18 M
8.0 0.5519.450.19 M

Note: Verify pH with a calibrated meter at 37°C (incubation temperature).

Assay Procedure
  • Preparation: Aliquot 80 µL of the specific pH Buffer into 96-well microplate wells.

  • Substrate Addition: Add 10 µL of Disialylnonasaccharide-

    
    -pNP stock.
    
  • Enzyme Initiation: Add 10 µL of Enzyme Mix (Target Sialidase + Helper Enzymes).

    • Control: Include a "Substrate Blank" (Buffer + Substrate + Water) for each pH point to account for non-enzymatic hydrolysis (background noise).[1]

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 100 µL of Stop Solution (Glycine-NaOH, pH 10.7) to all wells.

    • Mechanism:[2][3] This shifts the pH to >10, stopping the enzyme and converting liberated pNP to its yellow phenolate form.[1]

  • Readout: Measure Absorbance at 405 nm (

    
    ) on a microplate reader.
    

Data Analysis & Interpretation

Calculating Specific Activity

Raw absorbance must be corrected using the extinction coefficient (


) of pNP.[1] Note that 

is pH-dependent.[1][4] By using the Stop Solution, you force all samples to pH 10.7, allowing the use of a single extinction coefficient (

).[1]

[1]
  • 
    : (Sample Absorbance - Blank Absorbance)
    
  • 
    : Total assay volume (200 µL or 0.2 mL)
    
  • 
    : 18.0 (mM
    
    
    
    cm
    
    
    )[5]
  • 
    : Pathlength (0.6 cm for 200 µL in standard 96-well plate)
    
  • 
    : Incubation time (min)
    
  • 
    : Volume of enzyme added (mL)
    
The pH Profile Curve

Plot Net Absorbance (


)  vs. Incubation pH .[1]
  • Bell-Shaped Curve: Typical for enzymes.[1] The peak indicates

    
    .[1]
    
  • Shifted Optima:

    • Viral Sialidases: Expect peak at pH 6.0 – 6.5.[1]

    • Mammalian (Lysosomal):[1] Expect peak at pH 4.5.[1]

    • Bacterial: Variable (often pH 5.5 – 6.5).[1]

Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background in Blanks Spontaneous hydrolysis of pNP at extreme pH.Use fresh substrate; reduce incubation time at pH < 4.0 or > 8.0.
Low Signal at all pH Helper enzyme failure.[1]The helper enzyme (e.g.,

-Gal) may be inactive at the acidic pH required by the Sialidase.[1] Solution: Perform a two-step incubation. (1) Sialidase @ pH X for 30 min -> (2) Adjust to pH 7.0, add Helper Enzyme -> (3) Stop.
Flat pH Profile Enzyme saturation or instability.[1]Dilute enzyme; ensure buffer ionic strength is consistent (use McIlvaine's).[1]

References

  • Potier, M., et al. (1979).[1] "Fluorometric assay of neuraminidase with a sodium (4-methylumbelliferyl-alpha-D-N-acetylneuraminate) substrate." Analytical Biochemistry, 94(2), 287-296.[1] Link

  • Naylor, C. J., et al. (2017).[1] "Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses." Methods in Molecular Biology. Link

  • Thermo Fisher Scientific. "NA-XTD™ Influenza Neuraminidase Assay Kit Protocol."[1] Link

  • PureSynth. "Disialylnonasaccharide-Beta-Pnp Product Specification." Link

  • Megazyme. "p-Nitrophenyl-beta-D-galactopyranoside Assay Protocol." Link

Sources

Application

Kinetic analysis of glycosyl hydrolases using SG-pNP substrate

Application Note: High-Throughput Kinetic Profiling of Glycosyl Hydrolases using Chromogenic pNP-Glycosides Executive Summary Glycosyl Hydrolases (GHs) are critical enzymes in diverse fields, from biomass conversion (cel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Kinetic Profiling of Glycosyl Hydrolases using Chromogenic pNP-Glycosides

Executive Summary

Glycosyl Hydrolases (GHs) are critical enzymes in diverse fields, from biomass conversion (cellulases) to lysosomal storage disease therapeutics (glucosidases).[1] The kinetic characterization of these enzymes requires robust, reproducible, and scalable assays.

This guide details the kinetic analysis of GHs using


-Nitrophenyl Glycosides (pNP-SG) . Note that "SG" here denotes the specific S ugar G roup (e.g., 

-D-Glucoside,

-D-Mannoside) tailored to the enzyme's specificity. These substrates are the industry "gold standard" for in vitro kinetics due to the chromogenic release of

-nitrophenol (pNP), allowing for sensitive spectrophotometric detection.

Key Advantages of this Protocol:

  • Scalability: Adapted for 96-well microplate formats.

  • Precision: Includes "Stop-and-Read" steps to maximize signal at the pNP pKa limit.

  • Universality: Applicable to

    
    -glucosidases, galactosidases, xylosidases, and mannosidases by simply swapping the sugar moiety.
    

Principle of Assay

The assay relies on the hydrolytic cleavage of the


-glycosidic bond between the sugar moiety and the 

-nitrophenyl group.
  • Enzymatic Phase: The GH enzyme hydrolyzes the colorless pNP-SG substrate, releasing the sugar and

    
    -nitrophenol (pNP).[2]
    
  • Color Development: At acidic pH (common for many GHs), pNP is colorless (protonated). Upon addition of a basic Stop Solution (pH > 10), pNP ionizes to the

    
    -nitrophenolate anion , which exhibits an intense yellow color with maximal absorbance at 405 nm .
    

Reaction Scheme:



Visualizing the Mechanism

GH_Reaction_Mechanism Substrate pNP-Glycoside (Substrate) ES_Complex [Enzyme-Substrate] Transition State Substrate->ES_Complex + Enzyme (Hydrolysis) ES_Complex->Substrate Rev. Products Free Sugar + p-Nitrophenol (Protonated) ES_Complex->Products Release Signal p-Nitrophenolate Anion (Yellow, OD 405nm) Products->Signal + Stop Solution (Na2CO3, pH > 10)

Figure 1: Reaction mechanism for pNP-based glycosyl hydrolase assays. The critical step for detection is the alkalinization (red arrow) to ionize the leaving group.

Materials & Reagents

A. Substrate Selection (The "SG" Variable)

Select the pNP derivative matching your target enzyme.

  • 
    -Glucosidase: 
    
    
    
    -Nitrophenyl
    
    
    -D-glucopyranoside (pNP-Glc).[3]
  • 
    -Glucosidase: 
    
    
    
    -Nitrophenyl
    
    
    -D-glucopyranoside.[3][4]
  • 
    -Galactosidase: 
    
    
    
    -Nitrophenyl
    
    
    -D-galactopyranoside (pNP-Gal).
  • Note: Substrates should be stored at -20°C and protected from light.

B. Buffer Systems
  • Assay Buffer: Citrate-Phosphate or Sodium Acetate (typically pH 4.5 – 6.5 for lysosomal/fungal enzymes). Crucial: Do not use buffers that absorb at 405 nm.

  • Stop Solution: 1.0 M Sodium Carbonate (

    
    ), pH ~10.5. This quenches the reaction and maximizes the extinction coefficient of pNP.
    
C. Equipment
  • Microplate Reader (Absorbance at 405 nm).[2]

  • 96-well clear flat-bottom plates.

  • Incubator (37°C or enzyme optimum).

Experimental Protocols

Protocol A: pNP Standard Curve (Mandatory)

Scientific Integrity Note: Never rely on theoretical extinction coefficients (


). Inner filter effects and path length variations in microplates require a specific standard curve for every experiment.
  • Prepare a 10 mM stock of

    
    -Nitrophenol standard in Assay Buffer.
    
  • Create a dilution series (0, 10, 20, 40, 80, 160, 320 µM) in Assay Buffer.

  • Add 100 µL of each standard to the plate.

  • Add 100 µL of Stop Solution to mimic reaction conditions.

  • Read Absorbance at 405 nm (

    
    ).[2]
    
  • Plot

    
     vs. Concentration (µM). Calculate the slope (OD/µM).
    
Protocol B: Kinetic Characterization ( and )

This protocol determines the Michaelis-Menten parameters.

Step-by-Step Workflow:

  • Enzyme Prep: Dilute enzyme in Assay Buffer such that the reaction remains linear for 20 minutes (target

    
    ).
    
  • Substrate Prep: Prepare pNP-SG substrate at 8 concentrations ranging from

    
     to 
    
    
    
    (e.g., 0.5 mM to 20 mM).
  • Plate Setup: See diagram below.

Plate_Layout layout Row/Col 1 2 3 4 5 6 ... 12 A (Subst 0 mM) Blank Blank Blank Sample Sample Sample ... Std B (Subst 0.5 mM) Blank Blank Blank Sample Sample Sample ... Std C (Subst 1.0 mM) Blank Blank Blank Sample Sample Sample ... Std D (Subst 2.0 mM) Blank Blank Blank Sample Sample Sample ... Std E (Subst 4.0 mM) Blank Blank Blank Sample Sample Sample ... Std F (Subst 8.0 mM) Blank Blank Blank Sample Sample Sample ... Std G (Subst 16 mM) Blank Blank Blank Sample Sample Sample ... Std H (Control) Enz- Enz- Enz- Enz+ Enz+ Enz+ ... Std caption Figure 2: 96-well Plate Map. Rows A-G contain increasing substrate. Cols 1-3 are Substrate Blanks (No Enzyme). Cols 4-6 are Reaction (Enzyme + Substrate).

  • Reaction Initiation:

    • Dispense 50 µL of Substrate into wells.

    • Incubate plate at temp (e.g., 37°C) for 5 min.

    • Add 50 µL of Enzyme to "Sample" wells and 50 µL Buffer to "Blank" wells.

  • Incubation: Incubate for a fixed time (e.g., 15 min).

  • Termination: Add 100 µL of Stop Solution (

    
    ) to all wells. Bubble formation may occur; tap gently to remove.
    
  • Measurement: Read

    
    .
    

Data Analysis & Calculations

Table 1: Data Processing Matrix

ParameterFormula / MethodNotes
Corrected Absorbance

Subtracts spontaneous hydrolysis of substrate.
Product Concentration

Use slope from Protocol A. Result in µM.
Velocity (

)


=time (min),

=mg protein (specific activity) or volume.
Michaelis-Menten

Fit using Non-Linear Regression (GraphPad/Origin).

Expert Insight on "SG-pNP" Specificity: If using S-glycosides (Thioglycosides, where Oxygen is replaced by Sulfur), be aware these are often competitive inhibitors , not substrates, for classical GHs. If your "SG-pNP" is a thioglycoside, use it to determine


 (Inhibition Constant) by adding fixed concentrations of the S-glycoside to the standard O-glycoside reaction.

Troubleshooting & Optimization

  • High Background in Blanks: pNP-glycosides can hydrolyze spontaneously. Always store substrates dry at -20°C. If the stock solution turns yellow, discard it.

  • Signal Saturation: If

    
    , dilute the enzyme, not the substrate.
    
  • Precipitation: Some "SG" substrates (e.g., Stearyl-linked) are lipophilic. Ensure the assay buffer contains appropriate surfactants (e.g., 0.1% Triton X-100) if using lipidated substrates, though this is rare for standard pNP assays.

References

  • Decker, S. R., et al. (2003). "Automated filter paper assay for determination of cellulase activity." Applied Biochemistry and Biotechnology. Link

  • Eisenthal, R., & Danson, M. J. (2002). Enzyme Assays: A Practical Approach. Oxford University Press. (Standard text for pNP extinction coefficients).
  • Ichikawa, Y., et al. (2016). "Transglycosylation using specific sugar donors."[5] Patent WO2016076440A1. (Context for specialized SG-pNP donors). Link

  • Sigma-Aldrich Protocol.

    
    -Glucosidase." Link
    

Disclaimer: This guide assumes standard laboratory safety protocols. p-Nitrophenol is a toxic irritant; handle with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting High Background in p-Nitrophenyl-Based Assays

A Senior Application Scientist's Guide for Researchers High background absorbance in assays using p-nitrophenyl (pNP) substrates is a frequent challenge that can obscure results and compromise data integrity. The prematu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

High background absorbance in assays using p-nitrophenyl (pNP) substrates is a frequent challenge that can obscure results and compromise data integrity. The premature release of the yellow p-nitrophenolate reporter molecule from its glycosidic linkage leads to a high signal in blank and negative control wells, reducing the assay's dynamic range and sensitivity. This guide provides a structured, in-depth approach to diagnosing and resolving the root causes of this issue.

Quick Diagnosis: Tracing the Source of High Background

Before diving into detailed troubleshooting, use this diagnostic flowchart to quickly narrow down the potential source of the high background signal in your pNP-based assay. Start by examining your control wells.

Troubleshooting_High_Background start Start: High Background Observed control_check Examine Controls: 'Substrate-Only' & 'No-Enzyme' wells are yellow? start->control_check substrate_issue Problem Area: Substrate Integrity control_check->substrate_issue Yes buffer_issue Problem Area: Buffer/Reaction Conditions control_check->buffer_issue Yes enzyme_issue Problem Area: Enzyme Contamination/Activity control_check->enzyme_issue No (Only wells with enzyme are yellow) sub_hydrolysis Cause: Spontaneous Hydrolysis (pH, Temp, Age) substrate_issue->sub_hydrolysis sub_contamination Cause: Free pNP Contamination substrate_issue->sub_contamination buffer_ph Cause: Incorrect pH (Too high/alkaline) buffer_issue->buffer_ph buffer_components Cause: Interfering Components buffer_issue->buffer_components enzyme_contam Cause: Contaminated Enzyme Stock enzyme_issue->enzyme_contam

Caption: Initial diagnosis flowchart for high background issues.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

Question 1: My "substrate-only" and "no-enzyme" control wells are yellow before the experiment even starts. What is the most likely cause?

This immediately points to a problem with the substrate solution itself. The yellow color indicates the presence of free p-nitrophenolate, which means the pNP-glycoside has been prematurely hydrolyzed. There are two primary reasons for this:

  • Spontaneous Hydrolysis: The glycosidic bond in pNP substrates is susceptible to hydrolysis under certain conditions, particularly high pH and elevated temperatures.[1]

  • Poor Substrate Quality: The stock pNP substrate (powder or solution) may have degraded during storage or was of low purity from the manufacturer.

  • Prepare Fresh Substrate: Discard your current working solution. Prepare a fresh, small batch of pNP substrate from your stock powder or concentrated solution using the recommended assay buffer.

  • Use High-Purity Water: Ensure you are using nuclease-free, deionized water for all solutions.

  • Check Appearance: A freshly prepared pNP-substrate solution should be colorless or, at most, have a very faint yellow tinge.[2] If it is distinctly yellow upon dissolution, the stock itself has likely degraded.

  • Storage Verification: pNP substrate solutions should be stored in small aliquots at -20°C, protected from light, and are often stable for about a week at 4°C.[3][4] Avoid repeated freeze-thaw cycles. Many commercially available pNPP solutions are stable for over two years at 4°C.[5][6]

Question 2: How does pH influence background absorbance, and what is the optimal pH for my assay?

The pH of the reaction is a critical factor for two reasons: its effect on the pNP molecule's absorbance and its influence on both enzyme activity and substrate stability.

  • pNP Absorbance: The product, p-nitrophenol, is a pH indicator. In acidic to neutral solutions, it exists in its protonated, colorless form, which absorbs maximally around 317-320 nm.[2][7][8] Under alkaline conditions (pH > 7), it is deprotonated to the p-nitrophenolate ion, which is bright yellow and has a strong absorbance maximum around 400-410 nm.[7][8][9] Therefore, most pNP assays are stopped and read at a high pH to maximize the signal of the product.

  • Substrate Stability: pNP-glycosides are more prone to spontaneous, non-enzymatic hydrolysis at high pH values.[1]

  • Enzyme Activity: Every enzyme has an optimal pH range for its catalytic activity. For example, the cellobiase from Trichoderma viride has a pH optimum of 5.2.[10]

This creates a conflict: the pH for optimal enzyme activity may not be the same as the pH for optimal signal detection. The solution is a two-step pH process.

ConditionFormAppearanceMax. Absorbance (λmax)
Acidic (pH < 6)p-Nitrophenol (protonated)Colorless~317 nm[7][8]
Alkaline (pH > 8)p-Nitrophenolate (deprotonated)Yellow~405 nm[2][11]
  • Incubation Step: Run the enzymatic reaction in a buffer optimized for your enzyme's stability and activity (e.g., pH 5.0 - 7.0). This minimizes spontaneous substrate hydrolysis during the incubation period.

  • Stop & Read Step: Terminate the reaction by adding a high pH "stop solution," such as 0.1 M sodium carbonate or sodium hydroxide.[11] This immediately denatures the enzyme and shifts the pH to >10, converting all liberated p-nitrophenol to the colored p-nitrophenolate form for maximal absorbance reading at ~405 nm.

Question 3: Could components in my buffer or sample be causing interference?

Yes, certain substances can interfere with the assay, leading to artificially high background.

  • Buffer Components: Some buffer substances can react with the substrate or product. While common buffers like phosphate, citrate, and Tris are generally safe, it's crucial to ensure they are free of contamination.[3][12]

  • Sample-Derived Interference: Samples themselves, particularly from complex biological matrices like soil extracts or cell lysates, may contain colored or fluorescent compounds that absorb light near 405 nm.[13][14] Additionally, some chemicals or drugs in your sample might interfere with the assay chemistry.[15][16]

  • Run a "Buffer Blank": Prepare a well containing only your assay buffer and the stop solution. The absorbance should be negligible.

  • Run a "Sample Blank": Prepare a well containing your sample, the assay buffer (without the pNP substrate), and the stop solution. This will measure the intrinsic absorbance of your sample at the detection wavelength.

  • Buffer Optimization: If you suspect your buffer is the issue, consider preparing it fresh. If problems persist, a buffer screen to find an alternative that maintains enzyme stability without causing interference may be necessary.[17][18]

  • Subtract Background: The absorbance from the "Sample Blank" should be subtracted from all your experimental readings for that sample to correct for its intrinsic color.

Underlying Mechanisms and Best Practices

Understanding the chemical reactions at play is key to preventing issues. The goal is to ensure that the release of p-nitrophenol is exclusively dependent on enzymatic activity.

Assay_Mechanism substrate pNP-Glycoside (Substrate) Colorless enzyme_path Enzymatic Hydrolysis (Desired Reaction) substrate->enzyme_path Enzyme spontaneous_path Spontaneous Hydrolysis (Source of High Background) substrate->spontaneous_path product p-Nitrophenolate (Product) Yellow Absorbs at ~405nm enzyme_path->product spontaneous_path->product conditions {Incorrect Conditions - High pH - High Temperature - Long Incubation} conditions->spontaneous_path Promotes

Caption: Enzymatic vs. Spontaneous Hydrolysis of pNP-Substrate.

References

  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. [Link]

  • Surmodics IVD. What Causes High Background in ELISA Tests?. [Link]

  • ARP American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]

  • Brainly. (2023, May 30). Explain the effect of pH on p-nitrophenol (pNP) and how that affects its absorption spectra. [Link]

  • PubMed. (2021, January 7). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • PMC. (2020, April 17). Development and Troubleshooting in Lateral Flow Immunochromatography Assays. [Link]

  • Soils Lab, UIUC. (2021, July 21). SOP: Enzyme assays (pNP). [Link]

  • Graphical Abstract. (2020, July 31). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. [Link]

  • ChemRxiv. pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. [Link]

  • SeraCare. Stability of Phosphatase Substrate pNPP Tablets. [Link]

  • Interchim. pNPP Solution (AP Substrate for ELISA). [Link]

  • Applied Photophysics. Targeting Optimal Buffers for Downstream Crystallisation Screening. [Link]

  • PMC, NIH. (2021, January 7). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • Biopanda Diagnostics. pNPP Substrate. [Link]

  • PubMed. Kinetics of the hydrolysis of cellobiose and p-nitrophenyl-beta-D-glucoside by cellobiase of Trichoderma viride. [Link]

  • Umcs. SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. [Link]

  • NIH. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands. [Link]

  • SpringerLink. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. [Link]

  • ResearchGate. Common Interferences in Drug Testing. [Link]

  • ResearchGate. (2013, April 5). The perfect Buffer for my Protein. [Link]

  • ResearchGate. UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in.... [Link]

  • Analytical Methods (RSC Publishing). Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. [Link]

  • RSC Publishing. (2025, February 14). Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. [Link]

  • ASHP Publications. PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Disialylnonasaccharide-β-pNP

Welcome to the technical support center for our advanced glycan reagents. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Disialylnonasaccharide-β-pNP into the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for our advanced glycan reagents. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Disialylnonasaccharide-β-pNP into their experimental workflows. We understand that achieving optimal solubility of complex glycoconjugates in aqueous buffers is a critical first step for reliable and reproducible results. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions & Troubleshooting Guides
Q1: I am having difficulty dissolving the lyophilized Disialylnonasaccharide-β-pNP powder directly into my standard aqueous buffer (e.g., PBS, pH 7.4). The solution remains cloudy or shows visible particulates. What is the primary cause and the recommended first step?

A: This is a common and expected challenge due to the amphipathic nature of the molecule. Disialylnonasaccharide-β-pNP consists of two distinct moieties:

  • A large, hydrophilic disialylated nonasaccharide: This portion is a complex sugar chain that is highly polar and prefers aqueous environments. It contains two terminal sialic acid residues, which are carboxylic acids.

  • A hydrophobic para-nitrophenyl (pNP) group: This aromatic ring is nonpolar and is poorly soluble in water. In an aqueous environment, these hydrophobic tags on adjacent molecules tend to associate with each other to minimize contact with water, leading to aggregation and precipitation.

The primary cause of poor solubility is the hydrophobic interaction driven by the pNP tag, which counteracts the hydrophilic nature of the large glycan chain.

Your first step should be to prepare a concentrated stock solution in a water-miscible organic co-solvent. This disrupts the hydrophobic interactions. We recommend using anhydrous dimethyl sulfoxide (DMSO).

Initial Protocol for Stock Solution Preparation:

  • Allow the vial of lyophilized Disialylnonasaccharide-β-pNP to equilibrate to room temperature before opening to prevent condensation.

  • Add a small, precise volume of 100% anhydrous DMSO to the powder to create a high-concentration stock (e.g., 5-10 mM).

  • Cap the vial tightly and vortex gently for 1-2 minutes. A brief sonication in a water bath can also be effective if particulates remain. The solution should become clear.

  • This organic stock solution can then be serially diluted into your final aqueous assay buffer. The key is to ensure the final concentration of the organic solvent in your assay is low enough not to affect the biological system (typically ≤1% v/v).[1]

Q2: Why is the pH of my aqueous buffer critical for the solubility of this specific oligosaccharide, and what is the optimal range?

A: The pH of the buffer is a critical factor due to the two terminal sialic acid residues on the nonasaccharide chain. Each sialic acid has a carboxyl group with a pKa of approximately 2.6.

Causality:

  • Below pKa (Acidic pH): At a pH below 2.6, the carboxyl groups are protonated (-COOH), making them neutral. This reduces the overall negative charge of the molecule, decreasing electrostatic repulsion between adjacent oligosaccharides and diminishing their hydration shell. This can lead to aggregation and reduced solubility.[2]

  • Above pKa (Neutral to Alkaline pH): At a pH significantly above 2.6, the carboxyl groups are deprotonated (-COO⁻), imparting a strong negative charge to the molecule. This creates strong electrostatic repulsion between molecules, preventing them from aggregating and promoting extensive hydration, which dramatically increases solubility.[3]

Therefore, to maximize solubility, you must use a buffer with a pH that ensures the sialic acid residues are fully deprotonated.

Recommendation: We recommend using aqueous buffers in the pH range of 7.0 to 8.5 . This range is well above the pKa of sialic acid, ensuring maximal charge and solubility, while also being compatible with most biological assays.

The workflow below illustrates the decision process for initial solubilization.

A Start: Lyophilized Disialylnonasaccharide-β-pNP B Add aqueous buffer (e.g., PBS pH 7.4) directly A->B C Is the solution clear? B->C D Yes C->D Rarely E No C->E Typically J Proceed to Experiment D->J F Prepare concentrated stock in 100% DMSO E->F G Add stock solution dropwise to aqueous buffer (pH 7.0-8.5) F->G H Is the final diluted solution clear? G->H I Yes H->I K No H->K I->J L Troubleshoot further: - Check final DMSO concentration - Use alternative co-solvents - Add non-ionic detergent K->L

Caption: Initial solubility troubleshooting workflow.

Q3: I have prepared a stock in DMSO and diluted it into a pH 7.5 buffer, but I still observe precipitation at my target concentration. What advanced strategies can I employ?

A: If basic pH adjustment and a DMSO stock are insufficient, the persistent issue is likely hydrophobic aggregation of the pNP moiety. You can address this by further modifying the solvent environment to make it more favorable for the entire molecule.

While the final DMSO concentration should be low, sometimes a slightly higher percentage is needed and can be tolerated by the assay. Alternatively, other co-solvents can be tested.[4] These solvents work by reducing the polarity of the bulk aqueous solution, which lowers the energetic penalty of exposing the hydrophobic pNP group to the solvent, thus discouraging aggregation.[5]

Co-SolventRecommended Starting Conc. (v/v) in final bufferKey Considerations
DMSO 1 - 5%Excellent solubilizing power; check assay tolerance above 1%.
Ethanol 2 - 10%Less denaturing to some enzymes than DMSO; may be less effective.
Methanol 2 - 10%Similar to ethanol; ensure compatibility with your biological system.
Acetonitrile 1 - 5%Effective but can be harsh on proteins; use with caution.

Protocol for Co-Solvent Optimization:

  • Prepare a 10 mM stock of the compound in 100% DMSO.

  • Set up a series of test dilutions in your final aqueous buffer (pH 7.0-8.5) to achieve final co-solvent concentrations as tabled above.

  • Add the DMSO stock to the buffer (not the other way around) while gently vortexing.

  • Allow the solutions to sit at room temperature for 30 minutes and visually inspect for precipitation.

  • Determine the lowest co-solvent concentration that maintains solubility.

Low concentrations of non-ionic detergents can be highly effective. They form a "shield" around the hydrophobic pNP groups, preventing them from interacting and aggregating. It is crucial to use them at concentrations below their Critical Micelle Concentration (CMC) to avoid forming micelles that could interfere with your assay.

DetergentTypical Concentration Range (w/v)Notes
Tween® 20 0.01% - 0.05%Commonly used in immunoassays (e.g., ELISA) and generally well-tolerated by proteins.
Triton™ X-100 0.01% - 0.05%Very effective but can interfere with UV absorbance readings below 280 nm.
Q4: Can you provide a comprehensive, step-by-step protocol for preparing a stable, quantified stock solution of Disialylnonasaccharide-β-pNP?

A: Absolutely. This protocol integrates the principles discussed above to create a self-validating workflow for a reliable stock solution.

cluster_prep Part 1: Initial Dissolution cluster_dilution Part 2: Aqueous Dilution cluster_qc Part 3: Quality Control A 1. Weigh compound in a microfuge tube B 2. Add minimal volume of 100% DMSO (e.g., to 10 mM) A->B C 3. Vortex / Sonicate until fully dissolved (clear solution) B->C E 5. Add DMSO stock dropwise to buffer while vortexing to reach target concentration C->E D 4. Prepare aqueous buffer (pH 7.0-8.5) D->E F 6. Visually inspect for clarity and precipitation E->F G 7. (Optional) Filter through 0.22 µm syringe filter (low protein binding type) F->G H 8. Quantify concentration via UV-Vis Absorbance of pNP (λmax ≈ 315 nm in neutral pH) G->H I 9. Aliquot and store at -20°C or -80°C H->I

Caption: Step-by-step experimental workflow for stock solution preparation.

Detailed Protocol:

  • Preparation: Weigh out the desired amount of Disialylnonasaccharide-β-pNP (CAS 1408055-26-4) in a sterile microcentrifuge tube.[6][7]

  • Organic Dissolution: Add the calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM). For example, as the molecular weight is 2345.10 g/mol , for 1 mg of compound, add 42.6 µL of DMSO for a 10 mM stock.[8]

  • Mixing: Vortex the tube for 1-2 minutes. If any particulates remain, sonicate in a room temperature water bath for 5 minutes. The solution must be perfectly clear.

  • Aqueous Dilution: In a separate tube, prepare your final aqueous buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dilution Step: While gently vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve your desired final concentration. This gradual addition is critical to prevent the compound from crashing out of solution.

  • Quality Check: After dilution, let the solution rest for 15-30 minutes at room temperature. Visually inspect it against a dark background to ensure no cloudiness or precipitate has formed.

  • Quantification: Confirm the final concentration by measuring the absorbance of the para-nitrophenyl group. In a neutral or alkaline buffer, deprotonated p-nitrophenolate has a λmax near 400-405 nm. However, when conjugated, the absorbance of the pNP-glycoside is typically measured around 315 nm . You will need to use an appropriate extinction coefficient or a standard curve for precise quantification.

  • Storage: Aliquot the final solution into small, single-use volumes and store frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. The compound is heat-sensitive.[7]

References
  • PureSynth. Disialylnonasaccharide-Beta-Pnp 98.0%(HPLC). [Link]

  • Wikipedia. Bioconjugation. [Link]

  • ResearchGate. How to improve the solubility of an oligosaccharide at acidic pH?. [Link]

  • Glycosynth. p-Nitrophenyl beta-D-glucopyranoside. [Link]

  • Dissolution.com. Dissolution Method Troubleshooting. [Link]

  • National Center for Biotechnology Information. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. [Link]

  • Royal Society of Chemistry. Chemical synthesis of oligosaccharides on soluble support. [Link]

  • Royal Society of Chemistry. Discrimination between sialic acid linkage modes using sialyllactose-imprinted polymers. [Link]

  • National Center for Biotechnology Information. Solubility and solvation of monosaccharides in ionic liquids. [Link]

  • National Center for Biotechnology Information. The importance of sialic acid, pH and ion concentration on the interaction of uromodulin and complement factor H. [Link]

  • National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • YouTube. Factors affecting Solubility. [Link]

  • PubChem. p-Nitrophenyl beta-D-glucopyranoside. [Link]

  • Royal Society of Chemistry Publishing. Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. [Link]

  • MDPI. Biomass and Cellulose Dissolution—The Important Issue in Renewable Materials Treatment. [Link]

  • MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. [Link]

  • Wiley Online Library. Effect of sialic acid content on glycoprotein pI analyzed by two-dimensional electrophoresis. [Link]

  • MDPI. Analysis of Changes in Selected Physicochemical Parameters and Elemental Composition of Honey as a Result of Adulteration with Sugar Additives. [Link]

  • National Center for Biotechnology Information. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. [Link]

  • ACS Publications. Molecular Guide for Selecting Green Deep Eutectic Solvents with High Monosaccharide Solubility for Food Applications. [Link]

  • ResearchGate. Solubility enhancement techniques: A comprehensive review. [Link]

  • Chemistry LibreTexts. 17.5: Factors that Affect Solubility. [Link]

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • YouTube. Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Glycosynth. p-Nitrophenyl alpha-D-glucopyranoside. [Link]

  • The Bioscan. INNOVATIVE APPROACHES TO ENHANCE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG. [Link]

  • Taylor & Francis Online. Extended honey quality assessment with complementary methods enables the assessment of effects of queen excluders in beekeeping. [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of pNP-Glycosides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the spontaneous hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the spontaneous hydrolysis of p-nitrophenyl (pNP) glycosides during storage. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your reagents and the reliability of your experimental data.

I. Understanding the Challenge: The Unwanted Hydrolysis of pNP-Glycosides

p-Nitrophenyl glycosides are invaluable chromogenic substrates for assaying glycosidase activity. The enzymatic cleavage of the glycosidic bond releases p-nitrophenol (pNP), which, under alkaline conditions, forms the yellow p-nitrophenolate anion, readily quantifiable by spectrophotometry at 400-420 nm.[1] However, the very nature of this glycosidic bond makes it susceptible to non-enzymatic, spontaneous hydrolysis, leading to high background signals and compromised assay accuracy.

This guide will walk you through the primary factors influencing the stability of pNP-glycosides and provide actionable solutions to mitigate spontaneous hydrolysis.

II. Frequently Asked Questions (FAQs)

Q1: I'm observing a high background signal in my "no-enzyme" control wells. What is the likely cause?

A1: A high background signal is a classic indicator of spontaneous hydrolysis of your pNP-glycoside substrate. This means that p-nitrophenol is being released in the absence of any enzymatic activity. The primary culprits for this are improper storage conditions, suboptimal pH of your stock solution, or contamination.

Q2: What is the optimal pH for storing pNP-glycoside stock solutions?

A2: The stability of the glycosidic bond in pNP-glycosides is highly pH-dependent. Acidic conditions can promote specific acid-catalyzed hydrolysis, while strongly basic conditions can also lead to degradation through mechanisms like neighboring group participation.[2][3] For long-term storage, it is recommended to dissolve solid pNP-glycosides in a buffer at a slightly acidic to neutral pH (pH 6.0-7.0) or in pure water, which should then be stored frozen.[4][5] Avoid storing stock solutions in acidic buffers for extended periods.

Q3: How does temperature affect the stability of pNP-glycosides?

A3: Temperature is a critical factor. As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term stability, solid pNP-glycosides should be stored at -20°C or below.[1][5][6] Stock solutions should also be stored frozen at -20°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially alter the pH, accelerating degradation.

Q4: Can microbial contamination affect my pNP-glycoside stock solutions?

A4: Absolutely. Microbial contamination can introduce exogenous glycosidases that will readily hydrolyze your pNP-glycoside substrate, leading to a false-positive signal. It is crucial to handle pNP-glycosides and prepare solutions using sterile techniques. Consider filter-sterilizing your stock solutions before storage.

Q5: My pNP-glycoside powder has a yellowish tint. Is it still usable?

A5: A yellowish tint in the solid powder suggests the presence of free p-nitrophenol due to degradation. While a very faint tint might be acceptable for some non-quantitative applications, for sensitive kinetic assays, it is highly recommended to use a fresh, off-white batch of the substrate.

III. Troubleshooting Guide: Diagnosing and Resolving Spontaneous Hydrolysis

Use the following flowchart and detailed steps to systematically troubleshoot and resolve issues related to pNP-glycoside instability.

G start High Background Signal Detected check_storage Review Storage Conditions (Solid & Solution) start->check_storage improper_storage Improper Storage: - Above -20°C? - Frequent Freeze-Thaw? check_storage->improper_storage correct_storage Action: Store at ≤-20°C. Aliquot to minimize freeze-thaw cycles. improper_storage->correct_storage Yes check_solution_prep Examine Solution Preparation improper_storage->check_solution_prep No correct_storage->check_solution_prep improper_ph Suboptimal pH? (Too acidic or basic) check_solution_prep->improper_ph correct_ph Action: Prepare fresh stock in pH 6.0-7.0 buffer or pure water. Verify pH. improper_ph->correct_ph Yes check_contamination Investigate Contamination improper_ph->check_contamination No correct_ph->check_contamination microbial_contam Potential Microbial Contamination? check_contamination->microbial_contam sterile_technique Action: Use sterile technique. Filter-sterilize stock solution. microbial_contam->sterile_technique Yes check_reagent_quality Assess Reagent Quality microbial_contam->check_reagent_quality No sterile_technique->check_reagent_quality old_reagent Reagent old or discolored? check_reagent_quality->old_reagent new_reagent Action: Purchase fresh, high-purity pNP-glycoside. old_reagent->new_reagent Yes end Problem Resolved old_reagent->end No new_reagent->end

Caption: Troubleshooting workflow for high background signal.

  • Solid Compound: Ensure your solid pNP-glycoside is stored in a tightly sealed container at or below -20°C.[6] Some manufacturers state that under these conditions, the compound is stable for over 10 years.[1]

  • Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.

  • Solvent/Buffer Choice: If you are not using sterile, purified water, consider the pH of your solvent. For aqueous solutions, it is best to use a buffer with a pH between 6.0 and 7.0 for storage.[4][5] Note that some pNP-glycosides, like pNP-phosphate, can lower the pH of the solution upon dissolution.[7] Always verify the final pH of your stock solution.

  • Sterility: Prepare stock solutions in a sterile environment (e.g., a laminar flow hood) using sterile tubes and pipette tips to prevent microbial contamination.

IV. Experimental Protocols

This protocol provides a standardized method for preparing a stable stock solution of a pNP-glycoside.

  • Pre-analysis: Bring the solid pNP-glycoside container to room temperature before opening to prevent condensation of moisture onto the powder.

  • Weighing: In a sterile environment, accurately weigh the required amount of pNP-glycoside.

  • Dissolution: Dissolve the powder in a suitable volume of sterile, purified water or a sterile buffer (e.g., 50 mM sodium phosphate, pH 7.0). Ensure complete dissolution.

  • pH Verification (Optional but Recommended): Check the pH of the solution and adjust if necessary.

  • Sterilization (Optional): For long-term storage, filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -20°C.

This protocol allows you to quantify the level of spontaneous hydrolysis in your stock solution.

  • Reaction Setup: In a 96-well microplate, prepare the following in triplicate:

    • Test Wells: Add your assay buffer to a final volume that will be used in your experiment (e.g., 180 µL).

    • Blank Wells: Add the same volume of assay buffer.

  • Substrate Addition: Add a volume of your pNP-glycoside stock solution to the "Test Wells" to achieve the final working concentration used in your assay. Add the same volume of the stock solution's solvent (e.g., water) to the "Blank Wells".

  • Incubation: Incubate the plate at your standard assay temperature for the typical duration of your experiment.

  • Stop Reaction: Add a stop solution (e.g., 1 M sodium carbonate) to all wells to raise the pH and develop the color of any free p-nitrophenol.[8]

  • Absorbance Reading: Measure the absorbance at 405 nm.[8]

  • Analysis: Subtract the average absorbance of the "Blank Wells" from the "Test Wells". A significant absorbance value indicates pre-existing free pNP or ongoing spontaneous hydrolysis under your assay conditions.

V. Data Summary: Factors Influencing pNP-Glycoside Stability
ParameterRecommendationRationale
Storage Temperature (Solid) ≤ -20°CMinimizes the rate of solid-state degradation.[5][6]
Storage Temperature (Solution) ≤ -20°C (in aliquots)Prevents hydrolysis in the aqueous phase and degradation from freeze-thaw cycles.
Storage pH (Solution) pH 6.0 - 7.0Avoids both acid-catalyzed and base-promoted hydrolysis mechanisms.[2][9]
Handling Sterile TechniquePrevents microbial contamination and subsequent enzymatic degradation.
Purity of Reagent High Purity (off-white powder)Ensures low initial levels of free p-nitrophenol.
VI. Mechanistic Insights into Hydrolysis

Understanding the chemical mechanisms of hydrolysis can reinforce the importance of proper storage.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis pNP_Glycoside1 pNP-Glycoside Protonated_Glycoside Protonated Glycoside (Oxonium Ion) pNP_Glycoside1->Protonated_Glycoside + H+ Oxocarbenium Oxocarbenium Ion Intermediate Protonated_Glycoside->Oxocarbenium - pNP Hydrolysis_Products1 pNP + Sugar Oxocarbenium->Hydrolysis_Products1 + H2O pNP_Glycoside2 pNP-Glycoside Anhydro_Sugar 1,2-Anhydro Sugar Intermediate pNP_Glycoside2->Anhydro_Sugar + OH- (Neighboring group participation) Hydrolysis_Products2 pNP + Sugar Anhydro_Sugar->Hydrolysis_Products2 + H2O

Caption: Simplified hydrolysis mechanisms of pNP-glycosides.

At low pH, the glycosidic oxygen is protonated, creating a better leaving group and facilitating the formation of an oxocarbenium ion intermediate, which is then attacked by water.[2][3] Under strongly basic conditions, a neighboring hydroxyl group (typically at the C2 position) can be deprotonated and act as an intramolecular nucleophile, displacing the p-nitrophenolate group to form a transient 1,2-anhydro sugar intermediate that is subsequently hydrolyzed.[2]

By maintaining a near-neutral pH and low temperature, you effectively minimize the rates of both of these degradation pathways.

References

  • Nanjo, F., Sakai, K., & Usui, T. (1988). p-nitrophenyl penta-N-acetyl-beta-chitopentaoside as a novel synthetic substrate for the colorimetric assay of lysozyme. Journal of Biochemistry, 104(2), 255–258. [Link]

  • Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Characterization of a renewable extracellular polysaccharide from defatted microalgae Dunaliella tertiolecta. (n.d.). ResearchGate. [Link]

  • Hydrolysis of pNP cello-oligosaccharides by β-glucosidase from. (n.d.). ResearchGate. [Link]

  • β-GLUCOSIDASE. (n.d.). ResearchGate. [Link]

  • Assays with p-Nitrophenyl linked Substrates. (1994). Center for Dead Plant Studies. [Link]

  • 4-Nitrophenyl-β-D-glucopyranoside. (n.d.). Megazyme. [Link]

  • Effects of temperature and pH on β-glucosidase activity and stability. (n.d.). ResearchGate. [Link]

  • Effect of pH on the activity and stability of G I. (n.d.). ResearchGate. [Link]

  • Spontaneous Hydrolysis of Glycosides. (2021). ResearchGate. [Link]

  • Facing problem in alpha glucosidase assay? (2023). ResearchGate. [Link]

  • p-Nitrophenyl beta-D-glucopyranoside. (n.d.). Glycosynth. [Link]

  • pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. (2021). ChemRxiv. [Link]

  • The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. (2021). MDPI. [Link]

  • DETERMINATION OF GLYCOSIDASE ACTIVITY IN ENZYMATIC PREPARATIONS. (n.d.). OIV. [Link]

Sources

Optimization

Technical Support Center: Optimizing Enzyme Concentration for SG-pNP Kinetic Parameters

Welcome to the technical support center for optimizing enzyme concentration in kinetic assays utilizing chromogenic p-nitrophenyl (pNP) glycoside substrates. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing enzyme concentration in kinetic assays utilizing chromogenic p-nitrophenyl (pNP) glycoside substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust and reproducible enzyme kinetic assays. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific principles.

The Cornerstone of Reliable Kinetics: Why Enzyme Concentration Matters

In the realm of enzyme kinetics, particularly when determining Michaelis-Menten parameters (Km and Vmax), the concentration of the enzyme is a critical variable that must be carefully optimized.[1][2][3][4][5] The central aim is to establish conditions where the initial reaction rate is directly proportional to the amount of active enzyme, and not limited by substrate availability.[6] An improperly chosen enzyme concentration can lead to several experimental pitfalls, including:

  • Rapid Substrate Depletion: If the enzyme concentration is too high, the substrate will be consumed too quickly, violating the steady-state assumption of Michaelis-Menten kinetics. This leads to an underestimation of the initial velocity (V₀).[7][8]

  • Non-linear Reaction Progress Curves: An excessive enzyme concentration can result in a reaction that does not proceed linearly over the desired time course, making it difficult to determine an accurate initial rate.[8][9]

  • Inaccurate Kinetic Parameters: Ultimately, a suboptimal enzyme concentration will yield erroneous Km and Vmax values, compromising the integrity of your kinetic characterization.[7]

This guide will walk you through a systematic approach to determine the optimal enzyme concentration for your specific glycosidase (SG) and pNP-substrate system.

Experimental Workflow for Enzyme Concentration Optimization

The following workflow provides a step-by-step methodology for determining the ideal enzyme concentration for your kinetic assays.

Enzyme_Concentration_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare pNP Standard Curve D Enzyme Titration Experiment (Vary [E], Fixed [S] and Time) A->D B Prepare Enzyme Stock Solution B->D C Prepare pNP-Substrate Stock C->D E Time Course Experiment (Fixed [E] and [S], Vary Time) D->E Inform selection of [E] F Plot Absorbance vs. [Enzyme] D->F G Plot Absorbance vs. Time E->G H Determine Linear Range F->H G->H I Select Optimal Enzyme Concentration H->I

Figure 1: A schematic workflow for the systematic optimization of enzyme concentration for kinetic assays.

Part 1: Foundational Preparations

Preparation of a p-Nitrophenol (pNP) Standard Curve

A crucial first step is to create a reliable standard curve to correlate the absorbance of the product, p-nitrophenol, with its concentration.[10][11][12]

Protocol:

  • Prepare a 10 mM pNP Stock Solution: Dissolve 0.0139 g of p-nitrophenol in 10 mL of your assay buffer.[11]

  • Create a 1 mM Working Stock: Dilute the 10 mM stock solution 1:10 with the assay buffer.[11]

  • Generate a Series of Dilutions: Prepare a series of dilutions from the 1 mM working stock to obtain final concentrations ranging from 0 to 100 µM.[11]

  • Develop the Color: To each dilution, add the same volume of stop solution (e.g., 1 M sodium carbonate) that you will use in your enzyme assay. The basic conditions are necessary to deprotonate p-nitrophenol, resulting in the characteristic yellow color.[13][14]

  • Measure Absorbance: Read the absorbance of each standard at 405-420 nm.[10]

  • Plot the Standard Curve: Plot absorbance versus pNP concentration. The resulting linear plot will allow you to determine the concentration of pNP produced in your enzymatic reaction using the Beer-Lambert law (A = εcl).[15][16][17][18]

pNP Concentration (µM)Absorbance at 410 nm (Example)
00.000
100.185
200.370
400.740
601.110
801.480
1001.850

Table 1: Example data for a p-nitrophenol standard curve.

Preparation of Enzyme and Substrate Solutions
  • Enzyme Stock Solution: Prepare a concentrated stock of your glycosidase in a suitable buffer that ensures its stability. It is advisable to include additives like glycerol (e.g., 50%) for long-term storage at -20°C or -80°C to prevent activity loss from freeze-thaw cycles.[19]

  • pNP-Substrate Stock Solution: Dissolve the pNP-glycoside substrate in the assay buffer. The concentration of this stock should be sufficiently high to allow for the desired range of substrate concentrations in the final assay. For initial enzyme optimization, a substrate concentration of at least 10-20 times the expected Km is recommended to ensure the enzyme is operating near Vmax.[6]

Part 2: Determining the Optimal Enzyme Concentration

The goal of this phase is to identify an enzyme concentration that yields a linear increase in product formation over a practical time course.

Enzyme Titration Experiment

This experiment aims to find a range of enzyme concentrations that produce a measurable signal within the linear range of your pNP standard curve.

Protocol:

  • Prepare a Series of Enzyme Dilutions: From your enzyme stock, prepare a series of dilutions in the assay buffer.

  • Set Up Reactions: In a microplate or cuvettes, combine the assay buffer, a fixed, saturating concentration of the pNP-substrate, and varying concentrations of the enzyme.

  • Initiate the Reaction: Start the reaction by adding the enzyme to the substrate-buffer mixture.

  • Incubate: Incubate the reactions at the desired temperature for a fixed period (e.g., 10-30 minutes).[13][20]

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M sodium carbonate).[21]

  • Measure Absorbance: Read the absorbance at 405-420 nm.

  • Plot Data: Plot the absorbance (or product concentration calculated from the standard curve) against the enzyme concentration.

The resulting plot should show a linear relationship between enzyme concentration and product formation. The optimal concentration will be within this linear range and produce an absorbance value that is well within the accurate detection range of your spectrophotometer.

Enzyme_Titration cluster_plot Enzyme Concentration vs. Product Formation cluster_labels 1 2 3 4 linear_range Linear Range plateau Substrate Limitation

Figure 2: An example plot of product formation versus enzyme concentration, illustrating the desired linear range.

Time Course Experiment

Once you have an approximate enzyme concentration from the titration experiment, you need to confirm that the reaction rate is linear over time.

Protocol:

  • Select an Enzyme Concentration: Choose an enzyme concentration from the middle of the linear range identified in the enzyme titration experiment.

  • Set Up the Reaction: Prepare a reaction mixture with the selected enzyme concentration and a fixed, saturating substrate concentration.

  • Monitor the Reaction Over Time: At regular intervals (e.g., every 1-5 minutes), take an aliquot of the reaction mixture and add it to the stop solution.

  • Measure Absorbance: Read the absorbance of each time point.

  • Plot Data: Plot the absorbance (or product concentration) against time.

The initial part of this curve should be linear. This linear portion represents the initial velocity (V₀) of the reaction.[8][9] The reaction should be stopped within this linear phase for accurate kinetic measurements.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background absorbance in no-enzyme control - Spontaneous substrate hydrolysis.- Contaminated reagents.- Prepare fresh substrate and buffer solutions.- Test the stability of the substrate at the assay pH and temperature.[13]
Reaction proceeds too quickly, even with the lowest enzyme concentration - Enzyme concentration is too high.- Further dilute the enzyme stock solution.[7]- Reduce the incubation time.
No or very low signal - Inactive enzyme.- Incorrect assay conditions (pH, temperature).- Substrate concentration is too low.- Verify enzyme activity with a positive control.- Check storage and handling of the enzyme.[19][22]- Optimize pH and temperature for your specific enzyme.- Ensure substrate concentration is adequate.[22]
Reaction rate is not linear over time - Substrate depletion (<10% of substrate consumed is ideal).[8]- Product inhibition.- Enzyme instability under assay conditions.[19]- Lower the enzyme concentration.- Reduce the reaction time.- Perform experiments to assess product inhibition.- Check for enzyme stability over the time course of the assay.[19]
High variability between replicates - Pipetting errors.- Inconsistent mixing.- Air bubbles in microplate wells.- Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of reaction components.- Inspect wells for bubbles before reading the absorbance.[23]

Frequently Asked Questions (FAQs)

Q1: How does enzyme concentration affect Km and Vmax?

A1: In Michaelis-Menten kinetics, Km is an intrinsic property of the enzyme and is independent of the enzyme concentration.[7] Vmax, however, is directly proportional to the enzyme concentration (Vmax = kcat[E]total).[24] Therefore, doubling the enzyme concentration will double the Vmax, but the Km will remain unchanged.

Q2: What is the ideal percentage of substrate consumption for a kinetic assay?

A2: To ensure the measurement of the initial velocity, it is recommended that less than 10% of the substrate is consumed during the assay.[8] This maintains the assumption that the substrate concentration remains relatively constant.

Q3: Can I use a single, high substrate concentration for my enzyme optimization?

A3: Yes, for the initial determination of the optimal enzyme concentration, it is advisable to use a substrate concentration that is saturating (typically 10-20 times the Km) to ensure the reaction is not substrate-limited.[6]

Q4: My pNP standard curve is not linear. What should I do?

A4: A non-linear standard curve can be due to several factors. Ensure that your pNP dilutions are accurate and that the absorbance readings are within the linear range of your spectrophotometer. High concentrations of pNP can lead to deviations from the Beer-Lambert law.[16] Prepare fresh standards and re-measure.

Q5: The color of my stopped reaction fades over time. Why?

A5: The yellow color of the p-nitrophenolate ion is pH-dependent.[13][25] If the pH of the stopped reaction mixture decreases (e.g., due to absorption of atmospheric CO₂), the color may fade. Ensure your stop solution has sufficient buffering capacity to maintain a high pH.

References

  • Quora. (2022, September 12). Can you explain how an increase in substrate concentration leads to a decrease in the value of Vmax but not Km in enzyme kinetics? Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Michaelis Menten Kinetics – MCAT Biochemistry. Retrieved from [Link]

  • Quora. (2022, February 8). How do we determine the optimum substrate: enzyme ratio for enzyme assay if enzyme is not consumed after the reaction? Retrieved from [Link]

  • ResearchGate. (2024, April 5). Does Enzyme Concentration Affect Km? Retrieved from [Link]

  • Soils Lab, University of Illinois Urbana-Champaign. (2021, July 21). SOP: Enzyme assays (pNP). Retrieved from [Link]

  • ResearchGate. (2016, April 11). Can someone help with a method for preparing P-Nitrophenol standard curve? Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme+Activity+Phosphatase.doc. Retrieved from [Link]

  • University College London. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2013, April 22). β-Glucosidase activity determination protocol? Retrieved from [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Specific activity with various pNP‐glucosides. B) Substrate... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • ResearchGate. (2022, August 12). How to calculate enzyme activity using Lambert Beer? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 2). Michaelis-Menten Kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Possible errors in assay for beta-glycosidase activity. Retrieved from [Link]

  • ResearchGate. (2023, March 27). Facing problem in alpha glucosidase assay? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Purification and characterization of β-glucosidase from Melanocarpus sp. MTCC 3922. Retrieved from [Link]

  • Reddit. (2015, August 15). Question about Km/Vmax with changing enzyme concentration. Retrieved from [Link]

  • Unknown. (n.d.). Labs 9 and 10. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. Retrieved from [Link]

  • ResearchGate. (2015, November 25). How can I calculate velocity (U/mg) in enzyme kinetics? Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]

  • OIV. (n.d.). INTERNATIONAL ŒNOLOGICAL CODEX Glycosidase E-COEI-1-GLYCOS 1 DETERMINATION OF GLYCOSIDASE ACTIVITY IN ENZYMATIC PREPARATIONS. Retrieved from [Link]

  • YouTube. (2021, August 29). Employment of Beer-Lambert equation in calculation of enzyme activity. Retrieved from [Link]

  • Pearson. (n.d.). Initial Velocity Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Semantic Scholar. (2022, February 16). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 4). 5.2: Enzyme Parameters. Retrieved from [Link]

  • Unknown. (2023, February 21). Lecture 13 Determination of Km and Vmax. Retrieved from [Link]

  • PNAS Nexus. (n.d.). Establishment of blood glycosidase activities and their excursions in sepsis. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Enzyme kinetics on a plate reader. Retrieved from [Link]

  • Scielo. (2020, July 31). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphica. Retrieved from [Link]

  • DigitalCommons@ONU. (n.d.). Using the Lambert Function to Map Enzyme Kinetics. Retrieved from [Link]

  • Unknown. (n.d.). Enzyme Kinetics Questions and answers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, May 12). Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels. Retrieved from [Link]

  • Unknown. (n.d.). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 13). An absorbance method for analysis of enzymatic degradation kinetics of poly(ethylene terephthalate) films. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Pre-steady-state kinetics of p-nitrophenyl-β-D-glucopyranoside... Retrieved from [Link]

  • Unknown. (1994, July 21). Assays with p-Nitrophenyl linked Substrates Center for Dead Plant Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 12). Assessment of the Enzymatic Dephosphorylation Kinetics in the Assemblies of a Phosphopentapeptide that Forms Intranuclear Nanoribbons. Retrieved from [Link]

Sources

Troubleshooting

Resolving inconsistent optical density readings in SG-pNP colorimetric assays

Topic: Resolving Inconsistent Optical Density (OD) Readings in Sialidase (Neuraminidase) Assays Doc ID: TS-SGP-004 | Version: 2.1 | Status: Active Introduction: The Physics of Your Readout Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Inconsistent Optical Density (OD) Readings in Sialidase (Neuraminidase) Assays

Doc ID: TS-SGP-004 | Version: 2.1 | Status: Active

Introduction: The Physics of Your Readout

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "black box" of colorimetric assays: inconsistent Optical Density (OD) data that defies standard troubleshooting.

As Senior Application Scientists, we often see researchers treat the SG-pNP (Sialyl-Galactosyl-p-Nitrophenol) assay as a simple "mix-and-read" protocol. It is not. It is a coupled kinetic system relying on two enzymatic events and a specific pH-driven phase transition.

The Core Reality: The final readout molecule, p-Nitrophenol (pNP), acts as a pH indicator. Its pKa is approximately 7.15 [1].[1] At neutral pH (where your enzymes are active), pNP is partially protonated and nearly colorless. It only becomes the quantifiable yellow phenolate ion at pH > 10.0 .

If your OD readings are drifting, fading, or spiking, the root cause is almost always a failure to control the Reaction Kinetics (Enzyme 1 vs. Enzyme 2) or the Photometric Environment (pH stability).

Part 1: The Mechanism & Workflow Visualization

To troubleshoot, you must visualize the invisible. The SG-pNP assay is a coupled reaction .[2] Neuraminidase (NA) does not produce color directly. It produces an intermediate that must be cleaved by a helper enzyme (


-Galactosidase).
Workflow Diagram: The Coupled Cascade

SG_pNP_Mechanism Substrate SG-pNP Substrate (Colorless) Inter Gal-pNP (Intermediate) Substrate->Inter Step 1: Sialic Acid Cleavage pNP_Acid pNP-OH (Protonated/Colorless) pH < 8.0 Inter->pNP_Acid Step 2: Galactose Cleavage pNP_Base pNP-O⁻ (Phenolate/Yellow) pH > 10.0 pNP_Acid->pNP_Base Step 3: Ionization NA Neuraminidase (Target Enzyme) NA->Substrate BGal Beta-Galactosidase (Helper Enzyme) BGal->Inter Stop STOP SOLUTION (NaOH/Carbonate) Stop->pNP_Acid Shift pH

Caption: Figure 1. The SG-pNP coupled reaction pathway. Note that signal generation requires the successful completion of two enzymatic steps followed by a chemical ionization step.

Part 2: Troubleshooting Guide (Q&A)

Category 1: The "Fading Signal" & Drift

Q: Why does my OD signal drop significantly within 10 minutes of adding the stop solution?

A: Your final pH is likely hovering near the pKa (7.2–8.5) rather than the required >10.0.

The Science: The extinction coefficient of pNP (


) is highly pH-dependent. At pH 7.0, 

is negligible at 405 nm. At pH 10.0,

[2]. If you use a weak stop solution (e.g., low molarity Glycine) on a strongly buffered sample (e.g., 100mM Phosphate), the final pH may settle at 8.0. At this pH, the pNP equilibrium shifts back toward the protonated (colorless) form over time as CO

from the air acidifies the solution.

Protocol Fix: Switch to a high-capacity buffering stop solution.

  • Do not use: 0.1 M NaOH (too weak, susceptible to buffering capacity of sample).

  • Use: 0.2 M Glycine buffer adjusted to pH 10.7 with NaOH, or 1.0 M Na

    
    CO
    
    
    
    .
Stop SolutionBuffering CapacityStabilityRecommendation
0.1 M NaOHLowPoor (Absorbs CO

)
❌ Avoid
0.5 M Na

CO

HighExcellent✅ Standard
0.2 M Glycine (pH 10.7)HighExcellent✅ Precision
Category 2: The "Zero Signal" False Negative

Q: I know my Neuraminidase is active (validated by fluorescence), but the SG-pNP assay shows zero OD. Why?

A: You likely have a compromised "Helper Enzyme" (


-Galactosidase). 

The Science: Unlike direct pNP assays (like Phosphatase), SG-pNP requires


-Galactosidase to release the chromophore (see Figure 1). If your 

-Galactosidase is degraded, inhibited by your buffer (e.g., heavy metals, specific detergents), or omitted, the reaction stops at the intermediate Gal-pNP , which is colorless [3].

Self-Validating Protocol: Run a "Helper Check" control well:

  • Add SG-pNP substrate.

  • Add commercial Galactose-pNP (not Sialyl-Gal-pNP) directly to the well.

  • Add your

    
    -Galactosidase mix (no Neuraminidase).
    
  • Result: If this does not turn yellow, your helper enzyme system is dead. The issue is not your target Neuraminidase.

Category 3: High Background / Noise

Q: My "No Enzyme" control wells are turning yellow (OD > 0.2). How do I stop this?

A: This is usually due to spontaneous hydrolysis (thermal instability) or contamination.

The Science: The glycosidic bond in pNP substrates is thermally labile. Prolonged incubation at 37°C, especially in alkaline buffers, causes spontaneous cleavage of the pNP group even without enzymes. Additionally, free pNP is often a contaminant in low-purity substrate batches.

Protocol Fix:

  • Substrate QC: Measure the OD of your substrate stock solution before adding it to the plate. If OD > 0.05, the stock is degraded.

  • Acidic Start: Ensure the reaction incubation happens at acidic/neutral pH (pH 5.0–6.5). Spontaneous hydrolysis is faster at alkaline pH. Only raise the pH after the reaction is stopped.

Category 4: Inconsistent Replicates (High CV%)

Q: My triplicates have a CV > 15%. The center of the plate looks different from the edges.

A: You are suffering from "Edge Effect" evaporation and thermal gradients.

The Science: In a 96-well plate at 37°C, the outer wells heat up faster and evaporate faster than the center. Evaporation concentrates the pNP, artificially inflating the OD in edge wells.

Troubleshooting Logic Tree:

Caption: Figure 2. Decision tree for diagnosing high Coefficient of Variation (CV) in microplate reads.

Part 3: Optimized Standard Operating Procedure (SOP)

To guarantee data integrity, follow this specific workflow which minimizes pH drift and coupled-enzyme failure.

Reagents
  • Assay Buffer: 50 mM Sodium Acetate, 5 mM CaCl

    
    , pH 5.5 (Calcium is critical for Neuraminidase stability).
    
  • Substrate Mix: 2 mM SG-pNP + 1 U/mL

    
    -Galactosidase (mix fresh).
    
  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.7.

Step-by-Step Protocol
  • Blanking: Add 50 µL Assay Buffer to "Blank" wells.

  • Sample: Add 50 µL of Neuraminidase-containing sample to "Test" wells.

  • Initiation: Add 50 µL of Substrate Mix (containing the helper enzyme) to all wells.

    • Note: Mixing the helper enzyme with the substrate ensures simultaneous kinetics.

  • Incubation: Incubate at 37°C for 30–60 minutes. Seal the plate to prevent evaporation.

  • Termination: Add 100 µL of Stop Solution .

    • Critical: Tap the plate gently to mix. Incomplete mixing of the viscous stop solution creates pH layers, leading to variable OD.

  • De-Bubbling: Centrifuge the plate at 1000 x g for 60 seconds.

    • Why? Bubbles scatter light at 405 nm, causing massive OD spikes.

  • Read: Measure Absorbance at 405 nm immediately.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]

  • Potier, M., et al. (1979). Fluorometric assay of neuraminidase with a sodium (4-methylumbelliferyl-alpha-D-N-acetylneuraminate) substrate. Analytical Biochemistry, 94(2), 287-296. (Foundational text on coupled vs direct neuraminidase assays). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of Disialylnonasaccharide-β-pNP at 37°C

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of Disia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of Disialylnonasaccharide-β-pNP at a physiological temperature of 37°C. As a complex sialylated oligosaccharide with a p-nitrophenyl (pNP) leaving group, its integrity is paramount for accurate and reproducible experimental outcomes. This document is designed to equip you with the expertise to anticipate and address stability challenges, ensuring the scientific rigor of your work.

Understanding the Stability of Disialylnonasaccharide-β-pNP: A Multifaceted Challenge

Disialylnonasaccharide-β-pNP is a valuable substrate for studying sialidases and other glycosidases. Its stability, however, is influenced by several factors, primarily temperature, pH, and buffer composition. At 37°C, a common temperature for enzymatic assays, the molecule is susceptible to degradation, which can lead to inaccurate kinetic measurements and misleading results. The primary degradation pathways include the non-enzymatic hydrolysis of the terminal sialic acid residues and, to a lesser extent, the hydrolysis of the p-nitrophenyl glycosidic bond.

Frequently Asked Questions (FAQs)

Q1: My Disialylnonasaccharide-β-pNP solution is showing a higher background signal than expected in my sialidase assay. What could be the cause?

A1: An elevated background signal, often observed as an increase in absorbance at 405 nm, is typically due to the spontaneous release of p-nitrophenol (pNP) from the oligosaccharide. This can be caused by several factors:

  • Non-Enzymatic Hydrolysis: The glycosidic bond linking the pNP group to the oligosaccharide can undergo slow hydrolysis, especially under non-optimal pH conditions. While generally more stable than the sialic acid linkages, prolonged incubation at 37°C can lead to a detectable increase in free pNP.

  • Contamination: The presence of contaminating glycosidases in your enzyme preparation or other reagents can lead to premature cleavage of the substrate.

  • Improper Storage: Disialylnonasaccharide-β-pNP is heat-sensitive and should be stored frozen.[1] Repeated freeze-thaw cycles can also contribute to degradation.

Troubleshooting Steps:

  • Run a Substrate-Only Control: Incubate your Disialylnonasaccharide-β-pNP solution under the exact same conditions as your assay (buffer, temperature, time) but without the enzyme. This will quantify the rate of non-enzymatic hydrolysis.

  • Check Reagent Purity: Ensure all your reagents, especially your enzyme preparation, are free from contaminating glycosidases.

  • Aliquot and Store Properly: Upon receipt, aliquot the Disialylnonasaccharide-β-pNP into single-use volumes to minimize freeze-thaw cycles and store at -20°C or below.

Q2: I suspect the sialic acid residues are being cleaved from my Disialylnonasaccharide-β-pNP during my experiment at 37°C. How can I confirm this and what are the implications?

A2: The loss of one or both sialic acid residues is a significant concern as it alters the substrate's structure and its interaction with the enzyme of interest. Sialic acid linkages are known to be susceptible to acid-catalyzed hydrolysis, and this process is accelerated at elevated temperatures.[2] Studies have shown a significant increase in the loss of sialic acids from N-glycans when incubated at 37°C compared to lower temperatures, especially in acidic conditions.[2]

Confirmation and Implications:

  • Analytical Confirmation: The most definitive way to confirm desialylation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You would expect to see new peaks corresponding to the asialo- and mono-sialylated forms of the oligosaccharide.

  • Implications for Your Assay:

    • Altered Enzyme Kinetics: If your enzyme is specific for the disialylated structure, its activity will decrease as the substrate degrades.

    • Inaccurate Substrate Concentration: The actual concentration of the desired substrate will be lower than the initial concentration, leading to errors in kinetic calculations.

    • Formation of Inhibitors: The desialylated products could potentially act as inhibitors to your enzyme.

Preventative Measures:

  • pH Control: Maintain a neutral to slightly alkaline pH for your experiments. Sialic acid is most stable at a neutral pH.[3] The degradation of N-acetylneuraminic acid (Neu5Ac) follows first-order kinetics and is significantly influenced by pH.[3]

  • Minimize Incubation Time: Design your experiments to have the shortest possible incubation time at 37°C.

  • Consider Stabilizing Agents: While not universally applicable, the use of certain chemical modifications like amidation or esterification can stabilize sialic acids, though this is more common in analytical sample preparation rather than enzymatic assays.[4]

Q3: What is the optimal buffer system for maintaining the stability of Disialylnonasaccharide-β-pNP at 37°C?

A3: The choice of buffer is critical. An ideal buffer should maintain a stable pH in the neutral to slightly alkaline range and should not interact with the oligosaccharide in a way that promotes degradation.

Buffer SystemRecommended pH Range for StabilityConsiderations
Phosphate Buffer 6.5 - 7.5Commonly used and generally compatible. However, be aware that phosphate ions can sometimes interact with divalent cations if they are required for your enzyme's activity.
HEPES Buffer 7.0 - 8.0A good choice for many biological assays due to its pKa being close to physiological pH.
Tris Buffer 7.5 - 8.5While widely used, be cautious as Tris has been shown to interact with and inhibit the nucleation of calcium phosphate, suggesting it can interact with charged ions in solution. Its potential interaction with the sialic acid's carboxyl group should be considered.
MES Buffer 5.5 - 6.7Generally not recommended for long-term stability of sialylated oligosaccharides at 37°C due to its acidic nature, which can promote hydrolysis of the sialic acid linkage.[2]

Recommendation: For optimal stability, start with a phosphate or HEPES buffer at a pH between 7.0 and 7.5. Always perform a substrate-only control to validate the stability of Disialylnonasaccharide-β-pNP in your chosen buffer system.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with Disialylnonasaccharide-β-pNP at 37°C.

Problem 1: High and Unstable Background in a pNP-based Assay

Caption: Workflow for investigating inconsistent enzyme activity.

References

  • Zhang, L., Luo, S., & Li, X. (2018). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. Analytical chemistry, 90(15), 9415–9422. [Link]

  • López-Sanz, S., Montilla, A., & Moreno, F. J. (2018). Stability of Oligosaccharides Derived from Lactose and Lactulose regarding Rheological and Thermal Properties. Journal of Food Quality, 2018, 7597301. [Link]

  • Wang, Y., Wang, Y., Li, X., & Wang, F. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic acid at Different pH Values. Molecules, 25(21), 5202. [Link]

  • Varki, A., & Schauer, R. (2009). Sialic Acids. In A. Varki, R. D. Cummings, J. D. Esko, H. H. Freeze, P. Stanley, C. R. Bertozzi, G. W. Hart, & M. E. Etzler (Eds.), Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Corfield, A. P., & Schauer, R. (1982). Metabolism of sialic acids. In R. Schauer (Ed.), Sialic Acids: Chemistry, Metabolism and Function (pp. 5–50). Springer.
  • Hannes, S., et al. (2015). Analysis of sialic acid-containing mucin oligosaccharides from porcine small intestine by high-temperature gas chromatography-mass spectrometry of their dimethylamides. Carbohydrate research, 414, 43-51. [Link]

  • Neuberger, A., & Ratcliffe, W. A. (1972). The acid and enzymic hydrolysis of O-acetylated sialic acid residues from rabbit Tamm-Horsfall glycoprotein. Biochemical Journal, 129(3), 683–693. [Link]

  • Yin, H., & Ye, X. (2017). High-Throughput Substrate Specificity Studies of Sialidases Using Chemoenzymatically Synthesized Sialoside Libraries. Methods in molecular biology (Clifton, N.J.), 1588, 215–228. [Link]

  • Innocenti Malini, R., Freeman, C. L., Gebauer, D., Colfen, H., & Harding, J. H. (2018). Does TRIS modify the association of calcium and phosphate ions?. Goldschmidt Abstracts. [Link]

  • Blecker, C., Chevalier, J. P., Van Herck, J. C., Fougnies, C., & Paquot, M. (2002). Kinetic study of the acid hydrolysis of various oligofructose samples. Journal of agricultural and food chemistry, 50(23), 6831–6834. [Link]

  • Alhifthi, A., & Williams, S. J. (2020). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: SG-pNP vs. 4-MU-NANA for Sialidase Assays

Executive Summary In the characterization of sialidases (neuraminidases)—critical enzymes in viral pathogenesis (Influenza, S. pneumoniae) and mammalian cellular signaling—the choice of substrate dictates assay sensitivi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of sialidases (neuraminidases)—critical enzymes in viral pathogenesis (Influenza, S. pneumoniae) and mammalian cellular signaling—the choice of substrate dictates assay sensitivity, throughput, and equipment requirements.

This guide compares the two industry-standard synthetic substrates:

  • SG-pNP (pNP-Neu5Ac): A chromogenic substrate yielding a visible yellow signal. Best suited for high-throughput screening (HTS) of abundant enzymes and kinetic studies where substrate saturation is required.

  • 4-MU-NANA (4-MU-Neu5Ac): A fluorogenic substrate yielding a high-intensity fluorescent signal. The gold standard for low-abundance enzyme detection, inhibitor screening (IC50), and interference-heavy biological samples.

Verdict: Use SG-pNP for routine activity checks and saturation kinetics (Km) where enzyme quantity is not limiting. Use 4-MU-NANA for high-sensitivity applications, inhibitor profiling, or when working with crude cell lysates.

Mechanistic Foundations

Both assays rely on the hydrolysis of an


-glycosidic bond between N-acetylneuraminic acid (Neu5Ac/NANA) and a signal-generating aglycone. The signal is often pH-dependent.
Reaction Pathway Diagram

SialidaseMechanism Substrate Substrate (SG-pNP or 4-MU-NANA) Intermediate Hydrolysis Substrate->Intermediate Incubate 37°C Enzyme Sialidase (Neuraminidase) Enzyme->Intermediate Product1 Free Sialic Acid (Neu5Ac) Intermediate->Product1 Aglycone Aglycone (pNP or 4-MU) Intermediate->Aglycone Protonated form (Low Signal) StopBuffer Alkaline Stop (pH > 10) Aglycone->StopBuffer Signal Detectable Signal (Yellow or Fluorescence) StopBuffer->Signal Deprotonation

Caption: General reaction mechanism. Sialidase cleaves the substrate; the addition of an alkaline stop buffer (e.g., Glycine-NaOH) maximizes the signal by deprotonating the aglycone.

Head-to-Head Technical Analysis

Sensitivity and Dynamic Range
FeatureSG-pNP (Chromogenic)4-MU-NANA (Fluorogenic)
Substrate Name p-Nitrophenyl-

-D-N-acetylneuraminic acid
4-Methylumbelliferyl-

-D-N-acetylneuraminic acid
Detection Mode Absorbance (OD)Fluorescence (RFU)
Wavelengths

nm

nm;

nm
Sensitivity Limit ~0.5 mU/mL (Microgram range)~0.005 mU/mL (Nanogram range)
Dynamic Range Linear up to ~2.0 ODLinear over 3-4 logs (Gain dependent)
Interference High (colored compounds in lysate)Moderate (Quenching, autofluorescence)
Cost LowModerate to High
Critical Considerations
  • The "SG" Nomenclature: In many catalogs, "SG" refers to "Synthetic Glycoside" or specific sodium salts (e.g., Sodium p-Nitrophenyl...). Ensure the CAS number corresponds to pNP-Neu5Ac (CAS: 26112-88-9) .

  • pH Sensitivity:

    • pNP: The p-nitrophenolate ion (yellow) requires pH > 9.0 for maximum extinction coefficient (

      
      ). Reading at acidic pH drastically reduces sensitivity.
      
    • 4-MU: The 4-methylumbelliferone anion is intensely fluorescent at alkaline pH (pH 10). At acidic pH (reaction pH), fluorescence is negligible, allowing for "quench-and-read" workflows.

Validated Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Sodium Acetate, 5 mM CaCl₂, pH 5.5 (Optimum varies by enzyme source; bacterial sialidases often prefer pH 5.0–6.0).

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.5. (High pH is critical for signal development).

Protocol A: SG-pNP (Chromogenic)

Best for: Kinetic characterization (Km/Vmax) of purified enzymes.

  • Substrate Prep: Dissolve SG-pNP to 2 mM in Assay Buffer.

  • Reaction:

    • Add 50 µL Enzyme (diluted in buffer) to a 96-well clear flat-bottom plate.

    • Add 50 µL SG-pNP (2 mM) .

  • Incubation: Incubate at 37°C for 15–30 minutes.

  • Termination: Add 100 µL Stop Solution .

  • Read: Measure Absorbance at 405 nm immediately.

  • Calculation: Use Beer-Lambert Law (

    
     adjusted for pathlength).
    
Protocol B: 4-MU-NANA (Fluorogenic)

Best for: Inhibitor screening (IC50) and low-abundance viral samples.

  • Substrate Prep: Dissolve 4-MU-NANA to 0.1 mM (100 µM) in Assay Buffer. Note: Keep protected from light.

  • Reaction:

    • Add 20 µL Enzyme to a 96-well black plate (to reduce background scattering).

    • (Optional) Add 10 µL Inhibitor for screening.

    • Add 20 µL 4-MU-NANA (100 µM) .

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 150 µL Stop Solution .

  • Read: Measure Fluorescence: Ex 365 nm / Em 450 nm .

  • Quantification: Requires a 4-MU standard curve (0–50 µM) as RFU units are arbitrary and instrument-dependent.

Decision Matrix & Workflow

Use this logic flow to select the correct assay for your specific research question.

DecisionTree Start Start: Select Assay Goal Goal1 High Sensitivity Required? (e.g., Viral Load, Crude Lysate) Start->Goal1 Goal2 Kinetic Constants (Km/Vmax)? Start->Goal2 ResultMU Use 4-MU-NANA (Fluorogenic) Goal1->ResultMU Yes Decision1 Is Enzyme Purified? Goal2->Decision1 Decision1->ResultMU No (Low Conc) ResultPNP Use SG-pNP (Chromogenic) Decision1->ResultPNP Yes (High Conc)

Caption: Selection logic. 4-MU is the default for sensitivity; pNP is preferred for cost-effective kinetics on purified samples.

Troubleshooting & Optimization (Expert Insights)

Spontaneous Hydrolysis

Both substrates are prone to slow spontaneous hydrolysis at neutral/alkaline pH.

  • Fix: Always include a "Substrate Blank" (Buffer + Substrate + Stop Solution) and subtract this value from your unknowns.

Inner Filter Effect (pNP)

In the chromogenic assay, very high enzyme activity can generate enough yellow product (OD > 2.0) to cause non-linearity.

  • Fix: Dilute enzyme or reduce incubation time to keep OD between 0.2 and 1.0.

Quenching (4-MU)

Crude biological samples (plasma, tissue homogenate) may contain compounds that quench fluorescence at 450 nm.

  • Fix: Perform a "Spike Recovery" test. Add a known amount of 4-MU standard to your lysate and verify if the signal matches the buffer control. If quenching is >20%, use the pNP assay or purify the sample.

References

  • Optimization of a direct spectrophotometric method to investigate the kinetics and inhibition of sialidases. Source: PubMed Central (NIH). Relevance: Validates the comparison of p-NP-Neu5Ac and 4-MU-Neu5Ac for kinetic parameters (Km, Vmax) and buffer effects.

  • Pneumococcal neuraminidase substrates identified through comparative proteomics. Source: PubMed Central (NIH). Relevance: Demonstrates the use of sialidase assays in identifying physiological substrates and the role of NanA/NanB.

  • Comparison of sialidase activities toward 4MU-Neu5Gc in several species. Source: ResearchGate.[1] Relevance: Provides comparative data on substrate specificity (Neu5Ac vs Neu5Gc) using fluorogenic methods.

  • Three Streptococcus pneumoniae Sialidases: Three Different Products. Source: ACS Publications (J. Am. Chem. Soc.). Relevance: Structural and mechanistic details of sialidase action, supporting the mechanistic diagrams.

Sources

Comparative

HPLC Purification and Purity Analysis of Disialylnonasaccharide-beta-pNP

Content Type: Technical Comparison & Application Guide Subject: Optimization of Chromatographic Isolation for Complex Sialylated Glycan Substrates Executive Summary Disialylnonasaccharide-beta-pNP (DS-9-pNP) is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Optimization of Chromatographic Isolation for Complex Sialylated Glycan Substrates

Executive Summary

Disialylnonasaccharide-beta-pNP (DS-9-pNP) is a critical fluorogenic/chromogenic substrate used to assay neuraminidase specificity and kinetics. Its structural complexity—comprising a bi-antennary N-glycan core, two terminal sialic acid residues (often varying in


2-3 vs. 

2-6 linkage), and a hydrophobic

-nitrophenol (pNP) tag—presents a unique separation challenge.

While Reversed-Phase (RP-C18) HPLC is often the default choice for pNP-conjugated small molecules, this guide demonstrates why Hydrophilic Interaction Liquid Chromatography (HILIC-Amide) is the superior methodology for DS-9-pNP. HILIC provides the necessary resolution to separate linkage isomers and hydrophilic degradation products (desialylated species) that RP-HPLC co-elutes.

Part 1: The Separation Challenge

The DS-9-pNP molecule possesses a "schizophrenic" polarity profile that complicates standard purification:

  • The Glycan Core (Hydrophilic): The nonasaccharide moiety is highly polar and solvated by water.

  • The Sialic Acids (Charged/Labile): Two Neu5Ac residues impart a negative charge and are acid-labile.

  • The pNP Tag (Hydrophobic): The chromophore drives retention on C18 but is small relative to the glycan mass (~2.3 kDa total).

The Failure Mode of Standard C18: On a standard C18 column, the massive hydrophilic glycan dominates the interaction, often causing the molecule to elute near the void volume despite the pNP tag. Conversely, free pNP (a common impurity) retains strongly. This results in excellent separation of free pNP, but poor resolution of glycan impurities (e.g., monosialyl forms).

Part 2: Comparative Methodology

We evaluate three primary stationary phases for the purification and analysis of DS-9-pNP.

Table 1: Performance Matrix
FeatureMethod A: HILIC (Amide-80) Method B: RP-HPLC (C18) Method C: Porous Graphitized Carbon (PGC)
Primary Mechanism Hydrogen bonding / Water layer partitioningHydrophobic interactionCharge-induced dipole / Hydrophobic
Isomer Resolution Excellent (Separates

2-3/6 linkages)
Poor (Co-elution likely)Superior (Shape selective)
Purity Assessment High (Detects desialylated impurities)Low (Glycan impurities co-elute)High
Sample Recovery High (>90%)HighModerate (Irreversible adsorption risk)
Mobile Phase ACN / Ammonium FormateWater / Methanol or ACNACN / TFA or Formic Acid
Verdict Recommended Standard Useful only for desaltingSpecialized (Difficult to master)
Detailed Analysis
1. The Recommended Standard: HILIC-Amide

HILIC (specifically Amide-bonded phases) creates a water-rich layer on the silica surface. The polar glycan partitions into this layer. The pNP tag adds a slight hydrophobic drag but does not dominate.

  • Why it wins: It separates based on the glycan's integrity. If one sialic acid is lost (degradation), the retention time shifts significantly, allowing for the isolation of the intact disialylated species.

2. The Alternative: Porous Graphitized Carbon (PGC)

PGC is unique; it separates planar molecules and isomers with high resolution.

  • Risk Factor: PGC retains planar aromatic rings (like pNP) extremely strongly. Eluting DS-9-pNP may require high organic modifiers or varying pH, which risks degrading the labile sialic acid bonds. It is recommended only for analytical scale isomer verification, not preparative purification.

Part 3: Optimized Protocol (HILIC-Amide)

This protocol is designed for TSKgel Amide-80 or Waters XBridge BEH Amide columns. It ensures the preservation of the glycosidic bond while achieving baseline separation of impurities.

Reagents & Buffer System
  • Buffer A (Aqueous): 50 mM Ammonium Formate, pH 4.4.

    • Rationale: The acidic pH suppresses silanol activity (tailing) and stabilizes the pNP-glycoside bond. Ammonium formate is volatile, allowing for direct lyophilization of fractions.

  • Buffer B (Organic): 100% Acetonitrile (HPLC Grade).

Chromatographic Conditions
  • Column: Amide-80 (

    
     mm, 3 or 5 
    
    
    
    m).
  • Temperature: 25°C (Ambient). Do not heat, as thermal energy accelerates desialylation.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 300 nm (Isosbestic point/absorption of conjugated pNP in acidic buffer).

    • Note: Do not use 400 nm; pNP only absorbs strongly at 400 nm when in the free phenolate ion form (pH > 7.5).

  • Gradient:

Time (min)% Buffer B (ACN)Event
0.080%Injection / Equilibration
5.080%Isocratic Hold (Elute non-polar contaminants)
35.050%Linear Gradient (Elution of DS-9-pNP)
40.040%Wash
41.080%Re-equilibration
55.080%End
Workflow Visualization

PurificationWorkflow Start Crude DS-9-pNP Mixture SPE SPE Cleanup (C18 Cartridge) Remove salts/free pNP Start->SPE Desalting HILIC HILIC-Amide HPLC (Ammonium Formate/ACN) SPE->HILIC Inject UV_Det UV Detection @ 300nm HILIC->UV_Det Fraction Fraction Collection (Target Peak) UV_Det->Fraction Peak Trigger Lyophil Lyophilization (Remove Volatile Buffer) Fraction->Lyophil QC Final QC (NMR / MS) Lyophil->QC

Figure 1: Purification workflow emphasizing the use of Volatile Buffers (Ammonium Formate) to facilitate direct lyophilization.

Part 4: Purity Analysis & Validation

To claim "High Purity" (>98%), you must validate the HPLC trace with orthogonal methods.

The "Purity Trap"

A single peak on C18 is insufficient. You must demonstrate:

  • Absence of Free pNP: Check absorbance ratio. Free pNP elutes early in HILIC, late in RP.

  • Integrity of Sialic Acids: Use HILIC or Anion Exchange (AEX). If the DS-9-pNP has degraded to Monosialyl-7-pNP, it will appear as a distinct peak before the main peak in HILIC (less polar).

Calculation of Purity

Use the Area Normalization Method at 300 nm:



Constraint: Ensure the baseline is flat. Gradient drift in UV can skew results at low wavelengths.

Part 5: Troubleshooting & Decision Matrix

Use this logic flow to resolve common separation issues.

DecisionMatrix Problem Separation Issue Split Peak Tailing Co-elution of Isomers Low Recovery Problem->Split Sol1 Increase Buffer Ionic Strength (to 50-100mM) Split:p1->Sol1 Sol2 Lower Temperature (15°C) or Switch to PGC Column Split:p2->Sol2 Sol3 Sol3 Split:p3->Sol3

Figure 2: Troubleshooting logic for common chromatographic anomalies with sialylated pNP-glycosides.

References

  • TCI Chemicals. Product Specification: Disialylnonasaccharide-beta-pNP (CAS 1408055-26-4). Retrieved from

  • Melmer, M., et al. (2011). HILIC Analysis of Sialylated Glycans. Journal of Chromatography A.
  • Waters Corporation. Strategies for HILIC Purification of Glycans. Retrieved from

  • Sigma-Aldrich. p-Nitrophenol Spectroscopic Properties. Retrieved from

  • Pabst, M., et al. (2007). Comparison of fluorescent labels for oligosaccharides and introduction of a new post-labeling purification method. Analytical Biochemistry.
Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Disialylnonasaccharide-β-pNP

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of complex glycans is a critical step in ensuring the quality, efficacy, and safety of therapeutic glycoproteins an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of complex glycans is a critical step in ensuring the quality, efficacy, and safety of therapeutic glycoproteins and carbohydrate-based diagnostics. Disialylnonasaccharide-β-pNP (para-nitrophenyl), a complex N-glycan standard, presents a significant analytical challenge due to its size, intricate branching, and the presence of two terminal sialic acid residues.

This guide provides an in-depth comparison of analytical methodologies for the structural confirmation of Disialylnonasaccharide-β-pNP, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and compare NMR with orthogonal techniques such as Mass Spectrometry (MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

The Central Role of NMR in Glycan Structural Elucidation

NMR spectroscopy stands as the gold standard for the de novo structural elucidation of complex carbohydrates.[1] Unlike methods that rely on fragmentation or chromatographic retention, NMR provides a non-destructive, atomic-level view of the entire molecule in solution.[2] This allows for the direct determination of:

  • Monosaccharide Composition and Ring Form: Identifying the constituent sugar residues (e.g., GlcNAc, Man, Gal, Neu5Ac) and their pyranose or furanose ring forms.

  • Anomeric Configuration (α or β): Determined by the coupling constant (³JH1,H2) of the anomeric proton.

  • Glycosidic Linkages: The specific connection points between monosaccharide units.

  • Sequence of Residues: The complete assembly of the oligosaccharide chain.

  • Presence of Non-carbohydrate Moieties: Such as the β-pNP group and acetyl groups.

The primary challenge in NMR of large oligosaccharides is severe signal overlap in the one-dimensional ¹H spectrum.[3] Therefore, a suite of two-dimensional (2D) NMR experiments is essential for complete structural assignment.[4]

A Multi-pronged Approach to Confirmation: NMR, MS, and HPAE-PAD

A self-validating analytical strategy for a molecule like Disialylnonasaccharide-β-pNP relies not on a single technique, but on the confluence of data from orthogonal methods. Each technique offers a unique perspective on the molecule's properties.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Complete 3D structure, linkages, anomeric configuration, sequenceUnambiguous structural determination, non-destructiveLower sensitivity (requires nmol-µmol), complex data analysis
Mass Spectrometry (MS) Molecular weight, monosaccharide composition, fragmentation patternHigh sensitivity (fmol-pmol), rapid analysisDoes not resolve isomers or determine anomeric configuration/linkages directly
HPAE-PAD Purity, quantification, charge and size-based separationHigh resolution for charged/isomeric glycans, quantitativeIndirect structural information, requires standards for identification

This guide will first detail the comprehensive NMR characterization workflow and then compare the generated insights with data from MS and HPAE-PAD.

Part 1: Definitive Structural Assignment by NMR Spectroscopy

The complete assignment of all proton (¹H) and carbon (¹³C) resonances is the ultimate goal of the NMR analysis. This is achieved through a logical progression of 1D and 2D experiments.

Experimental Workflow for NMR Characterization

Caption: NMR workflow for full structural assignment.

Step-by-Step NMR Analysis and Representative Data

1. Sample Preparation: The glycan must be of high purity (>90%) and free from salts or buffers that could interfere with the analysis.[2]

  • Protocol: Lyophilize 1-2 mg of Disialylnonasaccharide-β-pNP. Dissolve the sample in 500 µL of high-purity deuterium oxide (D₂O, 99.96%). Transfer the solution to a 5 mm NMR tube.

2. 1D ¹H NMR - The Initial Overview: The 1D proton spectrum provides the first look at the sample's complexity and purity. Key regions include the anomeric protons (δ 4.4-5.2 ppm), the bulk of the ring protons (δ 3.2-4.2 ppm), and the characteristic signals for the N-acetyl (NAc) methyl groups (δ ~2.0 ppm) and the sialic acid H3 protons (axial at δ ~1.8 ppm, equatorial at δ ~2.7 ppm). The p-nitrophenyl group will have distinct aromatic signals (δ ~7.0-8.2 ppm).

3. 2D COSY & TOCSY - Mapping Individual Sugar Spin Systems: The causality for running these experiments is to trace the scalar (J) couplings between protons within each monosaccharide residue.

  • COSY (Correlation Spectroscopy): Identifies protons that are directly coupled (typically 2 or 3 bonds apart). Starting from the well-resolved anomeric proton (H1), one can "walk" along the sugar backbone to H2, H3, and so on.

  • TOCSY (Total Correlation Spectroscopy): Extends the correlation to the entire spin system of a residue. A cross-peak between H1 and all other protons in that same sugar ring is observed, simplifying assignment.[4]

4. 2D HSQC - Linking Protons to their Carbons: The Heteronuclear Single Quantum Coherence (HSQC) experiment is critical. It generates a cross-peak for each proton and the carbon it is directly attached to. This allows the ¹H assignments from COSY/TOCSY to be transferred directly to the ¹³C spectrum.[5]

5. 2D HMBC - The Key to Linkage Analysis: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of glycan sequencing.[4] It reveals correlations between protons and carbons that are 2-3 bonds away. The most crucial correlations are the "through-space" connections across the glycosidic bond: from an anomeric proton (H1) of one residue to the carbon at the linkage position of the adjacent residue.

Representative NMR Data for Disialylnonasaccharide-β-pNP

While a publicly available, fully assigned spectrum for this specific compound is not available, the following table represents the expected chemical shifts based on extensive literature data for similar disialylated N-glycans.[6][7][8] These values serve as a guide for researchers performing this analysis.

ResidueAtom¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlation (from)
pNP C1'-~120.0H1 of GlcNAc-1
H2'/H6'~7.1~117.0-
H3'/H5'~8.2~126.0-
GlcNAc-1 H1~5.20~101.5-
H2~4.15~56.0-
C4-~79.0H1 of Man-3
GlcNAc-2 H1~4.60~103.0-
C2-~57.0H1 of Man-3
Man-3 H1~4.78~102.0-
C2-~80.0H1 of GlcNAc-4
C4-~67.5H1 of GlcNAc-4'
GlcNAc-4 H1~4.55~103.5-
C2-~56.5H1 of Gal-5
Gal-5 H1~4.45~104.0-
C3-~73.0H2 of Neu5Ac-6
Neu5Ac-6 H3ax~1.80~41.0-
H3eq~2.75--
GlcNAc-4' H1~4.58~103.2-
C2-~56.8H1 of Gal-5'
Gal-5' H1~4.47~104.2-
C6-~69.5H2 of Neu5Ac-6'
Neu5Ac-6' H3ax~1.81~41.2-
H3eq~2.77--

(Note: This is representative data. Actual chemical shifts can vary with temperature, pH, and instrument calibration.)

Part 2: Orthogonal Confirmation by Mass Spectrometry and HPAE-PAD

While NMR provides the definitive structure, MS and HPAE-PAD offer crucial, complementary data for a comprehensive confirmation.

Mass Spectrometry (MS) for Molecular Weight and Composition

MS is used to confirm the molecular weight and can provide fragmentation data to support the sequence.

Experimental Workflow for MS Analysis

Caption: Mass Spectrometry workflow for glycan analysis.

  • Protocol: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Results:

    • Full Scan MS: A primary ion corresponding to the mass of the molecule (C₉₀H₁₄₁N₇O₆₄, MW = 2345.10 g/mol ) plus an adduct (e.g., [M+Na]⁺ at m/z 2368.1).

    • Tandem MS (MS/MS): Fragmentation of the parent ion will produce smaller fragments. The sequential loss of monosaccharide residues (e.g., loss of sialic acid, m/z 291) from the non-reducing ends helps to confirm the composition and sequence deduced from NMR.

HPAE-PAD for Purity and Glycan Profiling

HPAE-PAD is a high-resolution liquid chromatography technique ideal for separating complex carbohydrate mixtures, including isomers.[9] For a purified standard like Disialylnonasaccharide-β-pNP, it serves as an excellent method to confirm purity and identity against a reference standard.[10]

Experimental Workflow for HPAE-PAD

Caption: HPAE-PAD workflow for purity analysis.

  • Protocol: Dissolve the sample in ultrapure water. Inject onto an HPAE-PAD system equipped with a high-pH stable anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series). Elute using a sodium hydroxide/sodium acetate gradient.

  • Expected Results: A single, sharp peak with a characteristic retention time. The high purity of the sample (>98% as often specified by vendors) should be confirmed by the near-absence of other peaks.[11][12] The retention time can be compared to a previously characterized in-house or commercial reference standard for identity confirmation.

Conclusion

The structural confirmation of Disialylnonasaccharide-β-pNP is a complex analytical task that demands a multi-faceted, evidence-based approach. While Mass Spectrometry and HPAE-PAD provide essential data on molecular weight, composition, and purity, NMR spectroscopy remains the only standalone technique capable of providing a complete and unambiguous primary structure . By systematically applying a suite of 1D and 2D NMR experiments, researchers can definitively map the entire molecule from the p-nitrophenyl aglycone to the terminal sialic acid residues. This guide outlines a robust, self-validating workflow that combines the strengths of these orthogonal techniques, ensuring the highest level of confidence in the structural integrity of this important N-glycan standard.

References

  • Vliegenthart, J. F. G., Dorland, L., and Vanhalbeek, H. (1983) High-resolution, 1H-nuclear magnetic-resonance spectroscopy as a tool in the structural-analysis of carbohydrates related to glycoproteins. Adv. Car. Chem. Biochem. 41, 209–374.
  • National Center for Biotechnology Information (2022). Structural Analysis of Glycans. In Essentials of Glycobiology, 4th edition. Available at: [Link]

  • Poveda, A., & Jiménez-Barbero, J. (1997). 1H and 13C NMR analysis of the pentasaccharide Gal beta (1-->4)GlcNAc beta (1-->3)-[GlcNAc beta (1-->6)]Gal beta (1-->4)GlcNAc synthesized by the mid-chain beta-(1-->6)-D-N-acetylglucosaminyltransferase of rat serum.
  • Shibata, N., Hisamichi, K., Kobayashi, H., & Suzuki, S. (1993). Complete assignment of 1H and 13C nuclear magnetic resonance chemical shifts of beta-1,2-linked mannooligosaccharides isolated from the phosphomannan of the pathogenic yeast Candida albicans NIH B-792 strain. Archives of Biochemistry and Biophysics, 302(1), 113-117.
  • PureSynth. (n.d.). Disialylnonasaccharide-Beta-Pnp 98.0%(HPLC). Retrieved February 5, 2026, from [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1135-1182.
  • Rohrer, J. S. (2012). High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins. Methods in Molecular Biology, 808, 13-26.
  • Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
  • ResearchGate. (n.d.). NMR and LC‐MS analysis of complex bisected N‐glycans. Retrieved February 5, 2026, from [Link]

  • Glycoscience Protocol Online Database. (2015). Determination of glycan structure by NMR. Retrieved February 5, 2026, from [Link]

Sources

Comparative

Benchmarking Disialylnonasaccharide-beta-pNP (SG-pNP) Against Natural Glycan Substrates

Executive Summary In high-throughput screening (HTS) and kinetic characterization, a critical gap exists between simple, inexpensive synthetic substrates and biologically relevant natural glycoproteins. Disialylnonasacch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput screening (HTS) and kinetic characterization, a critical gap exists between simple, inexpensive synthetic substrates and biologically relevant natural glycoproteins. Disialylnonasaccharide-beta-pNP (SG-pNP) serves as a high-fidelity "bridge" substrate.

Unlike p-Nitrophenyl-N-acetylneuraminic acid (pNP-NANA) , which offers speed but lacks steric realism, SG-pNP mimics the full biantennary N-glycan structure found on therapeutic antibodies and serum proteins. While it is the "Gold Standard" substrate for Endo-M/Endo-S specificity testing, its utility in Sialidase (Neuraminidase) benchmarking lies in determining linkage specificity (


2-3 vs. 

2-6) and steric tolerance, rather than direct colorimetric turnover.

This guide benchmarks SG-pNP against natural substrates (Fetuin, IgG) and simple synthetics, providing validated protocols for its optimal use.

Structural Analysis & Mechanism

To understand the benchmarking data, one must first visualize the structural complexity of SG-pNP compared to its alternatives. SG-pNP is essentially a Sialylglycopeptide (SGP) derivative where the peptide backbone is replaced by a chromogenic p-nitrophenyl (pNP) tag at the reducing end.

Substrate Architecture and Cleavage Sites

The following diagram illustrates the specific cleavage sites for Sialidase versus Endo-glycosidases on the SG-pNP molecule.

G cluster_0 Disialylnonasaccharide-beta-pNP (SG-pNP) Neu5Ac_1 Neu5Ac Gal_1 Gal Neu5Ac_1->Gal_1 α2-6/3 GlcNAc_1 GlcNAc Gal_1->GlcNAc_1 Man_1 Man GlcNAc_1->Man_1 Man_Core Man (Core) Man_1->Man_Core Neu5Ac_2 Neu5Ac Gal_2 Gal Neu5Ac_2->Gal_2 α2-6/3 GlcNAc_2 GlcNAc Gal_2->GlcNAc_2 Man_2 Man GlcNAc_2->Man_2 Man_2->Man_Core GlcNAc_Core1 GlcNAc Man_Core->GlcNAc_Core1 GlcNAc_Core2 GlcNAc GlcNAc_Core1->GlcNAc_Core2 pNP pNP (Tag) GlcNAc_Core2->pNP β-Linkage Sialidase Sialidase (Neuraminidase) Sialidase->Neu5Ac_1 Cleaves Tip (No Color Change) Sialidase->Neu5Ac_2 EndoM Endo-M / Endo-S EndoM->GlcNAc_Core1 Cleaves Core (Releases GlcNAc-pNP)

Figure 1: Structural schematic of SG-pNP showing distinct cleavage sites. Note that Sialidase cleavage does NOT release the pNP group, whereas Endo-M cleavage releases GlcNAc-pNP.

Performance Benchmarking

Comparison Matrix

The table below objectively compares SG-pNP against the industry standards for both Sialidase and Endo-glycosidase assays.

FeaturepNP-NANA (Synthetic)Fetuin / IgG (Natural)SG-pNP (Disialylnonasaccharide-pNP)
Primary Application Sialidase Activity (HTS)Biologics QC / BioactivityEndo-M/S Substrate & Sialidase Specificity
Structural Fidelity Low (Monosaccharide)High (Native Glycan)High (Defined Biantennary)
Detection Mode Direct Colorimetric (405 nm)HPLC / Lectin Blot / TBAHPLC / LC-MS (Shift in retention)
Endo-Glycosidase Sensitivity NoneHigh (Heterogeneous products)High (Single defined product)
Homogeneity >99%Heterogeneous (Glycoforms vary)>98% (Single Glycoform)
Cost per Assay LowMediumHigh
Key Limitation False positives (non-specific)Batch-to-batch variabilityRequires HPLC (No direct color for Sialidase)
Detailed Analysis
For Sialidase (Neuraminidase) Benchmarking:
  • The Challenge: Simple substrates like pNP-NANA are cleaved by almost all sialidases regardless of steric constraints. They often overestimate the activity of viral neuraminidases on complex cell-surface receptors.

  • The SG-pNP Advantage: SG-pNP presents the sialic acid in a biologically relevant context (at the end of a flexible branch). It is ideal for determining if a Sialidase can access the "tips" of a complex glycan.

  • Data Insight: In comparative studies, bacterial sialidases (e.g., A. ureafaciens) show comparable

    
     on pNP-NANA and SG-pNP. However, Viral Neuraminidases  (e.g., Influenza) often show a 10-50 fold lower 
    
    
    
    for SG-pNP compared to pNP-NANA, reflecting the true steric cost of binding a large N-glycan.
For Endo-M / Endo-S Benchmarking:
  • The Challenge: Testing Endo-S activity on IgG is difficult to quantify because the product (deglycosylated IgG) is hard to separate from the substrate without high-res Mass Spec.

  • The SG-pNP Advantage: SG-pNP is the specific substrate for these enzymes. Cleavage yields a distinct GlcNAc-pNP peak on HPLC, allowing for precise kinetic constants (

    
    ) to be determined without protein interference.
    

Experimental Protocols

Protocol A: HPLC-Based Specificity Assay (Sialidase & Endo-M)

Since SG-pNP does not release free p-nitrophenol (yellow) upon Sialidase cleavage, and releases GlcNAc-pNP (colorless) upon Endo-M cleavage, HPLC is the mandatory detection method .

Workflow Diagram

Workflow Start Start: Prepare 1mM SG-pNP Stock Reaction Incubate Enzyme + SG-pNP (37°C, pH 5.0-7.0) Start->Reaction Quench Quench: Heat (100°C, 3 min) or Add Acetonitrile Reaction->Quench Separation HPLC Separation Column: Amide-80 or C18 Quench->Separation Detection Detection: UV @ 300 nm (pNP Tag Absorbance) Separation->Detection Analysis_Sial Sialidase Analysis: Measure Shift: SG-pNP (RT 1) -> Asialo-SG-pNP (RT 2) Detection->Analysis_Sial If Sialidase Analysis_Endo Endo-M Analysis: Measure Peak Area: GlcNAc-pNP Product Detection->Analysis_Endo If Endo-M

Figure 2: Universal HPLC workflow for monitoring SG-pNP hydrolysis.

Step-by-Step Methodology

Reagents:

  • Substrate: 1 mM SG-pNP in water (Store at -20°C).

  • Buffer: 50 mM Sodium Phosphate (pH 6.0) or MES buffer (pH 5.5).

  • Column: TSKgel Amide-80 (Tosoh) or equivalent HILIC column.

Procedure:

  • Reaction Mix: Combine 10 µL of 1 mM SG-pNP, 5 µL Enzyme (Sialidase or Endo-M), and 35 µL Buffer.

  • Incubation: Incubate at 37°C for 10–60 minutes.

  • Termination: Stop reaction by adding 50 µL of Acetonitrile (for HILIC) or boiling for 3 min.

  • Centrifugation: Spin at 10,000 x g for 5 min to remove protein precipitates.

  • HPLC Conditions:

    • Mobile Phase A: 50 mM Ammonium Formate, pH 4.4.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Linear gradient 70% B to 50% B over 20 mins.

    • Detection: UV Absorbance at 300 nm (specific for pNP group).

Expected Results:

  • Sialidase: Shift in retention time to a less polar species (loss of acidic Neu5Ac). The peak area of the product corresponds to activity.[1]

  • Endo-M: Appearance of a new, highly retained peak (GlcNAc-pNP) or early eluting peak depending on column chemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Color Change Misconception: User expects yellow color.SG-pNP is not a direct chromogenic substrate for Sialidase. Use HPLC or couple with a specific hexosaminidase (rare).
Low Signal (HPLC) pNP tag extinction coefficient is lower at acidic pH.Ensure HPLC mobile phase is buffered. Detection at 300 nm is robust; 405 nm requires alkaline pH.
Substrate Precipitation Low solubility in high organic solvent.Dissolve stock in water first, then add to buffer. Keep Acetonitrile <10% in reaction mix.
Unexpected Cleavage Contaminating Proteases or Glycosidases.SG-pNP is pure; if degradation occurs in negative control, check buffer sterility.

References

  • TCI Chemicals. (n.d.). Disialylnonasaccharide-beta-pNP Product Specification (Endo-M Substrate). Retrieved from

  • Sun, X., et al. (2020).[2][3] Sialidase substrates for Sialidase assays - activity, specificity, quantification and inhibition. Glycoconjugate Journal. Retrieved from

  • Shtyrya, Y. A., et al. (2009). Influenza Virus Neuraminidase: Structure and Function.[4] Acta Naturae. Retrieved from

  • Karaveg, K., et al. (2005). Endo-beta-N-acetylglucosaminidase from Arthrobacter protophormiae: crystal structure and substrate recognition. Journal of Molecular Biology. (Contextual grounding for Endo-M/S mechanisms).
  • PureSynth. (n.d.). Disialylnonasaccharide-Beta-Pnp 98.0%(HPLC) Data Sheet. Retrieved from

Sources

Validation

Validating Sialidase Inhibitors: The Strategic Shift to Disialylnonasaccharide-beta-pNP (SG-pNP)

This guide provides a technical validation framework for sialidase (neuraminidase) inhibitors using Disialylnonasaccharide-beta-pNP (SG-pNP) . Unlike simple substrates (e.g., 4-MU-NANA or pNP-Neu5Ac) which are designed f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation framework for sialidase (neuraminidase) inhibitors using Disialylnonasaccharide-beta-pNP (SG-pNP) .

Unlike simple substrates (e.g., 4-MU-NANA or pNP-Neu5Ac) which are designed for high-throughput screening, SG-pNP is a biologically relevant structural mimic of a bi-antennary N-glycan. This guide addresses the critical operational difference: SG-pNP does not function as a direct colorimetric reporter for sialidase activity. It requires a separation-based readout (HPLC) to detect the shift in glycan mass/charge upon desialylation.

Executive Summary

In early-stage drug discovery, small-molecule substrates like 4-MU-NANA are the industry standard for determining IC50 values due to their sensitivity and ease of use. However, these substrates fail to account for the steric reality of the sialidase active site when bound to a native glycoprotein.

Disialylnonasaccharide-beta-pNP (SG-pNP) serves as a "Gold Standard" validation tool. It forces the inhibitor to compete against a bulky, branched glycan (approx. 2.3 kDa) that mimics the cell surface landscape. This guide details the protocol for transitioning from screening to validation, emphasizing the necessary shift from fluorescence plate readers to HPLC-based substrate depletion assays .

Part 1: The Comparative Landscape

The choice of substrate dictates the biological question being asked. The table below contrasts the three primary classes of sialidase substrates.

Table 1: Substrate Performance Comparison
Feature4-MU-NANA (Standard Screen)pNP-Neu5Ac (Chromogenic Screen)SG-pNP (Validation Standard)
Structure Monosaccharide mimicMonosaccharide mimicFull Bi-antennary N-Glycan
Readout Fluorescence (Ex 365 / Em 450)Absorbance (405 nm)HPLC / LC-MS (Peak Shift)
Throughput High (96/384-well plate)High (96-well plate)Low/Medium (Chromatography)
Mechanism Cleavage releases fluorophoreCleavage releases chromophoreCleavage alters retention time
Steric Relevance Low (Access is easy)Low (Access is easy)High (Mimics native glycoprotein)
Primary Use Primary Screening (Hits)Kinetic CharacterizationLead Validation (True Potency)
The "Trap": Understanding the Mechanism

Crucial Distinction: In pNP-Neu5Ac, the pNP group is attached directly to the sialic acid. When sialidase cleaves the bond, pNP is released and turns yellow.

In SG-pNP , the pNP group is attached to the reducing end (Core GlcNAc) , while the sialic acids are at the non-reducing tips .

  • Sialidase Activity: Removes the terminal sialic acids.[1][2][3][4]

  • Result: The pNP group remains attached to the remaining glycan chain. No color change occurs.

  • Detection: You must detect the conversion of Disialyl-SG-pNP to Asialo-SG-pNP via HPLC.

Mechanism cluster_simple Simple Substrate (pNP-Neu5Ac) cluster_complex Complex Substrate (SG-pNP) S1 Neu5Ac-pNP S2 Sialidase S1->S2 S3 Free pNP (Yellow) S2->S3 Direct Cleavage C1 Sia-Gal-GlcNAc...Man...GlcNAc-pNP C2 Sialidase C1->C2 C3 Gal-GlcNAc...Man...GlcNAc-pNP C2->C3 Terminal Cleavage Only C4 Free Sialic Acid C2->C4 Release NO COLOR CHANGE NO COLOR CHANGE C3->NO COLOR CHANGE HPLC Shift HPLC Shift C3->HPLC Shift

Caption: Mechanistic difference between simple pNP substrates (direct release) and SG-pNP (structural modification requiring separation).

Part 2: Experimental Protocol (HPLC Validation)

This protocol validates if an inhibitor (identified via 4-MU-NANA screening) retains potency against a sterically hindered substrate.

Materials
  • Enzyme: Neuraminidase (Viral, Bacterial, or Mammalian NEU1-4).

  • Substrate: Disialylnonasaccharide-beta-pNP (TCI Product N0913 or equivalent).[5][6]

  • Inhibitor: Candidate compound (e.g., Oseltamivir carboxylate, Zanamivir).

  • Buffer: 50 mM Sodium Acetate, 5 mM CaCl₂, pH 5.5 (Adjust pH based on specific enzyme optimum).

  • Analysis: HPLC system with UV detector (300 nm for pNP tag) or Amide-80 column.

Workflow
1. Preparation
  • Substrate Stock: Dissolve SG-pNP in water to 1 mM.

  • Enzyme Titration: Dilute enzyme to a concentration that cleaves ~30% of the substrate in 30 minutes (linear range).

2. Reaction Setup (100 µL volume)
  • Mix: 10 µL Inhibitor (various concentrations) + 10 µL Enzyme.

  • Pre-incubate: 10 minutes at 37°C to allow inhibitor binding.

  • Start: Add 80 µL SG-pNP (Final concentration 100 µM).

  • Incubate: 30–60 minutes at 37°C.

3. Termination & Processing
  • Stop: Heat inactivation (95°C for 5 min) or add 100 µL Acetonitrile (if compatible with column).

  • Clarify: Centrifuge at 10,000 x g for 5 min to remove protein precipitates.

4. HPLC Analysis
  • Column: TSKgel Amide-80 or equivalent HILIC column (suitable for glycans).

  • Mobile Phase: Acetonitrile / 50 mM Ammonium Formate gradient.

  • Detection: UV Absorbance at 300 nm (detects the pNP tag on the core GlcNAc).

  • Readout:

    • Peak A (Substrate): Intact Disialyl-SG-pNP (Earlier retention in HILIC).

    • Peak B (Product): Asialo-SG-pNP (Later retention in HILIC due to loss of charge/polarity change).

Data Analysis

Calculate the Percent Inhibition based on the area under the curve (AUC) of the Product Peak (P).



Part 3: Interpreting the Shift (Decision Logic)

When comparing IC50 values between 4-MU-NANA and SG-pNP, three outcomes are possible. Use this logic tree to interpret your lead compound's potential.

Interpretation Start Compare IC50(4-MU) vs IC50(SG-pNP) Case1 IC50 is Identical Start->Case1 Case2 IC50(SG-pNP) >> IC50(4-MU) Start->Case2 Case3 IC50(SG-pNP) < IC50(4-MU) Start->Case3 Res1 Ideal Candidate. Inhibitor is small enough to access the pocket despite steric bulk. Case1->Res1 Res2 Steric Clash. Inhibitor binds free enzyme but is blocked by the glycan canopy. (Likely clinical failure) Case2->Res2 Res3 Rare Interaction. Inhibitor may interact with adjacent sugar residues (Exosite binding). Case3->Res3

Caption: Decision matrix for interpreting IC50 shifts between simple and complex substrates.

Why this matters (Scientific Grounding)

Many sialidase inhibitors (NAIs) designed using crystal structures of the catalytic domain alone fail in vivo because they do not account for the glycan canopy surrounding the active site on the viral or cellular surface.

  • 4-MU-NANA is small (~350 Da) and slips into the active site easily.

  • SG-pNP (~2345 Da) requires the enzyme to accommodate a large, branched structure. If your inhibitor has a bulky tail group (common in structure-based drug design to increase affinity), it may clash with the sugar residues of SG-pNP, drastically raising the IC50.

References

  • Parker, R. B., McCombs, J. E., & Kohler, J. J. (2012). Sialidase specificity determined by chemoselective modification of complex sialylated glycans. ACS Chemical Biology, 7(9), 1509–1514.

  • Marathe, B. M., et al. (2013). Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate.[3] PLoS ONE, 8(8), e71401.[3]

  • TCI Chemicals. Product Specification: Disialylnonasaccharide-beta-pNP (Product No. N0913).

  • Sestak, S., et al. (2024). N-Glycan Profiles of Neuraminidase from Avian Influenza Viruses. MDPI Viruses, 16(2), 205.

Sources

Comparative

Precision Analytics in Glycobiology: Mass Spectrometry vs. Conventional Assays for SG-pNP Cleavage

Executive Summary For decades, the enzymatic cleavage of Sialyl-Galactose-p-Nitrophenol (SG-pNP) derivatives has been the standard for quantifying neuraminidase (sialidase) activity. While the conventional colorimetric r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the enzymatic cleavage of Sialyl-Galactose-p-Nitrophenol (SG-pNP) derivatives has been the standard for quantifying neuraminidase (sialidase) activity. While the conventional colorimetric readout (UV-Vis) offers simplicity, it suffers from significant limitations in sensitivity, dynamic range, and susceptibility to matrix interference.

This guide presents a technical transition from absorbance-based methods to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . As drug development increasingly targets specific glycan linkages (e.g., influenza inhibitors, antibody-drug conjugates), the requirement for the absolute specificity and picomolar sensitivity provided by MS has become non-negotiable.

Part 1: Technical Deep Dive – The Chemistry of Detection

To understand the necessity of Mass Spectrometry, we must first analyze the limitations of the substrate chemistry in conventional assays.

The Substrate: SG-pNP

SG-pNP generally refers to Neu5Ac-α(2,3/6)-Gal-β-pNP . It is a mimic of natural sialylated glycans found on cell surfaces.

The Conventional Approach: Coupled Colorimetric Assay

In a standard UV-Vis assay, the detection of activity is indirect and often requires a "helper" enzyme.

  • Step 1: Neuraminidase cleaves the terminal Sialic Acid (Neu5Ac).

    • Product: Free Neu5Ac + Gal-pNP .

    • Issue:Gal-pNP is not chromogenic. It does not absorb at 405 nm.

  • Step 2: An excess of

    
    -Galactosidase (helper enzyme) is added.
    
    • Reaction: Cleaves Gal-pNP

      
       Galactose + Free pNP .
      
  • Step 3: Under alkaline conditions, free pNP turns yellow (

    
     nm).
    

Critical Flaw: If your test compound or matrix inhibits the helper enzyme (


-Galactosidase), you generate a False Negative . Furthermore, biological fluids (serum, cell lysate) often absorb at 405 nm, causing high background noise.
The Advanced Approach: Direct Mass Spectrometry

LC-MS/MS bypasses the chromophore entirely. It directly quantifies the biologically relevant product: Free Neu5Ac (N-acetylneuraminic acid) or the specific Gal-pNP fragment.

  • Direct Detection: No helper enzymes required.

  • Linkage Specificity: By using specific chromatographic columns (e.g., HILIC or Porous Graphitic Carbon), MS can distinguish between different isomers if needed, though usually, the total released Neu5Ac is quantified against an isotopically labeled internal standard.

Part 2: Comparative Analysis (Data-Driven)

The following table contrasts the performance of the standard Colorimetric assay against the LC-MS/MS workflow (specifically Isotope Dilution Mass Spectrometry - IDMS).

FeatureColorimetric Assay (UV-Vis)LC-MS/MS (IDMS)Scientific Implications
Detection Principle Indirect (pNP absorbance @ 405nm)Direct (m/z of Neu5Ac: 308.1)MS eliminates "coupled enzyme" artifacts.
Limit of Detection (LOD) ~5 - 10

M
0.05 - 0.5

M
MS is ~100x more sensitive; vital for low-activity viral isolates.
Linear Dynamic Range


-

MS captures wide kinetic ranges without dilution errors.
Matrix Interference High (Serum/Media absorb @ 405nm)Low (MRM transitions are specific)MS allows testing directly in crude bio-fluids.
Throughput High (Plate reader)Medium (LC run time: 5-8 min)UV is better for primary screens; MS is essential for hit validation/kinetics.
Substrate Specificity Low (Cannot distinguish products)High (Can detect side-reactions)MS identifies if the enzyme cleaves internal bonds or modifies the aglycone.

Part 3: Mechanism & Workflow Visualization

The following diagrams illustrate the mechanistic difference between the coupled assay and the direct MS workflow.

G cluster_0 Conventional Coupled Assay (UV-Vis) cluster_1 Direct MS Analysis Substrate SG-pNP (Neu5Ac-Gal-pNP) Inter Gal-pNP (Non-Chromogenic) Substrate->Inter Neuraminidase Product Free pNP (Yellow @ 405nm) Inter->Product Helper Enzyme (Beta-Galactosidase) Sub_MS SG-pNP (Neu5Ac-Gal-pNP) Prod_MS Free Neu5Ac (m/z 308.1) Sub_MS->Prod_MS Neuraminidase (Direct Measurement)

Figure 1: Comparison of reaction pathways. Note that the MS method (bottom) removes the dependency on the helper enzyme (Beta-Galactosidase), eliminating a major source of experimental error.

Part 4: Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) for the absolute quantification of released Sialic Acid (Neu5Ac). This is a self-validating system because the internal standard corrects for ionization suppression and extraction efficiency.

Materials
  • Substrate: 3'-Sialyl-Gal-pNP (Sigma or GlycoSynth).

  • Internal Standard (IS):

    
    -Neu5Ac or 
    
    
    
    -Neu5Ac.
  • Column: Amide HILIC (e.g., Waters BEH Amide) or Porous Graphitic Carbon (Hypercarb). Note: C18 retains sialic acids poorly.

  • Mobile Phase: A: 10 mM Ammonium Formate (pH 4.0); B: Acetonitrile.

Step-by-Step Workflow
1. Enzymatic Reaction
  • Prepare substrate stock (1 mM) in reaction buffer (32.5 mM MES, 4 mM CaCl

    
    , pH 6.5).
    
  • Incubate Enzyme (Neuraminidase) + Substrate at 37°C for 30–60 mins.

  • Critical Control: Include a "Heat Inactivated" enzyme control to subtract non-enzymatic hydrolysis.

2. Quenching & IS Addition (The "Self-Validating" Step)
  • Stop reaction by adding 3 volumes of cold Acetonitrile . This precipitates proteins and prepares the solvent for HILIC chromatography.

  • Immediately spike in the Internal Standard (

    
    -Neu5Ac) at a final concentration of 1 
    
    
    
    M.
  • Centrifuge at 10,000 x g for 10 min to remove enzyme/protein precipitate.

3. LC-MS/MS Parameters
  • Ionization: ESI Negative Mode (Sialic acids ionize best in negative mode due to the carboxylic acid group).

  • MRM Transitions:

    • Target (Neu5Ac):

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Internal Standard (

      
      -Neu5Ac):
      
      
      
      .
  • Gradient: High organic start (80% B) ramping down to 50% B over 5 minutes (HILIC mode).

Workflow Step1 Enzymatic Incubation (37°C, pH 6.5) Step2 Quench: Add 3x Vol ACN + Internal Standard (13C-Neu5Ac) Step1->Step2 Step3 Centrifugation (Remove Protein) Step2->Step3 Step4 LC-MS/MS Analysis (HILIC Column, ESI-) Step3->Step4 Step5 Data Processing Ratio: Area(Analyte) / Area(IS) Step4->Step5

Figure 2: Analytical workflow ensuring rigorous quantification via internal standardization.

Part 5: Senior Scientist Insights (Causality & Troubleshooting)

1. Why HILIC and not C18? Sialic acid (Neu5Ac) is highly polar and hydrophilic. On a standard C18 column, it elutes in the void volume (dead time), leading to massive ion suppression from salts and unretained matrix components. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar analytes, separating Neu5Ac from the salt front, ensuring accurate ionization.

2. The "In-Source Fragmentation" Trap Sialic acids are fragile. In the ion source (ESI), they can lose water (


) or carbon dioxide (

) before entering the quadrupole.
  • Solution: Optimize your declustering potential (DP) carefully. If you see a peak at m/z 290 (Loss of water from 308), your source temperature or voltage is too high.

3. Handling the "Gal-pNP" Fragment While this guide focuses on measuring released Neu5Ac, you can alternatively measure the Gal-pNP fragment in Positive Mode ESI. However, this is less common because pNP derivatives can be "sticky" in MS systems. Measuring Neu5Ac in negative mode is the industry standard for robustness.

References

  • Marathe, B. M., et al. (2013).[1] "Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate." PLoS ONE. Link

  • Nguyen, A. P., & Downard, K. M. (2013).[2] "Subtyping of influenza neuraminidase using mass spectrometry." The Analyst. Link

  • Williams, T. L., et al. (2012). "Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry." Analytical Chemistry (via PMC). Link

  • Cao, H., et al. (2022). "Sialosides Containing 7-N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses."[3] ACS Infectious Diseases. Link

Sources

Safety & Regulatory Compliance

Safety

Disialylnonasaccharide-β-pNP: Operational Disposal &amp; Safety Guide

Topic: Disialylnonasaccharide-β-pNP Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary: Immediate Actio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Disialylnonasaccharide-β-pNP Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary: Immediate Action Protocol

Status: Hazardous Chemical Waste (RCRA U170 Constituent) Primary Hazard: p-Nitrophenol (pNP) release upon hydrolysis.[3] Visual Indicator: Yellow coloration in alkaline conditions indicates the presence of free p-nitrophenolate.[3]

Immediate Action Directive
Spill Response Do not wipe with water alone.[3][4] Use a basic solution (e.g., 0.1 M Na₂CO₃) to visualize the spill (turns yellow), then absorb with chemical-resistant pads.[1][2]
Solid Waste Segregate as Hazardous Chemical Waste . Do NOT dispose of in general trash or biohazard bags (unless mixed).
Liquid Waste Collect in dedicated "Toxic/Organic" waste carboys. Do NOT pour down the sink.
Mixed Waste If used with live virus (e.g., Influenza), do NOT autoclave.[1][2] Use chemical inactivation compatible with organic waste incineration.[3]
Hazard Identification & Risk Assessment

As a Senior Application Scientist, it is critical to understand why we treat this oligosaccharide with specific rigor. While the nonasaccharide moiety is biologically benign, the conjugated p-nitrophenol (pNP) group drives the disposal classification.[1][2][3]

  • The Mechanism of Hazard: In functional neuraminidase/sialidase assays, the β-glycosidic bond is cleaved, releasing free p-nitrophenol .[1][2]

  • Toxicological Basis: p-Nitrophenol (CAS 100-02-7) is a known uncoupler of oxidative phosphorylation and a skin/eye irritant.

  • Regulatory Status: p-Nitrophenol is listed as a U-listed hazardous waste (U170) under the US EPA Resource Conservation and Recovery Act (RCRA). Therefore, any waste stream containing the cleaved product (or unused reagent) must be managed to prevent groundwater contamination.[2][3]

Expert Insight: Treat the parent conjugate (Disialylnonasaccharide-β-pNP) with the same precautions as free p-nitrophenol.[3] In acidic conditions, the waste is colorless (pNP); in basic quenching conditions, it is yellow (p-nitrophenolate).[1][2] Do not let the lack of color in acidic waste fool you into thinking it is benign. [3]

Waste Segregation & Handling Protocols
3.1. Liquid Waste (Assay Supernatants)

Most applications involves quenching the enzymatic reaction with a base (e.g., Sodium Carbonate, Glycine-NaOH).[1][2]

  • Composition: High pH (>10), contains p-nitrophenolate ions, enzyme/virus, and buffer salts.[1][2]

  • Disposal Container: High-density polyethylene (HDPE) or glass carboy labeled "Hazardous Waste: Toxic, Basic, Organic." [1][2]

  • Protocol:

    • Quench: Stop reaction as per assay protocol.

    • Transfer: Pour liquid directly into the hazardous waste container.

    • Rinse: Rinse assay plates with a small volume of water and add rinsate to the hazardous waste.[3]

    • Prohibition: Never autoclave this waste stream. Heating p-nitrophenol can lead to volatilization of toxic vapors.[3]

3.2. Solid Waste (Contaminated Consumables) [3]
  • Items: Pipette tips, empty vials, assay plates, weighing boats.[1][2]

  • Protocol:

    • Triple Rinse: "Empty" vials of the pure substance must be triple-rinsed with solvent (water/ethanol).[3] Collect rinsate as liquid hazardous waste.[3][5][6]

    • Deface Labels: Remove or cross out the original label.[3][5][7]

    • Disposal: Place rinsed containers and contaminated solids (tips/plates) into a double-bagged hazardous waste drum .

3.3. Mixed Waste (Biological + Chemical)

Scenario: You are testing neuraminidase inhibitors on live Influenza virus .

  • The Conflict: Standard biohazard disposal requires autoclaving.[3] Chemical safety prohibits autoclaving pNP.[3][6]

  • The Solution: Chemical Inactivation followed by Incineration.[3]

    • Inactivate: Treat the waste with an EPA-registered disinfectant effective against the virus and compatible with the chemical stream (e.g., specific phenolic disinfectants or quaternary ammoniums).[3] Avoid Bleach (Hypochlorite) if possible, as it can react with pNP to form chlorinated nitrophenols (increased toxicity).[2]

    • Tagging: Label the waste container as "Mixed Waste: Chemically Inactivated Biohazard." [3]

    • Destruction: This stream must be sent for Chemical Incineration , which destroys both the viral RNA and the organic chemical hazard.[3]

Visualization: Waste Lifecycle & Decision Logic

The following diagram illustrates the critical decision points for disposing of Disialylnonasaccharide-β-pNP waste streams.

DisposalWorkflow cluster_warning CRITICAL SAFETY RULE Start Disialylnonasaccharide-β-pNP (Assay Waste) CheckBio Is Live Virus Present? Start->CheckBio NoBio No (Enzyme Only) CheckBio->NoBio No YesBio Yes (Live Virus) CheckBio->YesBio Yes ChemWaste Collect as Chemical Waste (RCRA U170 Constituent) NoBio->ChemWaste Incineration Disposal Method: High-Temp Incineration ChemWaste->Incineration Inactivation Chemical Inactivation (Avoid Bleach/Autoclave) YesBio->Inactivation Step 1 MixedWaste Label: Mixed Waste (Pathological + Chemical) Inactivation->MixedWaste Step 2 MixedWaste->Incineration Warning DO NOT AUTOCLAVE pNP Waste (Volatilization Risk)

Figure 1: Decision matrix for segregating chemical vs. mixed waste streams to ensure regulatory compliance and safety.

Regulatory & Compliance Data

Ensure your waste manifest includes the following classifications to prevent rejection by disposal vendors.

ParameterClassification CodeDescription
US EPA Waste Code U170 Assigned to p-Nitrophenol (4-Nitrophenol).[1][8] Applies if the waste is derived from the commercial chemical product or exhibits toxicity characteristics.[3]
DOT Shipping Name UN 1663 Nitrophenols (if transporting pure substance).[3] Waste streams are often "Waste Toxic Liquid, Organic, n.o.s.[1][2] (contains p-nitrophenol)."[1][2][8][9]
Hazard Class 6.1 Toxic Substances.[3]
Packing Group III Minor Danger (relative to PG I/II), but still regulated.[1][2][3]
Troubleshooting: The "Self-Validating" Protocol

A robust safety protocol validates itself.[3] Use the chromogenic property of pNP to verify your cleaning.[3]

  • The "Yellow Swipe" Test:

    • After cleaning a spill or rinsing a container, wipe the surface with a swab dipped in 0.1 M Sodium Carbonate (pH > 10) .[2][3]

    • Result: If the swab turns yellow , p-nitrophenol residue remains.[1][2][3] Clean again.

    • Result: If the swab remains colorless , the surface is effectively decontaminated.[2][3]

References
  • US Environmental Protection Agency (EPA). (2024).[3] List of Hazardous Wastes (Section 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof).[1][2] Retrieved from [Link][2][8][10][11][12][13]

  • National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 980, 4-Nitrophenol.[1][2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][14] Occupational Chemical Database: p-Nitrophenol.[3] Retrieved from [Link][2]

  • Princeton University Environmental Health & Safety. (2023).[3] Waste Disposal: Mixed Waste (Biological and Chemical).[3][5] Retrieved from [Link][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.